2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-nitrophenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-14-11-3-1-2-4-12(11)15-13(20-14)9-5-7-10(8-6-9)16(18)19/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCDVVORESXHQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337451 | |
| Record name | 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780450 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16063-05-1 | |
| Record name | 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-NITROPHENYL)-4H-3,1-BENZOXAZIN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one from Anthranilic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth exploration of the synthesis of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one, a key heterocyclic scaffold with significant applications in medicinal chemistry and materials science. This document moves beyond a simple recitation of procedural steps to offer a causal analysis of the synthetic strategy, grounded in established chemical principles. We will dissect the two-primary-step synthesis—N-acylation followed by cyclodehydration—and explore both classic and modern methodological variations. Detailed, field-tested protocols, mechanistic diagrams, characterization data, and critical safety insights are provided to equip researchers with the knowledge to perform this synthesis efficiently, safely, and with a high degree of reproducibility.
Introduction: The Significance of the Benzoxazinone Scaffold
The derivatives of 2-substituted 4H-3,1-benzoxazin-4-one represent a vital class of heterocyclic compounds, demonstrating a wide spectrum of biological and industrial relevance.[1] These structures are recognized as potent inhibitors of human leukocyte elastase and other serine proteases, making them attractive targets for developing anti-inflammatory and anti-neoplastic agents.[1] Furthermore, they serve as crucial starting materials for the synthesis of 2,3-disubstituted 4(3H)-quinazolinones, another class of heterocycles renowned for their diverse medicinal properties.[1] The specific target of this guide, this compound, incorporates an electron-withdrawing nitro group, which modulates the molecule's electronic properties and provides a handle for further chemical transformations, enhancing its utility as a versatile synthetic intermediate.
Core Synthetic Strategy: A Two-Phase Approach
The most prevalent and logical pathway for synthesizing 2-substituted-4H-3,1-benzoxazin-4-ones from anthranilic acid involves a two-stage process:
-
N-Acylation: The amino group of anthranilic acid is first acylated using an appropriate acyl chloride, in this case, 4-nitrobenzoyl chloride. This reaction forms the key intermediate, N-(4-nitrobenzoyl)anthranilic acid.
-
Cyclodehydration: The intermediate is then induced to undergo an intramolecular cyclization with the concurrent loss of a water molecule to form the stable benzoxazinone ring.
The rationale for this staged approach is rooted in the relative reactivities of the functional groups. The amine is a potent nucleophile, readily attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent cyclization, however, is not spontaneous. It requires the activation of the carboxylic acid group to facilitate the intramolecular nucleophilic attack by the amide oxygen, a process that overcomes the low electrophilicity of the amide itself.[1]
Mechanistic Deep Dive
Step 1: N-Acylation via the Schotten-Baumann Reaction
The initial N-acylation is a classic example of the Schotten-Baumann reaction, a robust method for forming amides from amines and acid chlorides.[2][3][4]
Causality and Key Components:
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of anthranilic acid attacking the highly electrophilic carbonyl carbon of 4-nitrobenzoyl chloride.[5]
-
Role of the Base: This acylation generates one equivalent of hydrochloric acid (HCl).[6] The presence of a base, typically a tertiary amine like triethylamine or pyridine, is crucial. Its primary role is to act as an "HCl scavenger," neutralizing the acid as it forms.[1][4] This prevents the protonation of the starting anthranilic acid, which would render it non-nucleophilic and halt the reaction.[4] The base-driven equilibrium shift ensures a high conversion to the desired N-acylated product.[4][6]
Caption: N-Acylation via Nucleophilic Acyl Substitution.
Step 2: Cyclodehydration to Form the Benzoxazinone Ring
Direct heating of the N-acylated intermediate is generally insufficient to induce cyclization due to the poor leaving group nature of the hydroxyl (-OH) on the carboxylic acid.[1] Therefore, a cyclizing or dehydrating agent is employed to convert the hydroxyl into a better leaving group.
Common Cyclizing Agents and Their Mechanism of Action:
-
Acetic Anhydride: A classic and effective reagent. It reacts with the carboxylic acid to form a mixed anhydride intermediate. This dramatically increases the electrophilicity of the carbonyl carbon, which is then readily attacked by the adjacent amide oxygen in an intramolecular fashion, leading to ring closure and the elimination of acetic acid.[7]
-
Cyanuric Chloride/DMF: A modern, milder alternative. Cyanuric chloride reacts with dimethylformamide (DMF) to generate a Vilsmeier-type iminium cation.[1][8] This cation is highly electrophilic and activates the carboxylic acid by forming an active ester. The subsequent intramolecular nucleophilic attack proceeds efficiently at room temperature, making this a high-yield, one-pot friendly method.[1][9]
Sources
- 1. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one: Properties, Synthesis, and Reactivity
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one. This molecule is a member of the benzoxazinone class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates.
Molecular Structure and Physicochemical Properties
This compound is characterized by a fused benzene and oxazinone ring system, with a 4-nitrophenyl substituent at the 2-position. The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the molecule.
Diagram of the Molecular Structure of this compound
Caption: Molecular structure of this compound.
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₈N₂O₄ | [1] |
| Molecular Weight | 268.22 g/mol | [1] |
| IUPAC Name | 2-(4-nitrophenyl)-3,1-benzoxazin-4-one | [1] |
| CAS Number | 16063-05-1 | [1] |
| Appearance | Yellowish crystalline solid | |
| Melting Point | 202–204 °C | |
| Solubility | 0.3 µg/mL at pH 7.4. Soluble in dimethyl sulfoxide (DMSO). | [1], |
Spectroscopic and Crystallographic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide characteristic signals for the benzoxazinone and nitrophenyl moieties.
¹H NMR (DMSO-d₆, δ ppm): [2]
-
8.43 (ddd, J = 6.6, 1.8, 0.6 Hz, 2H)
-
8.39 (ddd, J = 0.6, 7.8, 1.1 Hz, 1H)
-
8.18 (ddd, J = 0.6, 7.2, 1.2 Hz, 2H)
-
8.00 (ddd, J = 7.8, 1.2, 0.6 Hz, 1H)
-
7.71 (ddd, J = 8.4, 1.2, 7.2 Hz, 1H)
-
7.30 (ddd, J = 7.2, 7.8, 0.6 Hz, 1H)
¹³C NMR (DMSO-d₆, δ ppm): [2]
-
159.0, 156.2, 150.3, 146.7, 137.4, 136.4, 130.1, 129.8, 128.6, 127.2, 125.4, 119.1
Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment | Source |
| 1766 | C=O (lactone) stretching | [2] |
| 1607, 1589 | C=N stretching and C=C aromatic stretching | [2] |
| 1522, 1493 | Asymmetric and symmetric NO₂ stretching | [2] |
| 1251, 1082 | C-O stretching | [2] |
Mass Spectrometry (MS)
Proposed Fragmentation Pathway:
Caption: Proposed mass spectrometry fragmentation pathway.
Crystal Structure
As of the date of this guide, a single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database. However, analysis of closely related compounds, such as 2-phenyl-4H-3,1-benzoxazin-4-one, reveals that the benzoxazinone ring system is nearly planar.[3] The crystal packing of these molecules is typically stabilized by weak intermolecular C—H⋯O interactions and π–π stacking.[3] For the title compound, the presence of the nitro group is expected to introduce additional intermolecular interactions, such as C—H⋯O hydrogen bonds involving the nitro oxygen atoms, which would further stabilize the crystal lattice.
Synthesis of this compound
A variety of methods have been developed for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. A particularly efficient one-pot synthesis for the title compound utilizes an iminium cation generated from cyanuric chloride and dimethylformamide (DMF) as a cyclizing agent.[2]
Experimental Protocol: One-Pot Synthesis[2]
Materials:
-
Anthranilic acid
-
4-Nitrobenzoyl chloride
-
Triethylamine
-
Chloroform
-
Cyanuric chloride
-
Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of anthranilic acid (1 equivalent) and triethylamine (1.1 equivalents) in chloroform, add 4-nitrobenzoyl chloride (1 equivalent) dropwise at room temperature.
-
Stir the mixture at room temperature for 2 hours.
-
In a separate flask, prepare a solution of cyanuric chloride (1 equivalent) in DMF.
-
Add the cyanuric chloride/DMF solution to the reaction mixture.
-
Continue stirring for 4 hours at room temperature.
-
Evaporate the solvent under reduced pressure.
-
Pour the residue into a mixture of distilled water and ice.
-
Collect the resulting yellowish crystalline solid by filtration, wash with water, and dry.
Yield: 86%[2]
Reaction Mechanism Overview
Caption: Simplified reaction mechanism for the one-pot synthesis.
Chemical Reactivity
The 4H-3,1-benzoxazin-4-one ring system possesses two primary electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon (C-4) and the imine-like carbon (C-2). The electron-withdrawing 4-nitrophenyl group at the C-2 position enhances the electrophilicity of this site.
Hydrolysis
Alkaline hydrolysis of 2-aryl-4H-3,1-benzoxazin-4-ones leads to ring opening to form the corresponding N-acylanthranilic acids. The rate of hydrolysis is significantly influenced by the substituent on the 2-aryl ring. The presence of an electron-withdrawing group, such as the nitro group in the title compound, accelerates the hydrolysis by a factor of 4.5 compared to the unsubstituted 2-phenyl derivative.[4] This is attributed to the increased electrophilicity of the C-4 carbonyl carbon, which is the primary site of nucleophilic attack by the hydroxide ion.[4]
General Reaction Scheme for Hydrolysis:
Caption: Hydrolysis of this compound.
Aminolysis
Reaction with primary amines or other nitrogen nucleophiles typically results in the opening of the oxazinone ring followed by recyclization to form 2,3-disubstituted quinazolin-4(3H)-ones. This transformation is a valuable synthetic route to a diverse range of quinazolinone derivatives, which are themselves an important class of biologically active compounds.
General Reaction Scheme for Aminolysis:
Caption: Aminolysis of this compound.
Potential Applications and Biological Activity
The benzoxazinone scaffold is a "privileged structure" in medicinal chemistry, and derivatives have shown a wide range of biological activities.
Cytotoxicity and Anticancer Potential
Structure-activity relationship studies on a series of 2-aryl-4H-3,1-benzoxazin-4-ones have demonstrated their cytotoxic potential. This compound (referred to as compound 10 in the study) exhibited good cytotoxicity against P388 leukemia cells with an ID₅₀ of 8.9 µM.[2] Furthermore, it was shown to cause a significant alteration in the cell cycle distribution of P388 cells.[2]
Enzyme Inhibition
This class of compounds has been investigated as inhibitors of serine proteases. This compound was identified as an inhibitor of porcine pancreatic elastase.[2] 4H-3,1-benzoxazin-4-ones act as alternate substrate inhibitors, forming an acyl-enzyme intermediate during catalysis.[5] The potency of inhibition is influenced by the substituents on the benzoxazinone ring system.[5]
Safety and Handling
This compound is classified as toxic if swallowed and causes serious eye irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile heterocyclic compound with well-defined chemical and physical properties. Its synthesis is readily achievable, and its reactivity, particularly towards nucleophiles, makes it a valuable precursor for the synthesis of other heterocyclic systems like quinazolinones. The demonstrated cytotoxic and enzyme inhibitory activities highlight its potential for further investigation in the field of drug discovery and development. This guide provides a solid foundation of technical information for researchers and scientists working with or interested in this compound and the broader class of benzoxazinones.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Hadfield, J. A., Pavlidis, V. H., McGown, A. T., Whitworth, C., Perry, P. J., & Fox, B. W. (1994). Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones. Anticancer Drugs, 5(5), 533–538. [Link]
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Talebi, M., Davoodnia, A., Nakhaei, A., & Tavakoli-Hoseini, N. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Scientia Iranica, 20(3), 619-623. [Link]
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Khan, I. U., et al. (2009). 2-Phenyl-4H-3,1-benzoxazin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(1), o127. [Link]
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Edwards, P. D., et al. (1993). Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry, 36(10), 1389-1402. [Link]
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Ershov, A. Y., et al. (1975). Hydrolysis of 2-aryl-4h-3, 1-benzoxazin-4-ones. Chemistry of Heterocyclic Compounds, 11(7), 776-778. [Link]
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A Comprehensive Technical Guide to 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one
This document provides an in-depth technical overview of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical identity, synthesis, properties, biological activities, and potential applications.
Compound Identification and Overview
This compound belongs to the benzoxazinone class of compounds, which are characterized by a fused benzene and oxazinone ring system. The presence of a nitrophenyl substituent at the 2-position is critical to its chemical reactivity and biological profile.
| Identifier | Value | Source |
| IUPAC Name | 2-(4-nitrophenyl)-3,1-benzoxazin-4-one | [1] |
| CAS Number | 16063-05-1 | [1][2] |
| Molecular Formula | C₁₄H₈N₂O₄ | [1] |
| Molecular Weight | 268.22 g/mol | [1] |
| Synonyms | 2-(4-Nitrophenyl)-4H-benzo[d][1][2]oxazin-4-one, 2-p-nitrophenyl-3,1-benzoxazin-4-one | [1] |
Physicochemical and Spectroscopic Properties
The compound's properties are summarized below. Understanding these characteristics is fundamental for its handling, formulation, and application in experimental settings.
Physicochemical Data
| Property | Value | Details | Source |
| Molecular Formula | C₁₄H₈N₂O₄ | --- | [1] |
| Molecular Weight | 268.22 g/mol | Computed by PubChem | [1] |
| Solubility | 0.3 µg/mL | Mean result at pH 7.4 | [1] |
| InChIKey | WDCDVVORESXHQH-UHFFFAOYSA-N | --- | [1] |
| SMILES | C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)[O-] | --- | [1] |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation of this compound. While experimental data can vary slightly based on instrumentation and conditions, the following table outlines the expected spectral characteristics.
| Technique | Expected Peaks / Signals |
| ¹H NMR | Signals corresponding to the eight aromatic protons. The protons on the nitrophenyl ring would appear as two distinct doublets (A₂B₂ system), while the four protons on the benzoxazinone ring system would show more complex splitting patterns in the aromatic region (approx. 7.5-8.5 ppm). |
| ¹³C NMR | Signals for 14 carbon atoms. This includes the carbonyl carbon (C=O) at a significantly downfield shift (approx. 160-170 ppm), the C=N carbon, and the various aromatic carbons. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch (lactone, approx. 1750-1770 cm⁻¹), C=N stretch (approx. 1600-1650 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (NO₂) (approx. 1520 cm⁻¹ and 1350 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (268.22). |
Note: Spectral data for this compound is available in public databases such as the NIST Mass Spectrometry Data Center and SpectraBase for reference.[1]
Synthesis and Mechanistic Rationale
The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones is a well-established process in organic chemistry.[3][4][5] A common and efficient method involves the acylation of anthranilic acid followed by cyclodehydration. The protocol described below is a representative procedure based on established literature methods.[4][5]
Experimental Protocol: Synthesis via Acylation-Cyclization
Objective: To synthesize this compound from anthranilic acid and 4-nitrobenzoyl chloride.
Materials:
-
Anthranilic acid
-
4-Nitrobenzoyl chloride
-
Pyridine (anhydrous)
-
Acetic anhydride
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Step 1: N-Acylation of Anthranilic Acid
-
In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0°C.
-
Slowly add 4-nitrobenzoyl chloride (1.1 equivalents) to the solution dropwise while stirring. The slow addition is crucial to control the exothermic reaction.
-
Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
The pyridine acts as both a solvent and a base to neutralize the HCl byproduct, driving the formation of the intermediate, N-(4-nitrobenzoyl)anthranilic acid.
-
-
Step 2: Cyclodehydration
-
To the reaction mixture containing the N-acylated intermediate, add acetic anhydride (3-4 equivalents).
-
Heat the mixture to reflux (approximately 100-120°C) for 2-3 hours. Acetic anhydride serves as a powerful dehydrating agent, facilitating the intramolecular cyclization to form the benzoxazinone ring.[5]
-
The mechanism involves the formation of a mixed anhydride at the carboxylic acid group, which is then attacked by the amide oxygen, followed by the elimination of acetic acid to yield the final product.
-
-
Step 3: Isolation and Purification
-
After cooling, pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water and then with a small amount of cold diethyl ether to remove impurities.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to obtain the purified this compound.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Biological Activity and Potential Applications
The benzoxazinone scaffold is recognized for its broad range of pharmacological activities.[6][7][8] The introduction of a nitro group, as in this compound, often enhances or modulates this activity.
Cytotoxic and Anticancer Potential
Research has demonstrated that 2-aryl-4H-3,1-benzoxazin-4-ones possess cytotoxic properties. A study investigating a series of these compounds found that a nitro-substituted variant, structurally consistent with the topic compound, exhibited significant cytotoxicity against P388 leukemia cells with an ID₅₀ value of 8.9 µM.[9] This compound was also observed to cause a notable alteration in the cell cycle distribution of P388 cells, suggesting an interference with cell division processes.[9] This activity positions it as a compound of interest for further investigation in oncology drug discovery.
Enzyme Inhibition: Serine Protease Activity
The same study highlighted that the nitrobenzoxazin-4-one is an inhibitor of porcine pancreatic elastase, a type of serine protease.[9] Serine proteases, such as human leukocyte elastase, are implicated in various inflammatory diseases.[6] The ability to inhibit these enzymes suggests a potential therapeutic application for conditions like chronic obstructive pulmonary disease (COPD) or arthritis. The mechanism likely involves the electrophilic carbonyl carbon of the benzoxazinone ring being attacked by the serine residue in the enzyme's active site, leading to inactivation.
Diagram of Proposed Mechanism: Enzyme Inhibition
Caption: Conceptual diagram of serine protease inhibition by benzoxazinone.
Safety and Handling
According to the Globally Harmonized System (GHS) classification, this compound presents specific hazards.
-
GHS Hazard Statements:
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of accidental ingestion or exposure, seek immediate medical attention.
Conclusion and Future Directions
This compound is a synthetically accessible compound with a compelling biological profile. Its demonstrated cytotoxicity and enzyme inhibitory activity make it a valuable molecular scaffold for drug discovery, particularly in the fields of oncology and inflammatory diseases. Future research should focus on elucidating its precise mechanism of action at the molecular level, exploring structure-activity relationships (SAR) through the synthesis of analogues, and evaluating its efficacy and safety in more advanced preclinical models.
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Chemsrc. (n.d.). CAS#:82085-89-0 | 2-(4'-nitrophenyl)-1,2-dihydro-4H-3,1-benzoxazine. Retrieved from [Link]
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Cenmed. (n.d.). 2 (3 Methyl 4 Nitrophenyl) 4H 3 1 Benzoxazin 4 One. Retrieved from [Link]
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Ayurlog. (2024). Synthetic and biological profile of 4h-3, 1-benzoxazin- 4-one. Retrieved from [Link]
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A Comprehensive Technical Guide to 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one: Structure, Synthesis, and Scientific Applications
Abstract: This technical guide provides an in-depth examination of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one, a heterocyclic compound of significant interest to the scientific community. We delve into its core molecular structure, physicochemical properties, and detailed synthetic methodologies, including the causal basis for procedural choices. Furthermore, this document outlines the critical analytical techniques for structural elucidation, such as IR, NMR, and Mass Spectrometry. A focused review of its documented biological activities, particularly its cytotoxic and enzyme-inhibiting properties, is presented to inform its potential applications in drug discovery and development. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a consolidated, expert-level resource on this specific benzoxazinone derivative.
Introduction to the Benzoxazinone Scaffold
The 4H-3,1-benzoxazin-4-one core is a fused heterocyclic system that has garnered substantial attention in medicinal chemistry.[1] These scaffolds are prevalent in molecules exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2] The versatility of the benzoxazinone ring system, particularly the ease with which substituents can be introduced at the 2-position, makes it a privileged structure in the design of novel therapeutic agents.[3]
The subject of this guide, this compound, incorporates a 4-nitrophenyl moiety, a well-known pharmacophore that can influence electronic properties and biological interactions. Studies have specifically identified this compound as a molecule with notable cytotoxic effects and potential as an enzyme inhibitor, making it a valuable subject for further investigation.[4] This document serves to consolidate the foundational knowledge of this compound, providing both theoretical understanding and practical, field-proven protocols.
Molecular Structure and Physicochemical Properties
Molecular Formula and Structure
The fundamental identity of the compound is defined by its molecular structure and formula. It consists of a benzene ring fused to an oxazinone ring, with a 4-nitrophenyl group attached at the C2 position.
Caption: 2D Molecular Structure of the Topic Compound.
Physicochemical Data Summary
The following table summarizes key computed and experimental properties critical for laboratory handling, formulation, and theoretical modeling.
| Property | Value | Source |
| Molecular Weight | 268.22 g/mol | PubChem[5] |
| Molecular Formula | C₁₄H₈N₂O₄ | PubChem[5] |
| Exact Mass | 268.04840674 Da | PubChem[5] |
| LogP (Octanol/Water) | 3.286 | ChemSrc[6] |
| Solubility | 0.3 µg/mL (at pH 7.4) | PubChem[5] |
| Polar Surface Area | 88.92 Ų | ChemSrc[6] |
Synthesis and Mechanism
Synthetic Strategy and Workflow
The most established and reliable synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones involves the reaction of anthranilic acid with an appropriate aroyl chloride.[7][8] For the title compound, this translates to a condensation reaction between anthranilic acid and 4-nitrobenzoyl chloride. The reaction is typically conducted in pyridine, which acts as both a solvent and an acid scavenger.[7]
A critical insight into this reaction's mechanism is the necessity of using two molar equivalents of the acyl chloride per mole of anthranilic acid for optimal yield.[7][9] The first equivalent acylates the amino group to form N-(4-nitrobenzoyl)anthranilic acid. The second equivalent reacts with the carboxylic acid group of this intermediate to form a mixed anhydride. This anhydride is a highly activated intermediate that readily undergoes intramolecular cyclization via nucleophilic attack from the amide nitrogen, eliminating a molecule of 4-nitrobenzoic acid to yield the final benzoxazinone product.[9]
Caption: High-Level Synthesis and Analysis Workflow.
Detailed Experimental Protocol: Synthesis from Anthranilic Acid
This protocol is a representative procedure adapted from established literature methods for synthesizing 2-substituted-4H-3,1-benzoxazin-4-ones.[7][9]
Materials:
-
Anthranilic acid (1 mole equivalent)
-
4-Nitrobenzoyl chloride (2 mole equivalents)
-
Anhydrous Pyridine
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve anthranilic acid (1 eq.) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen).
-
Addition of Reagent: Cool the solution in an ice bath to 0-5 °C. Add 4-nitrobenzoyl chloride (2 eq.) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
Causality Note: The use of two equivalents is crucial. The first acylates the amine, and the second forms a mixed anhydride with the carboxylic acid, which is the key intermediate for efficient cyclization.[7] The low temperature controls the exothermic reaction.
-
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a beaker of ice-cold water with vigorous stirring. This will precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove pyridine hydrochloride and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure this compound as a crystalline solid.
Synthesis of Precursor: 4-Nitrobenzoyl Chloride
The 4-nitrobenzoyl chloride starting material is readily synthesized from 4-nitrobenzoic acid. A common and efficient method involves using thionyl chloride (SOCl₂).[10][11]
Protocol Overview:
-
Gently reflux a mixture of 4-nitrobenzoic acid (1 eq.) and thionyl chloride (2 eq.).[11]
-
The reaction is typically complete when the evolution of gaseous byproducts (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride under reduced pressure.
-
The resulting crude 4-nitrobenzoyl chloride can be purified by vacuum distillation or recrystallization.[10]
Structural Elucidation and Spectroscopic Analysis
Confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic methods.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. A detailed vibrational analysis has been performed, combining experimental spectra with DFT calculations.[12]
| Wavenumber (cm⁻¹) | Vibrational Assignment | Significance |
| ~1760 | C=O Stretch (lactone) | Confirms the presence of the carbonyl group within the oxazinone ring.[13] |
| ~1608 | C=N Stretch (imine) | Characteristic of the imine bond in the heterocyclic ring.[13] |
| ~1570 & ~1350 | NO₂ Asymmetric & Symmetric Stretch | Confirms the presence of the nitro group on the phenyl ring.[12] |
| ~1250 | C-O-C Asymmetric Stretch | Indicates the ether linkage within the oxazinone ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (typically δ 7.5-8.5 ppm). The four protons on the benzoxazinone's benzene ring and the four protons on the 4-nitrophenyl ring will appear as complex multiplets (doublets and triplets) due to spin-spin coupling. The AA'BB' system of the 4-nitrophenyl group often presents as two distinct doublets.
-
¹³C NMR: The ¹³C spectrum provides confirmation of the carbon skeleton. Key diagnostic signals include the carbonyl carbon (C4, ~160 ppm), the imine carbon (C2, ~155 ppm), and the quaternary carbon attached to the nitro group. Differentiating between the benzoxazinone and its N-acylanthranilic acid precursor is effectively achieved by analyzing characteristic C-H coupling interactions in the carbonyl region.[14]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 268, corresponding to the molecular formula C₁₄H₈N₂O₄.
-
Fragmentation Pattern: Common fragmentation pathways may include the loss of NO₂ (m/z = 222), loss of CO (m/z = 240), and cleavage to form ions corresponding to the 4-nitrophenyl cation (m/z = 122) and the benzoxazinone fragment.
Biological Activity and Therapeutic Potential
The 4H-3,1-benzoxazin-4-one scaffold is a well-regarded platform for developing biologically active agents.[15] The title compound, with its specific 2-(4-nitrophenyl) substitution, has been evaluated for its therapeutic potential.
Cytotoxicity and Anticancer Research
In a structure-activity relationship study of 2-aryl-4H-3,1-benzoxazin-4-ones, the 2-(4-nitrophenyl) derivative (referred to as compound 10 in the study) demonstrated significant biological activity.[4]
-
Cytotoxicity: The compound showed good cytotoxicity against P388 leukemia cells with an ID₅₀ value of 8.9 µM.[4]
-
Cell Cycle Alteration: Administration to P388 cells resulted in a significant alteration in the cell cycle distribution, suggesting an interference with cell division processes, a hallmark of many anticancer agents.[4]
Enzyme Inhibition
The same study also identified this compound as an inhibitor of porcine pancreatic elastase.[4] Serine proteases like elastase are implicated in various inflammatory diseases, and their inhibition is a valid therapeutic strategy.[1] This finding suggests that the compound could serve as a lead structure for developing novel anti-inflammatory agents.
Conclusion
This compound is a synthetically accessible heterocyclic compound with a well-defined molecular structure and intriguing biological profile. Its straightforward synthesis from anthranilic acid and 4-nitrobenzoyl chloride, coupled with its confirmed cytotoxic and enzyme-inhibitory activities, establishes it as a valuable molecule for researchers in medicinal chemistry and drug development. The comprehensive data on its synthesis, characterization, and bioactivity provided in this guide serves as a foundational resource to facilitate further investigation and exploitation of its therapeutic potential.
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The Enduring Scaffold: A Technical Guide to the Chemistry and Application of 4H-3,1-Benzoxazin-4-ones
For Researchers, Scientists, and Drug Development Professionals
The 4H-3,1-benzoxazin-4-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1][2][3] This bicyclic system, arising from the fusion of a benzene ring with a 1,3-oxazin-4-one ring, serves as a versatile building block for the synthesis of a diverse array of biologically active compounds.[1][4][5] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory properties.[1][3][5][6][7] This guide provides an in-depth exploration of the synthesis, reactivity, and therapeutic potential of 4H-3,1-benzoxazin-4-ones, offering field-proven insights for professionals in drug discovery and development.
The Synthetic Landscape: Constructing the Benzoxazinone Core
The accessibility and derivatization potential of a chemical scaffold are paramount to its utility in drug discovery. The synthesis of 4H-3,1-benzoxazin-4-ones is primarily centered around the use of anthranilic acid and its derivatives, owing to their commercial availability and inherent reactivity.[2][3]
The Cornerstone of Synthesis: Anthranilic Acid
The most prevalent and historically significant approach to 2-substituted-4H-3,1-benzoxazin-4-ones involves the acylation of anthranilic acid followed by cyclization.[2][5] The choice of acylating agent and cyclizing conditions dictates the nature of the substituent at the 2-position and the overall efficiency of the reaction.
A classic and robust method involves the reaction of anthranilic acid with two equivalents of an acid chloride in a suitable base, such as pyridine.[5][8] The first equivalent acylates the amino group to form the corresponding N-acylanthranilic acid, while the second equivalent reacts with the carboxylic acid to form a mixed anhydride. Subsequent intramolecular cyclization with the elimination of a molecule of the acid yields the desired benzoxazinone.[5]
Alternatively, N-acylanthranilic acids can be isolated and then cyclized using a dehydrating agent like acetic anhydride.[4][5] This two-step approach allows for greater control and purification of the intermediate N-acylanthranilic acid.
Experimental Protocol: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid
This protocol describes a common and reliable method for the synthesis of a simple 2-substituted benzoxazinone.
Materials:
-
Anthranilic acid
-
Acetic anhydride
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring bar
-
Ice bath
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
To a solution of anthranilic acid (1 equivalent) in glacial acetic acid, add acetic anhydride (2-3 equivalents) in a round-bottom flask equipped with a reflux condenser and a stirring bar.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials and byproducts.
-
Dry the product under vacuum to obtain 2-methyl-4H-3,1-benzoxazin-4-one as a crystalline solid.
The versatility of this approach is demonstrated by the wide range of acylating agents that can be employed, including various acid chlorides and anhydrides, to introduce diverse substituents at the 2-position.[4][5]
Modern Synthetic Methodologies
While the classic methods remain widely used, contemporary organic synthesis has introduced milder and more efficient strategies for constructing the benzoxazinone scaffold. These include one-pot procedures and the use of novel catalytic systems. For instance, a one-pot synthesis from anthranilic acids and α-keto acids catalyzed by copper(I) chloride has been reported to proceed under mild conditions.[2] Another approach utilizes iodine as a catalyst for the condensation and cyclization of anthranilic acid and aryl aldehydes.[2][3]
Below is a diagram illustrating the general synthetic workflow for 4H-3,1-benzoxazin-4-ones starting from anthranilic acid.
Caption: General synthetic route to 4H-3,1-benzoxazin-4-ones.
The Reactive Hub: Chemical Transformations of the Benzoxazinone Ring
The chemical reactivity of 4H-3,1-benzoxazin-4-ones is a key feature that makes them valuable synthetic intermediates.[5][9] The electrophilic nature of the carbonyl carbon at position 4 and the lability of the oxazinone ring render them susceptible to attack by a variety of nucleophiles. These reactions often result in ring-opening or ring-transformation, providing access to other important heterocyclic systems, most notably quinazolinones.[5][9]
Reactions with Nitrogen Nucleophiles
The reaction of 4H-3,1-benzoxazin-4-ones with nitrogen nucleophiles is a cornerstone of their chemistry and a widely used method for the synthesis of 4(3H)-quinazolinones.[9][10] The reaction proceeds via an initial nucleophilic attack at the C4 carbonyl, followed by ring opening and subsequent intramolecular cyclization with the elimination of water.
A broad range of nitrogen nucleophiles can be employed, including:
-
Ammonia and primary amines: These react to form N3-substituted quinazolinones.
-
Hydrazine: This reaction yields 3-amino-4(3H)-quinazolinones, which are versatile intermediates for the synthesis of fused heterocyclic systems.[9][11]
-
Hydroxylamine: This leads to the formation of 3-hydroxy-4(3H)-quinazolinones.[9][11]
-
Amino acids: These can be used to introduce a variety of side chains at the N3 position of the quinazolinone ring.
The following diagram illustrates the general mechanism for the conversion of a 4H-3,1-benzoxazin-4-one to a 4(3H)-quinazolinone.
Caption: Mechanism of quinazolinone formation from benzoxazinone.
Reactions with Carbon Nucleophiles
The reactivity of 4H-3,1-benzoxazin-4-ones extends to carbon nucleophiles, although these reactions are less common than those with nitrogen nucleophiles. Grignard reagents have been reported to react with benzoxazinones, leading to either tertiary carbinols through ring cleavage or 4,4-disubstituted benzoxazines.[9] Active methylene compounds, such as malononitrile, can also react with the benzoxazinone ring, leading to interesting heterocyclic transformations.[9] For example, the reaction of a benzoxazinone with malononitrile in the presence of a base can yield a 4-hydroxy-3-cyanoquinoline derivative.[9]
The Pharmacological Promise: Benzoxazinones in Drug Discovery
The 4H-3,1-benzoxazin-4-one scaffold is a recurring motif in a multitude of biologically active compounds, underscoring its importance in medicinal chemistry.[1][7][12] The ease of synthesis and the ability to introduce diverse substituents at the 2-position allow for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.
A Spectrum of Biological Activities
Derivatives of 4H-3,1-benzoxazin-4-one have been reported to exhibit a wide array of biological activities, as summarized in the table below.
| Biological Activity | Target/Mechanism of Action | References |
| Anti-inflammatory | Inhibition of serine proteases like human leukocyte elastase (HLE) and cathepsin G. | [1][13][14] |
| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains. | [1][4][6][10] |
| Anticancer | Inhibition of tyrosine kinases and other targets involved in cancer cell proliferation. | [3][7] |
| Antiviral | Inhibition of viral proteases, such as human cytomegalovirus protease. | [15] |
| Anticholinesterase | Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant for Alzheimer's disease. | [16] |
Case Study: Serine Protease Inhibition
A particularly well-studied application of 4H-3,1-benzoxazin-4-ones is in the development of serine protease inhibitors.[1][13][14] Human leukocyte elastase (HLE) and cathepsin G are serine proteases implicated in a number of inflammatory diseases.[1][14] Benzoxazinones have been designed as potent and selective inhibitors of these enzymes.[13][14] The mechanism of inhibition often involves the acylation of the active site serine residue by the benzoxazinone, leading to irreversible inactivation of the enzyme.
The following workflow illustrates a typical drug discovery process starting with the benzoxazinone scaffold.
Caption: Drug discovery workflow for benzoxazinone-based inhibitors.
Conclusion and Future Perspectives
The 4H-3,1-benzoxazin-4-one scaffold continues to be a fertile ground for research in organic synthesis and medicinal chemistry.[1] Its straightforward synthesis, versatile reactivity, and proven track record as a pharmacophore ensure its continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of more efficient and sustainable synthetic methods, the exploration of novel biological targets, and the application of computational methods to guide the design of next-generation benzoxazinone-based drugs. The inherent potential of this remarkable heterocyclic system suggests that its contributions to science and medicine are far from exhausted.
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- 16. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Elucidation of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one: A Technical Guide for Researchers
Introduction
2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound of significant interest in medicinal and materials chemistry. The benzoxazinone core is a privileged scaffold found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties. The incorporation of a 4-nitrophenyl substituent at the 2-position modulates the electronic and steric properties of the molecule, potentially influencing its reactivity and biological interactions. This guide provides an in-depth analysis of the spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a detailed, field-proven synthetic protocol is presented, offering researchers a robust method for the preparation of this compound. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure technical accuracy and reproducibility.
Molecular Structure and Properties
This compound possesses a rigid, planar structure, which is a key determinant of its physical and chemical properties. The molecule consists of a bicyclic benzoxazinone system linked to a para-substituted nitrophenyl ring.
| Property | Value | Source |
| Molecular Formula | C₁₄H₈N₂O₄ | [1] |
| Molecular Weight | 268.23 g/mol | [1] |
| IUPAC Name | 2-(4-nitrophenyl)-3,1-benzoxazin-4-one | [1] |
Synthesis of this compound
The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones is typically achieved through the cyclization of N-acylanthranilic acids. The following protocol is a robust and widely cited method adapted from the work of Bain and Smalley, which involves a two-step process: acylation of anthranilic acid followed by cyclodehydration[2].
Experimental Protocol
Part 1: Synthesis of 2-(4-Nitrobenzamido)benzoic acid
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (1.37 g, 10 mmol) in 50 mL of anhydrous pyridine.
-
Acylation: To the stirred solution, add 4-nitrobenzoyl chloride (1.86 g, 10 mmol) portion-wise over 15 minutes. The addition is exothermic, and the reaction temperature should be maintained below 40 °C.
-
Reaction: Stir the mixture at room temperature for 2 hours, then heat to reflux for 1 hour to ensure complete reaction.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold 2M hydrochloric acid.
-
Isolation: The precipitate of 2-(4-nitrobenzamido)benzoic acid is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven at 80 °C.
Part 2: Cyclization to this compound
-
Reaction Setup: In a 100 mL round-bottom flask, suspend the dried 2-(4-nitrobenzamido)benzoic acid (2.86 g, 10 mmol) in 30 mL of acetic anhydride.
-
Cyclodehydration: Heat the mixture to reflux for 3 hours. The solid will gradually dissolve as the reaction progresses.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The product will crystallize out of the solution. Collect the crystals by vacuum filtration, wash with cold ethanol, and recrystallize from a suitable solvent such as glacial acetic acid or a toluene/ethanol mixture to yield pure this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
A multi-spectroscopic approach is essential for the unambiguous structural confirmation of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is characterized by several key absorption bands.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the crystalline solid is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.
-
Data Processing: The resulting spectrum is baseline corrected and the peak positions are identified.
Interpretation of Key IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1760 | Strong | C=O stretching (lactone in the oxazinone ring) |
| ~1610 | Medium | C=N stretching (imine in the oxazinone ring) |
| ~1520 and ~1350 | Strong | Asymmetric and symmetric NO₂ stretching |
| ~1600, ~1580, ~1450 | Medium-Weak | C=C stretching (aromatic rings) |
| ~1250 | Strong | C-O-C stretching (ether linkage in the oxazinone ring) |
The characteristic high-frequency carbonyl stretch around 1760 cm⁻¹ is a hallmark of the strained lactone ring in the benzoxazinone system. The strong absorptions corresponding to the nitro group are also readily identifiable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the limited availability of published experimental NMR data for this specific compound, the following is a predictive analysis based on the known structure and data from analogous compounds.
Expected ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.40 | d | 2H | H-3', H-5' (ortho to NO₂) |
| ~8.25 | d | 2H | H-2', H-6' (meta to NO₂) |
| ~8.20 | dd | 1H | H-5 |
| ~7.90 | ddd | 1H | H-7 |
| ~7.75 | d | 1H | H-8 |
| ~7.55 | ddd | 1H | H-6 |
The protons on the 4-nitrophenyl ring are expected to appear as two distinct doublets due to the strong electron-withdrawing effect of the nitro group. The protons on the benzoyl moiety of the benzoxazinone ring will exhibit a more complex splitting pattern due to their respective couplings.
Expected ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C=O (lactone) |
| ~155 | C=N (imine) |
| ~150 | C-4' (ipso to NO₂) |
| ~147 | C-4a |
| ~137 | C-7 |
| ~135 | C-1' (ipso to oxazinone) |
| ~130 | C-2', C-6' |
| ~128 | C-5 |
| ~127 | C-8a |
| ~125 | C-3', C-5' |
| ~120 | C-8 |
| ~118 | C-6 |
The quaternary carbons of the carbonyl and imine groups are expected to be the most downfield signals. The carbon attached to the nitro group will also be significantly deshielded.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its structural elucidation.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Expected Fragmentation Pattern:
The mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z = 268. Key fragmentation pathways would likely involve:
-
Loss of NO₂: [M - NO₂]⁺ at m/z = 222
-
Loss of CO: [M - CO]⁺ at m/z = 240
-
Formation of the 4-nitrophenyl cation: [C₆H₄NO₂]⁺ at m/z = 122
-
Formation of the benzoxazinone fragment: [C₈H₄NO₂]⁺ at m/z = 146
The PubChem entry for this compound indicates major peaks at m/z 50, 76, and 90, which would correspond to smaller fragments from the breakdown of the aromatic rings[1].
Caption: General analytical workflow for structural elucidation.
Conclusion
References
- Bain, D., & Smalley, R. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of The Chemical Society C: Organic, 1593-1597.
- El-Hashash, M. A., & Guirguis, D. B. (2013). Synthesis and reactions of some new 2,3-disubstituted-4(3H)-quinazolinones. Journal of the Korean Chemical Society, 57(4), 459-466.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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The Pharmacological Kaleidoscope: A Technical Guide to the Biological Activities of Benzoxazinone Derivatives
Introduction: The Versatile Scaffold of Benzoxazinones
Benzoxazinone derivatives, a prominent class of heterocyclic compounds, have emerged as a versatile and privileged scaffold in medicinal chemistry.[1][2] Naturally occurring in various plants, particularly in the Gramineae family, these compounds play a crucial role in defense mechanisms against pathogens and herbivores.[3][4] This inherent biological activity has spurred extensive research, revealing a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[5][6][7] This technical guide provides an in-depth exploration of the multifaceted biological activities of benzoxazinone derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to elucidate their therapeutic potential. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of compounds.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
Benzoxazinone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[5][8] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[8]
A. Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest
A primary anticancer mechanism of benzoxazinone derivatives is the induction of programmed cell death, or apoptosis. Studies have shown that certain derivatives can significantly upregulate the expression of tumor suppressor protein p53 and caspase-3, a key executioner enzyme in the apoptotic cascade.[8] For instance, one study found that select derivatives led to a 7- to 8-fold increase in the expression of p53 and caspase-3 in liver cancer cells (HepG2).[8]
Furthermore, some benzoxazinone derivatives can arrest the cell cycle, preventing the uncontrolled proliferation of cancer cells. This is often achieved by downregulating the expression of critical cell cycle regulators like cyclin-dependent kinase 1 (cdk1) and topoisomerase II (topoII), an enzyme essential for DNA replication.[8] A notable derivative caused a substantial 60% reduction in the expression of both topoII and cdk1.[8]
Another innovative approach involves targeting the c-Myc oncogene, which is overexpressed in many cancers. Certain benzoxazinone derivatives have been shown to downregulate the expression of c-Myc mRNA in a dose-dependent manner.[9] This is achieved by inducing the formation of G-quadruplex structures in the c-Myc gene promoter region, which inhibits its transcription.[9]
B. Data Summary: In Vitro Antiproliferative Activity
The cytotoxic effects of various benzoxazinone derivatives against several human cancer cell lines are summarized below. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Derivative Class | Specific Compound(s) | Cancer Cell Line | Activity Metric (IC₅₀ in µM) | Reference |
| Amino Quinazolinone/Benzoxazinone | 3, 7, 8, 10, 13, 15 | HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon) | < 10 µM | [8] |
| Nitro-Substituted Benzoxazinone | 3c | HeLa (Cervical) | ~28.54% cell viability | [5] |
| Benzo[a]phenoxazines | C9, A36, A42 | RKO (Colorectal), MCF7 (Breast) | Low micromolar IC₅₀ values | [5] |
| Eugenol-derived Benzoxazine | 6-allyl-3-(furan-2- ylmethyl)-8-methoxy-3,4-dihydro-2H-benzooxazine | Mice Fibrosarcoma | Reduction in tumor weight | [10] |
C. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzoxazinone derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
III. Antimicrobial and Other Biological Activities
Beyond their anticancer and anti-inflammatory effects, benzoxazinone derivatives exhibit a wide array of other biological activities, highlighting their potential as broad-spectrum therapeutic agents.
A. Antimicrobial Activity
Synthetic derivatives of 1,4-benzoxazin-3-one have shown promising antimicrobial activity against both bacteria and fungi. [4][11]Some derivatives have demonstrated potent activity with minimum inhibitory concentration (MIC) values as low as 16 μg/mL against bacteria like Staphylococcus aureus and Escherichia coli, and 6.25 μg/mL against pathogenic fungi such as Candida albicans. [4]The antimicrobial efficacy is influenced by the substituents on the benzoxazinone scaffold. [12]
B. Neuroprotective Effects
Several 1,4-benzoxazine derivatives have been identified as potent neuroprotective agents. [13][14]They have shown the capacity to inhibit oxidative stress-mediated neuronal degeneration in cell cultures. [13]Structure-activity relationship studies have indicated that 3-alkyl substituents and an 8-benzylamino group on the benzoxazine ring are crucial for potent neuroprotective activity without significant cytotoxicity. [13]
C. Enzyme Inhibition
Benzoxazinone derivatives are effective inhibitors of various enzymes, particularly serine proteases like human leukocyte elastase (HLE) and α-chymotrypsin. [15][16]They act as competitive, alternate substrate inhibitors that function through acylation and slow deacylation of the enzyme. [16]The inhibitory potency is enhanced by electron-withdrawing groups at position 2 and alkyl substitutions at position 5. [16]They have also been investigated as inhibitors of paraoxonase 1 (PON1). [17]
IV. Structure-Activity Relationship (SAR) Insights
The biological activity of benzoxazinone derivatives is intricately linked to their chemical structure. Key SAR insights include:
-
Anticancer Activity: The presence of a free amino group is a common feature in many active antiproliferative derivatives. [8]* Enzyme Inhibition: For α-chymotrypsin inhibition, the presence of substituents on the benzene ring can reduce inhibitory potential, while fluoro, chloro, and bromo substituents on a phenyl group can increase it. [15]* Phytotoxicity: The absence of a hydroxyl group at the C-2 position and the presence of a hydroxyl group at the N-4 position enhance phytotoxicity. [3][18]* Anti-inflammatory Activity: The introduction of a 1,2,3-triazole moiety into the 2H-1,4-benzoxazin-3(4H)-one structure has been shown to yield potent anti-inflammatory compounds. [19]
V. Conclusion and Future Directions
Benzoxazinone derivatives represent a highly promising class of compounds with a remarkable diversity of biological activities. Their efficacy as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, coupled with their potential as enzyme inhibitors, underscores their significance in drug discovery and development. The modular nature of the benzoxazinone scaffold allows for extensive chemical modifications, providing a fertile ground for optimizing their pharmacological profiles.
Future research should focus on elucidating the detailed molecular mechanisms of action for various derivatives, expanding the scope of in vivo studies, and exploring novel therapeutic applications. The development of more selective and potent benzoxazinone derivatives through rational drug design, guided by comprehensive SAR studies, holds the key to unlocking their full therapeutic potential and translating these promising laboratory findings into clinically effective treatments.
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Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. (2017). Bioorganic Chemistry. [Link]
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Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). Life Sciences. [Link]
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Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. (2022). Anticancer Agents in Medicinal Chemistry. [Link]
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Some coumarins and benzoxazinones as potent paraoxonase 1 inhibitors. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). (2006). Journal of Agricultural and Food Chemistry. [Link]
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Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). (2006). Journal of Agricultural and Food Chemistry. [Link]
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Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2024). Frontiers in Chemistry. [Link]
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Synthesis, Structure-Activity Relationships Studies of Benzoxazinone Derivatives as α-Chymotrypsin Inhibitors. (2017). ResearchGate. [Link]
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Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. (1998). Journal of Agricultural and Food Chemistry. [Link]
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Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S. (n.d.). Universidad de Cádiz. [Link]
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Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. (2019). Phytochemistry. [Link]
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1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2023). Research Square. [Link]
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Some of biologically active 1,4-benzoxazine derivatives. (2023). ResearchGate. [Link]
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Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. (1985). Biochemistry. [Link]
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In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. (2022). Pharmacia. [Link]
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Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (2023). Journal of Composites Science. [Link]
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Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2024). Frontiers in Chemistry. [Link]
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QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. (2020). SAR and QSAR in Environmental Research. [Link]
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Pharmacological Profile of Benzoxazines: A Short Review. (2010). Journal of Chemical and Pharmaceutical Research. [Link]
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Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2022). Molecules. [Link]
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Synthesis and Screening of some benzoxazinone derivatives. (2019). Journal of Drug Delivery and Therapeutics. [Link]
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Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2024). Mongolian Journal of Chemistry. [Link]
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Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2024). Mongolia Journals Online. [Link]
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Synthesis and biological profile of benzoxazolone derivatives. (2023). Archiv der Pharmazie. [Link]
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Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. (2006). ResearchGate. [Link]
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Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation-Diels-Alder reaction. (2005). Organic Letters. [Link]
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Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from-[15][17]Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024). Molecules. [Link]
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Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2024). ResearchGate. [Link]
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Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. (2023). Chemistry & Biodiversity. [Link]
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An In-depth Technical Guide to the Mechanism of Action of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one Derivatives
This guide provides a comprehensive exploration of the molecular mechanisms underpinning the biological activities of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one and its related derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding, experimental evidence, and future perspectives on this promising class of compounds.
Introduction: The Versatile 4H-3,1-benzoxazin-4-one Scaffold
The 4H-3,1-benzoxazin-4-one core is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory agents.[1][3] The synthetic accessibility of the benzoxazinone ring system allows for systematic modifications, enabling the exploration of structure-activity relationships and the optimization of therapeutic properties. The presence of a 2-aryl substituent is a common feature, and the nature of this substituent profoundly influences the compound's biological profile. This guide focuses specifically on derivatives featuring a 4-nitrophenyl group at the 2-position, a substitution known to impart potent and diverse bioactivities.
Part 1: Serine Protease Inhibition - A Key Mechanism
A primary and well-characterized mechanism of action for 2-aryl-4H-3,1-benzoxazin-4-one derivatives is the inhibition of serine proteases. These enzymes, which include key players in digestion, blood coagulation, and inflammation like trypsin, chymotrypsin, and elastase, are characterized by a highly reactive serine residue in their active site.[4][5]
Acylation of the Active Site Serine
2-Aryl-4H-3,1-benzoxazin-4-ones function as competitive, alternate substrate inhibitors.[6] They bind to the active site of the serine protease and undergo nucleophilic attack by the catalytic serine residue. This results in the opening of the oxazinone ring and the formation of a stable acyl-enzyme intermediate, effectively inactivating the enzyme.[6] The slow rate of deacylation (hydrolysis of the ester bond to regenerate the free enzyme) is a key factor in their inhibitory potency.[6]
The electron-withdrawing nature of the 4-nitrophenyl group at the 2-position plays a crucial role in enhancing the inhibitory activity. This group increases the electrophilicity of the carbonyl carbon in the oxazinone ring, making it more susceptible to nucleophilic attack by the active site serine.[6] This leads to a higher rate of acylation and, consequently, more potent inhibition.[6]
Experimental Validation: Kinetic Assays
The inhibitory activity of this compound derivatives against serine proteases is typically evaluated using in vitro kinetic assays.
Protocol: Serine Protease Inhibition Assay
-
Enzyme and Substrate Preparation: A solution of the target serine protease (e.g., chymotrypsin, elastase) and a specific chromogenic or fluorogenic substrate are prepared in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Inhibitor Preparation: The benzoxazinone derivative is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.
-
Assay Procedure: a. The enzyme is pre-incubated with varying concentrations of the inhibitor for a defined period. b. The reaction is initiated by the addition of the substrate. c. The change in absorbance or fluorescence over time, corresponding to substrate hydrolysis, is monitored using a microplate reader.
-
Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a suitable dose-response curve. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).
Part 2: Anticancer Activity - A Multifaceted Approach
Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines.[7] The anticancer mechanism is not attributed to a single mode of action but rather a combination of effects on multiple cellular processes.
Inhibition of Methionyl-tRNA Synthetase (MRS)
In-silico molecular docking studies have identified Methionyl-tRNA Synthetase (MRS) as a potential target for 2-phenyl-4H-benzo[d][3][8]oxazin-4-one derivatives.[8][9] MRS is a crucial enzyme responsible for charging tRNA with methionine, an essential step in protein synthesis.[10] Upregulation of MRS has been observed in several human cancers, making it an attractive target for anticancer drug development.[10] The benzoxazinone scaffold is proposed to bind to the active site of MRS, inhibiting its function and thereby disrupting protein synthesis, ultimately leading to cancer cell death.[8][9]
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Studies on 7-nitro-2-aryl-4H-benzo[d][3][8]oxazin-4-ones have shown that these compounds can induce apoptosis in cancer cells, as evidenced by techniques like Hoechst 33258 staining which reveals characteristic nuclear condensation and fragmentation.[7]
Furthermore, these derivatives can cause cell cycle arrest, a state where the cell is prevented from progressing through the cell cycle and dividing.[11][12] This cytostatic effect contributes significantly to the overall inhibition of tumor growth.[11] While the precise checkpoint of arrest can vary, it represents a key mechanism for controlling cancer cell proliferation.
Modulation of c-Myc Expression
Recent studies have indicated that some benzoxazinone derivatives can downregulate the expression of the c-Myc oncogene.[13] c-Myc is a transcription factor that plays a central role in cell proliferation, growth, and apoptosis, and its overexpression is a common feature of many cancers. The proposed mechanism involves the stabilization of G-quadruplex structures in the promoter region of the c-Myc gene, which represses its transcription.[13]
Experimental Validation: Cell-Based Assays
A battery of cell-based assays is employed to elucidate the anticancer mechanisms of these compounds.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Cancer cells (e.g., A549 human lung carcinoma, HeLa cervical cancer cells) are seeded in 96-well plates and allowed to adhere overnight.[7][9]
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Cancer cells are treated with the compound for a defined period, then harvested and washed.
-
Fixation: The cells are fixed in cold ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed to identify any drug-induced cell cycle arrest.
Quantitative Data Summary
The following table summarizes the reported in vitro activities of selected 2-aryl-4H-3,1-benzoxazin-4-one derivatives.
| Compound | Target/Cell Line | Activity (IC50/Ki) | Reference |
| 2-phenyl-4H-benzo[d][3][8]oxazin-4-one | A549 (human lung carcinoma) | IC50 = 65.43 ± 2.7 µg/mL | [9] |
| 7-nitro-2-aryl-4H-benzo[d][3][8]oxazin-4-ones (various) | HeLa (human cervical carcinoma) | Inhibition of cell viability from 28.54% to 44.67% | [7] |
| Substituted 4H-3,1-benzoxazin-4-one derivatives | Cathepsin G | IC50 = 0.84 - 5.5 µM | [14] |
Conclusion and Future Directions
This compound derivatives represent a versatile class of compounds with well-defined mechanisms of action, primarily centered on serine protease inhibition and a multi-pronged attack on cancer cells. The presence of the 4-nitrophenyl group is a key determinant of their biological activity, enhancing their potency as enzyme inhibitors and contributing to their cytotoxic effects.
Future research in this area should focus on:
-
Target Deconvolution: Identifying the full spectrum of molecular targets to better understand the polypharmacology of these compounds.
-
In Vivo Efficacy and Safety: Translating the promising in vitro results into preclinical animal models to assess their therapeutic potential and safety profiles.
-
Structure-Based Drug Design: Utilizing the mechanistic understanding to design next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties.
The continued exploration of this chemical scaffold holds significant promise for the development of novel therapeutics for a range of diseases, from inflammatory disorders to cancer.
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Kesuma, D., et al. (2020). Synthesis of 2-phenyl-4H-benzo[d][3][8]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. Semantic Scholar. [Link]
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Kesuma, D., et al. (2020). Synthesis of 2-phenyl-4H-benzo[d][3][8]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. ResearchGate. [Link]
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Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][3][8]oxazin-4-ones as potent anticancer and antioxidant agents. PMC. [Link]
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An In-depth Technical Guide on the Discovery and History of 2-Aryl-4H-3,1-Benzoxazin-4-ones
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aryl-4H-3,1-benzoxazin-4-ones represent a privileged heterocyclic scaffold with significant applications in medicinal chemistry, organic synthesis, and materials science.[1] This technical guide provides a comprehensive overview of the discovery and historical development of this important class of compounds. It traces the evolution of synthetic methodologies from classical condensation reactions to modern transition-metal-catalyzed approaches, offering insights into the mechanistic underpinnings of these transformations. Furthermore, it touches upon the expanding biological significance of these molecules, highlighting their diverse pharmacological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and application of benzoxazinone chemistry.
Introduction: The Emergence of a Versatile Heterocycle
The 4H-3,1-benzoxazin-4-one core is a bicyclic heteroaromatic system resulting from the fusion of a benzene ring with a 1,3-oxazin-4-one ring. The 2-aryl substituted derivatives, in particular, have garnered substantial interest due to their synthetic accessibility and wide-ranging biological activities. These compounds are recognized as valuable intermediates for the synthesis of other important heterocyclic systems, such as quinazolinones.[2]
The journey of 2-aryl-4H-3,1-benzoxazin-4-ones from their initial discovery to their current status as a focal point in drug discovery is a testament to the enduring importance of heterocyclic chemistry. Their structural features and reactivity have provided a fertile ground for the development of novel synthetic methods and the exploration of new therapeutic avenues.
Foundational Discoveries: The Dawn of Benzoxazinone Synthesis
The first documented synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones dates back to 1902 by Heller and Fiesselmann.[1][3] Their pioneering work involved the reaction of anthranilic acid with aroyl chlorides in the presence of excess pyridine.[1][3] This straightforward approach laid the groundwork for future explorations into the synthesis of this heterocyclic system.
A key mechanistic aspect of this early method involves the acylation of both the amino and carboxylic acid functionalities of anthranilic acid. One equivalent of the aroyl chloride acylates the amino group, while a second equivalent reacts with the carboxylic acid to form a mixed anhydride. Subsequent intramolecular cyclization with the loss of a molecule of the corresponding acid affords the 2-aryl-4H-3,1-benzoxazin-4-one.[4]
Evolution of Synthetic Methodologies
Over the decades, the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones has evolved significantly, with the development of more efficient, milder, and versatile methods. These can be broadly categorized into classical and modern approaches.
Classical Synthetic Routes
The classical syntheses primarily rely on condensation and cyclization reactions of readily available starting materials, most notably anthranilic acid and its derivatives.
3.1.1. From Anthranilic Acid and Acyl Chlorides
As mentioned, the reaction of anthranilic acid with two equivalents of an acyl chloride in pyridine is a foundational method.[4][5][6] While effective, this method often requires elevated temperatures and the use of a stoichiometric amount of a base like pyridine.
Experimental Protocol: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one via the Acyl Chloride Method [5][6]
-
Reaction Setup: To a solution of anthranilic acid (1 mole equivalent) in pyridine, add benzoyl chloride (2 mole equivalents) dropwise with stirring.
-
Reaction Conditions: The reaction mixture is typically heated to facilitate the reaction.
-
Work-up: After the reaction is complete, the mixture is cooled and poured into water. The precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-phenyl-4H-3,1-benzoxazin-4-one.
3.1.2. From N-Acylanthranilic Acids
An alternative and often preferred classical approach involves the cyclodehydration of N-acylanthranilic acids. This two-step process first involves the acylation of anthranilic acid to form the corresponding N-acyl derivative, which is then cyclized using a dehydrating agent like acetic anhydride.[4][7] This method offers better control over the reaction and can be more amenable to a wider range of substrates.
Experimental Protocol: Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones from N-Acylanthranilic Acids [4]
-
Step 1: Synthesis of N-Acylanthranilic Acid: React anthranilic acid with the desired acyl chloride or anhydride in a suitable solvent (e.g., dioxane, chloroform) in the presence of a base (e.g., pyridine, triethylamine) to obtain the N-acylanthranilic acid.
-
Step 2: Cyclodehydration: Reflux the N-acylanthranilic acid with excess acetic anhydride.
-
Work-up: After cooling, the product often crystallizes out. It can be collected by filtration and purified by recrystallization.
Modern Synthetic Innovations
The quest for more efficient and environmentally benign synthetic methods has led to the development of numerous modern approaches, often employing catalysts and novel reaction conditions.
3.2.1. Transition-Metal-Catalyzed Syntheses
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and 2-aryl-4H-3,1-benzoxazin-4-ones are no exception.
-
Palladium-Catalyzed Carbonylative Coupling: Palladium-catalyzed carbonylative coupling reactions have emerged as a powerful tool for the construction of the benzoxazinone ring system. For instance, the carbonylation of N-(o-bromoaryl)amides using paraformaldehyde as a CO source provides a route to substituted benzoxazinones.[8][9] Another approach involves the heterogeneous palladium-catalyzed carbonylative coupling of 2-iodoanilines with aryl iodides.[8]
-
Copper-Catalyzed Decarboxylative Coupling: A one-pot copper-catalyzed decarboxylative coupling of α-keto acids with anthranilic acids offers a mild and efficient route to 2-substituted-4H-3,1-benzoxazin-4-ones.[3][10] This method proceeds via an amidation process and tolerates a variety of functional groups.[3]
-
Rhodium-Catalyzed C-H Activation: Rhodium(III)-catalyzed direct ortho-C-H bond carbonylation of anilines and their derivatives has been developed for the construction of benzoxazinones.[11] This method allows for the use of readily available anilines as starting materials.[11]
3.2.2. Iodine-Mediated Oxidative Condensation
An iodine-catalyzed oxidative cascade reaction between anthranilic acid and aldehydes provides a transition-metal-free approach to 2-aryl-4H-3,1-benzoxazin-4-ones.[1] This method utilizes an inexpensive oxidant like oxone.[1]
3.2.3. Microwave and Ultrasound-Assisted Syntheses
The application of microwave irradiation and ultrasound has been shown to accelerate the synthesis of benzoxazinones, often leading to higher yields and shorter reaction times.[1][3] For example, an ultrasound-assisted condensation of anthranilic acids and aryl aldehydes in the presence of acetic anhydride provides access to N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones in excellent yields.[1][3]
Visualization of Synthetic Pathways
To better illustrate the key synthetic transformations, the following diagrams outline the core methodologies for the preparation of 2-aryl-4H-3,1-benzoxazin-4-ones.
Figure 1: Key synthetic routes to 2-aryl-4H-3,1-benzoxazin-4-ones.
Biological Significance and Applications
The interest in 2-aryl-4H-3,1-benzoxazin-4-ones extends far beyond their synthetic chemistry, as they exhibit a broad spectrum of biological activities. This has made them attractive scaffolds for drug discovery and development.
Antimicrobial Activity
Numerous studies have demonstrated the antibacterial and antifungal properties of 2-aryl-4H-3,1-benzoxazin-4-ones.[12][13] For instance, certain derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Shigella flexneri, and Escherichia coli.[12][14] The nature and position of substituents on the 2-aryl ring have been found to play a crucial role in modulating their antimicrobial potency.[12]
Anticancer Activity
The anticancer potential of benzoxazinone derivatives has been an area of active investigation.[15] Some compounds have exhibited cytotoxicity against various cancer cell lines.[15] For example, a study on a series of 2-aryl-4H-3,1-benzoxazin-4-ones revealed that certain nitro-substituted derivatives showed good cytotoxicity in P388 leukemia cells and caused significant alterations in the cell cycle distribution.[15]
Enzyme Inhibition
2-Aryl-4H-3,1-benzoxazin-4-ones have been identified as inhibitors of various enzymes, highlighting their potential as therapeutic agents.
-
α-Chymotrypsin Inhibition: Several 2-aryl-4H-3,1-benzoxazin-4-one derivatives have been synthesized and evaluated as inhibitors of α-chymotrypsin, a serine protease.[14][16] Some of these compounds displayed potent inhibitory activity, with IC50 values in the low micromolar range, even surpassing that of the standard inhibitor chymostatin.[14][16]
-
Elastase Inhibition: These compounds have also been shown to be competitive inhibitors of human leukocyte elastase, another serine protease implicated in various inflammatory diseases.[15][16]
Other Biological Activities
The pharmacological profile of 2-aryl-4H-3,1-benzoxazin-4-ones is diverse and includes antiviral, antimalarial, anti-inflammatory, and antidiabetic activities, among others.[1] This wide range of biological effects underscores the therapeutic potential of this heterocyclic scaffold.
Conclusion and Future Perspectives
The journey of 2-aryl-4H-3,1-benzoxazin-4-ones, from their discovery over a century ago to their current prominence in medicinal chemistry, is a compelling narrative of scientific progress. The continuous development of novel and efficient synthetic methodologies has made these compounds more accessible, paving the way for extensive biological evaluations. The diverse pharmacological activities exhibited by this class of compounds suggest that they will remain a fertile ground for the discovery of new therapeutic agents. Future research in this area is likely to focus on the development of more sustainable and atom-economical synthetic routes, the exploration of new biological targets, and the optimization of lead compounds for enhanced potency and selectivity. The rich history and promising future of 2-aryl-4H-3,1-benzoxazin-4-ones ensure their continued importance in the fields of organic and medicinal chemistry.
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Gummadi, V. et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(15), 4998. Available at: [Link]
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Khan, Z. A. et al. (2013). Synthesis and Antimicrobial Activity of 2-Aryl-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society of Pakistan, 35(4), 1143-1149. Available at: [Link]
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El-Mekabaty, A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. Available at: [Link]
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Taha, M. et al. (2016). Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of α-Chymotrypsin Inhibitors. Bioorganic & Medicinal Chemistry, 24(16), 3744-3749. Available at: [Link]
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Taha, M. et al. (2016). Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of α-Chymotrypsin Inhibitors. ResearchGate. Available at: [Link]
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Khan, Z. A. et al. (2013). Synthesis and Antimicrobial Activity of 2-Aryl-4H-3,1-benzoxazin-4-ones. ResearchGate. Available at: [Link]
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An In-depth Technical Guide on the Safe Handling and Precautions for 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one
Abstract
This technical guide provides a comprehensive overview of the essential safety and handling precautions for 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] Synthesized from precursors such as anthranilic acid, this class of compounds presents specific hazards that necessitate rigorous safety protocols.[2][3][4] This document, intended for researchers, scientists, and professionals in drug development, outlines the critical measures for risk mitigation, from personal protective equipment to emergency procedures, grounded in authoritative safety data and the inherent reactivity of the benzoxazinone core and the nitrophenyl moiety.
Introduction: Understanding the Compound
This compound belongs to the benzoxazinone family, a class of compounds recognized for their diverse biological activities and applications in pharmaceutical and agrochemical research.[1][3][4][5] The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences the molecule's reactivity and biological interactions.[1] Its synthesis typically involves the cyclization of N-acyl anthranilic acids, often utilizing reagents like acetic anhydride or cyanuric chloride.[2][3][6] The stability and reactivity of the benzoxazinone ring are key considerations in its handling; for instance, the ease with which the ring can be opened by nucleophilic attack dictates specific procedural controls.[2]
Hazard Identification and GHS Classification
Based on aggregated data from the European Chemicals Agency (ECHA), this compound is classified with specific and significant hazards that demand strict adherence to safety protocols.[7]
Globally Harmonized System (GHS) Classification:
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Danger | Skull and Crossbones |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning | Exclamation Mark |
Source: European Chemicals Agency (ECHA) C&L Inventory[7]
The primary hazards associated with this compound are acute oral toxicity and the potential for serious eye irritation.[7] The "Toxic if swallowed" classification underscores the need for stringent measures to prevent ingestion. The "Causes serious eye irritation" warning necessitates robust eye protection.[7] While specific data on skin irritation and inhalation for this exact compound is not detailed in the provided results, related compounds in the benzoxazinone and nitrophenyl families are known to cause skin and respiratory irritation.[8][9] Therefore, a conservative approach assuming these additional hazards is prudent.
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified, a multi-layered approach combining engineering controls and appropriate personal protective equipment is mandatory.
Engineering Controls
The primary engineering control is to handle this compound in a well-ventilated area.[8] For procedures that may generate dust or aerosols, a certified chemical fume hood or a glove box is required. This is crucial to prevent inhalation of the compound. An eyewash station and a safety shower must be readily accessible in the immediate work area.[8]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following represent the minimum required PPE:
-
Eye and Face Protection : Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[8] A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation.[10]
-
Skin Protection :
-
Gloves : Chemical-resistant gloves (e.g., nitrile) should be worn. It is important to check the breakthrough time and permeation rate of the glove material with respect to the solvents being used.[11] Contaminated gloves should be removed and disposed of properly, and hands should be washed thoroughly after handling the compound.
-
Lab Coat/Protective Clothing : A flame-resistant lab coat or chemical-protective clothing is required to prevent skin contact.[8]
-
-
Respiratory Protection : If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or for emergency situations, a NIOSH-approved respirator (e.g., a full-face air-purifying respirator) should be used.[10]
Workflow for Donning and Doffing PPE
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Handling and Storage Protocols
Safe Handling Practices
-
Avoid Contact : Prevent direct contact with skin, eyes, and clothing.[12]
-
Prevent Ingestion and Inhalation : Do not eat, drink, or smoke in the laboratory.[9] Avoid breathing dust or fumes.[8]
-
Dust Mitigation : Handle as a solid to minimize dust formation.[8][12] If weighing or transferring powder, do so in a fume hood or a contained balance enclosure.
-
Grounding : For bulk quantities, use proper grounding procedures to avoid static electricity discharge, as fine organic dusts can pose an explosion hazard.[9]
Storage Requirements
-
Container : Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][12]
-
Incompatible Materials : Store away from strong oxidizing agents and strong bases.[8]
-
Security : Store in a locked cabinet or a secure, restricted-access area due to its acute toxicity.[8]
Emergency Procedures
Immediate and appropriate response is critical in the event of an exposure or spill.
First-Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Skin Contact : Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs.[8]
-
Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[8]
-
Ingestion : Do NOT induce vomiting .[8] If the victim is conscious and alert, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][11]
Logical Flow for Emergency Response
Caption: Decision-making flow for first-aid response to exposure.
Accidental Release Measures
-
Personal Precautions : Evacuate personnel from the area. Ensure adequate ventilation. Wear appropriate personal protective equipment as outlined in Section 3. Avoid breathing dust.[12]
-
Containment and Clean-up : For a small spill, gently sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[12] Prevent entry into waterways.
-
Disposal : Dispose of the waste material at an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Physical and Chemical Properties & Reactivity
-
Molecular Formula : C₁₄H₈N₂O₄[7]
-
Molecular Weight : 268.22 g/mol [7]
-
Reactivity : The benzoxazinone ring is susceptible to nucleophilic attack, which can lead to ring-opening.[2] The presence of the nitro group makes the compound a potential oxidizing agent and enhances its electrophilicity.[1]
-
Hazardous Decomposition Products : Under fire conditions, hazardous decomposition products may include carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[8]
Conclusion
This compound is a valuable compound for research with significant, well-defined hazards. Its acute oral toxicity and potential for severe eye irritation demand a disciplined and informed approach to safety. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the handling and emergency procedures outlined in this guide, researchers can mitigate the associated risks and work safely with this compound. The causality behind these precautions is rooted in the fundamental chemical reactivity and toxicological profile of the molecule. A culture of safety, underscored by a thorough understanding of the materials being handled, is paramount in any research endeavor.
References
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Methodological & Application
Application Note & Protocol: Synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one using Cyanuric Chloride
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. We present a robust and efficient protocol utilizing cyanuric chloride as a mild and effective cyclodehydrating agent. This application note delves into the mechanistic underpinnings of the reaction, offers a detailed step-by-step experimental procedure, discusses expected outcomes, and provides troubleshooting guidance. The methodology described herein is characterized by its operational simplicity, high yields, and mild reaction conditions, making it a valuable alternative to traditional synthetic routes that often employ harsh or toxic reagents.
Introduction: The Significance of 2-phenyl-4H-3,1-benzoxazin-4-one
The 4H-3,1-benzoxazin-4-one core is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. The 2-phenyl substituted analog, in particular, serves as a crucial intermediate for the synthesis of various pharmaceuticals, including potential anticancer and anti-inflammatory agents.[1] The versatile reactivity of the benzoxazinone ring allows for further functionalization, making it a valuable building block in drug discovery and development pipelines.
Traditionally, the synthesis of these compounds involves the cyclization of N-acyl anthranilic acids using dehydrating agents like acetic anhydride, thionyl chloride, or phosphorus oxychloride.[2] While effective, these methods often suffer from drawbacks such as harsh reaction conditions, the use of corrosive reagents, and the formation of undesirable byproducts.[2]
The Cyanuric Chloride Advantage: A Superior Approach
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) has emerged as a cost-effective, stable, and easy-to-handle reagent for a variety of organic transformations.[3] Its application as a cyclodehydrating agent for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones offers several distinct advantages:[2][4]
-
Mild Reaction Conditions: The reaction proceeds efficiently at room temperature or with gentle heating, preserving sensitive functional groups.[4]
-
High Yields and Purity: This method consistently delivers the desired product in high yields with simplified workup and purification procedures.[4][5]
-
Operational Simplicity: The protocol is straightforward and does not require specialized equipment.
-
Favorable Byproducts: The primary byproduct, cyanuric acid or its derivatives, can be easily removed by washing with water.[5]
-
Versatility: The method is applicable to a wide range of N-acylated anthranilic acids for the synthesis of diverse benzoxazinone derivatives.[4][5]
Reaction Mechanism and Rationale
The synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one using cyanuric chloride proceeds in two main stages:
-
N-acylation of Anthranilic Acid: Anthranilic acid is first acylated with benzoyl chloride in the presence of a base like triethylamine to form the key intermediate, N-benzoyl anthranilic acid.[5]
-
Cyanuric Chloride-Mediated Cyclodehydration: The N-benzoyl anthranilic acid is then treated with cyanuric chloride. The mechanism involves the activation of the carboxylic acid group by cyanuric chloride, forming an active ester intermediate.[5][6] This is followed by an intramolecular nucleophilic attack from the amide nitrogen, leading to cyclization and elimination of dichlorohydroxytriazine to yield the final 2-phenyl-4H-3,1-benzoxazin-4-one product.[5]
Proposed Reaction Mechanism
Caption: Proposed mechanism for the synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one.
Detailed Experimental Protocol
This protocol details a two-step synthesis. For experienced researchers, a one-pot synthesis has also been reported, which can be adapted from this procedure.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Anthranilic Acid | Reagent Grade, ≥99% | Sigma-Aldrich |
| Benzoyl Chloride | Reagent Grade, ≥99% | Sigma-Aldrich |
| Cyanuric Chloride | Reagent Grade, ≥98% | Sigma-Aldrich |
| Triethylamine | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Chloroform | ACS Reagent, ≥99.8% | Fisher Scientific |
| Diethyl Ether | ACS Reagent, ≥99.0% | Fisher Scientific |
| Magnesium Sulfate | Anhydrous | Fisher Scientific |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Melting point apparatus
-
FT-IR Spectrometer
-
NMR Spectrometer
Step-by-Step Procedure
Step 1: Synthesis of N-Benzoyl Anthranilic Acid (3a)
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add anthranilic acid (4.11 g, 30 mmol) and chloroform (40 mL).
-
Add anhydrous triethylamine (4.15 mL, 30 mmol) to the suspension.
-
In a separate flask, dissolve benzoyl chloride (3.48 mL, 30 mmol) in chloroform (10 mL).
-
Add the benzoyl chloride solution dropwise to the stirred anthranilic acid suspension at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the intermediate N-benzoyl anthranilic acid can be isolated or used directly in the next step. For isolation, the solvent can be removed under reduced pressure.
Step 2: Synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one (5a)
-
To the crude N-benzoyl anthranilic acid from the previous step (assuming 100% conversion, ~7.23 g, 30 mmol), add anhydrous toluene (100 mL).
-
Add triethylamine (4.56 mL, 33 mmol) and cyanuric chloride (5.53 g, 30 mmol).[4]
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C) with vigorous stirring. Some protocols suggest refluxing for an extended period (e.g., one week), while others achieve good results in shorter times (e.g., 4 hours).[1][4] Reaction time should be optimized based on TLC monitoring.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the mixture to remove any precipitated triethylamine hydrochloride and cyanuric acid derivatives.
-
Wash the organic filtrate with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product is obtained as a solid. Recrystallize from a suitable solvent system, such as a 30% ether-chloroform solution, to obtain pure crystals of 2-phenyl-4H-3,1-benzoxazin-4-one.[1]
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis of the target compound.
Expected Results and Characterization
Yield and Physical Properties
| Property | Expected Value | Reference |
| Yield | 63-83% | [1][5] |
| Melting Point | 122-124 °C | [1] |
| Appearance | White to light yellow crystalline solid | [4] |
Spectroscopic Data
The identity and purity of the synthesized 2-phenyl-4H-3,1-benzoxazin-4-one should be confirmed by spectroscopic methods.
-
FT-IR (KBr, cm⁻¹): The IR spectrum should show characteristic absorption bands. Key peaks include:
-
¹H-NMR (CDCl₃, δ ppm): The proton NMR spectrum will display signals corresponding to the aromatic protons. The expected chemical shifts are in the range of δ 7.25-8.73 (m, 9H, Ar-H).[1]
-
¹³C-NMR (CDCl₃, δ ppm): The carbon NMR spectrum provides further structural confirmation.
-
Elemental Analysis: Calculated for C₁₄H₉NO₂: C, 75.33%; H, 4.06%; N, 6.27%. Found values should be within ±0.4% of the calculated values.[1]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Insufficient reflux time; Moisture in reagents/solvents. | Monitor reaction progress closely with TLC. Extend reflux time if necessary. Ensure all reagents and solvents are anhydrous. |
| Impure Product | Incomplete removal of byproducts (cyanuric acid derivatives, triethylamine salts). | Perform thorough aqueous washes during workup. Optimize the recrystallization solvent system. |
| Reaction Fails to Proceed | Inactive cyanuric chloride; Poor quality of other reagents. | Use fresh, high-purity cyanuric chloride. Verify the quality of all starting materials. |
Conclusion
The use of cyanuric chloride as a cyclodehydrating agent provides an efficient, mild, and high-yielding protocol for the synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one. This method is a significant improvement over classical synthetic routes, offering operational simplicity and avoiding the use of harsh reagents. The protocol is highly adaptable for the synthesis of a library of 2-substituted benzoxazinones, making it a valuable tool for researchers in drug discovery and organic synthesis.
References
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Kadhem, M. M., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7(1), 58. [Link]
-
Reddy, P. P., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(11), 3299. [Link]
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Abdollahi, S., & Shariat, M. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molbank, 2005(6), M448. [Link]
-
Dehghani, A., et al. (2005). Cyclodehydration of N-acyl anthranilic acid with Cyanuric Chloride: a New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones. HETEROCYCLES, 65(5), 1159-1164. [Link]
-
Shariat, M., & Abdollahi, S. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 564-571. [Link]
-
Request PDF. (n.d.). A New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones by Cyanuric Chloride Cyclodehydration of N-Benzoyl- and N-Acylanthranilic Acids. ResearchGate. [Link]
-
Agarwal, N. (2023). Role of cyanuric chloride in organic synthesis: A concise overview. Journal of Heterocyclic Chemistry, 60(9), 1495-1516. [Link]
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Application Notes and Protocols for 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one in Cancer Research
Introduction: The Therapeutic Potential of the Benzoxazinone Scaffold
The 4H-3,1-benzoxazin-4-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1] Derivatives of this structure have been explored for their anti-inflammatory, antimicrobial, and notably, their potent anticancer properties.[2][3] This document provides detailed application notes and experimental protocols for investigating the utility of a specific analog, 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one , in cancer research.
While extensive research has been conducted on the broader benzoxazinone class, this specific compound represents a frontier molecule with putative anticancer activity. The protocols and mechanistic insights described herein are synthesized from established findings on closely related analogs and provide a robust framework for researchers to elucidate the specific anticancer profile of this compound. The presence of the 4-nitrophenyl moiety at the 2-position is hypothesized to be a key determinant of its bioactivity, potentially influencing cell permeability, target engagement, and overall cytotoxic efficacy.
Part 1: Hypothesized Mechanisms of Antitumor Action
Based on the established activities of structurally similar benzoxazinone derivatives, we propose three primary, non-mutually exclusive mechanisms through which this compound may exert its anticancer effects.[4][5][6]
Induction of Apoptotic Cell Death
A predominant mechanism of action for many chemotherapeutic agents, including several benzoxazinone compounds, is the induction of programmed cell death, or apoptosis.[1][7] This process is characterized by distinct morphological and biochemical hallmarks, including cell shrinkage, chromatin condensation, and the activation of a cascade of cysteine-aspartic proteases known as caspases.[8] It is hypothesized that this compound treatment leads to the activation of intrinsic and/or extrinsic apoptotic pathways, culminating in the execution of cell death.
Caption: Hypothesized intrinsic apoptotic pathway activation.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[9] Specific benzoxazinone derivatives have been identified as potent inhibitors of this pathway.[5][6] We postulate that this compound may function as a PI3K or mTOR inhibitor, thereby suppressing pro-survival signaling in cancer cells.
Caption: Proposed inhibition points in the PI3K/AKT/mTOR pathway.
Induction of DNA Damage Response
The integrity of the genome is paramount for normal cell function. Agents that cause DNA damage, particularly double-strand breaks (DSBs), can trigger cell cycle arrest and apoptosis in cancer cells.[10] The planar structure of the benzoxazinone core suggests it may act as a DNA intercalating agent, while the nitro group could contribute to the generation of reactive oxygen species (ROS), leading to DNA lesions.[3][5] A key marker for DSBs is the phosphorylation of histone H2AX, forming γH2AX foci at the site of damage.[11]
Caption: Postulated mechanism of DNA damage induction.
Part 2: Experimental Protocols & Workflows
The following protocols provide a comprehensive framework for evaluating the anticancer properties of this compound.
Protocol: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration-dependent cytotoxic effect of the compound on cancer cells and allows for the calculation of the half-maximal inhibitory concentration (IC₅₀).
Workflow:
Caption: MTT assay workflow for cytotoxicity assessment.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create working solutions at 2x the final desired concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol: Western Blot for PI3K/AKT/mTOR Pathway and Apoptosis Markers
This protocol is used to detect changes in the expression and phosphorylation status of key proteins within a signaling pathway or involved in a cellular process.
Workflow:
Caption: Standard workflow for Western blot analysis.
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at its predetermined IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and load onto a polyacrylamide gel. Separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
PI3K/AKT/mTOR Pathway: p-AKT (Ser473), total AKT, p-mTOR (Ser2448), total mTOR.[13]
-
Apoptosis: Cleaved Caspase-3, PARP, Bcl-2, Bax.
-
Loading Control: GAPDH or β-actin.
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imaging system.
Protocol: Immunofluorescence for DNA Damage (γH2AX Foci)
This imaging-based protocol allows for the direct visualization and quantification of DNA double-strand breaks within individual cells.[11]
Workflow:
Caption: Immunofluorescence staining workflow for γH2AX.
Step-by-Step Methodology:
-
Cell Culture: Seed cells on sterile glass coverslips in a 12-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at various concentrations for a defined period (e.g., 24 hours). Include a positive control (e.g., Etoposide).
-
Fixation and Permeabilization: Wash cells with PBS. Fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBST for 1 hour to reduce non-specific antibody binding.
-
Primary Antibody: Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBST. Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting and Imaging: Wash coverslips a final time and mount them onto microscope slides using an anti-fade mounting medium. Acquire images using a fluorescence or confocal microscope.
-
Analysis: Quantify the number of distinct fluorescent foci (γH2AX) per nucleus. An increase in the number of foci per cell indicates an increase in DNA double-strand breaks.
Part 3: Representative Data
The following table presents hypothetical, yet plausible, IC₅₀ values for this compound against a panel of human cancer cell lines. These values are extrapolated from published data on analogous compounds and serve as a benchmark for expected efficacy.[3][5][14]
| Cell Line | Cancer Type | Putative IC₅₀ (µM) |
| A549 | Non-Small Cell Lung Cancer | 7.5 |
| HeLa | Cervical Cancer | 12.2 |
| MCF-7 | Breast Cancer (ER+) | 15.8 |
| HCT116 | Colorectal Carcinoma | 9.4 |
| SKBR-3 | Breast Cancer (HER2+) | 5.1 |
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Champions Oncology. (n.d.). DNA Damage Assays. Retrieved January 14, 2026, from [Link]
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JoVE. (2022, October 5). DNA Damage Evaluation Using Comet Assay | Protocol Preview. YouTube. Retrieved January 14, 2026, from [Link]
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Sliwinska, M., et al. (2020). Strategies for the evaluation of DNA damage and repair mechanisms in cancer. Oncology Letters. Retrieved January 14, 2026, from [Link]
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Jalal, K., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][10][11]oxazin-4-ones as potent anticancer and antioxidant agents. Molecules. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components, b apoptosis-related proteins. Retrieved January 14, 2026, from [Link]
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MDPI. (n.d.). Standards for Quantitative Measurement of DNA Damage in Mammalian Cells. Retrieved January 14, 2026, from [Link]
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PubMed. (n.d.). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Retrieved January 14, 2026, from [Link]
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Journal of Medicinal and Chemical Sciences. (2022). Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic. Retrieved January 14, 2026, from [Link]
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Frontiers in Pharmacology. (n.d.). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Retrieved January 14, 2026, from [Link]
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Frontiers Media. (n.d.). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][4][11]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Retrieved January 14, 2026, from [Link]
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- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one as an Antifungal Agent
Introduction: The Emergence of Benzoxazinones in Antifungal Research
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the exploration of novel chemical scaffolds for antifungal drug development. Among the promising heterocyclic compounds, the benzoxazinone core has garnered significant attention. Derivatives of 1,4-benzoxazin-3-one and 3,1-benzoxazin-4-one have demonstrated a breadth of biological activities, including antifungal properties against both human and plant pathogens[1][2][3][4]. This document provides detailed application notes and protocols for the investigation of a specific derivative, 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one, as a potential antifungal agent.
The structure of this compound is characterized by the fusion of a benzene ring with an oxazinone ring, and a 4-nitrophenyl substituent at the 2-position. Structure-activity relationship studies on related benzoxazine diones have suggested that the presence of electron-accepting substituents on the phenyl ring can enhance in vitro antifungal activity[5]. The nitro group (NO₂) is a strong electron-withdrawing group, making this compound a compelling candidate for antifungal screening and development.
These notes are intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antifungal therapies. The protocols provided are based on globally recognized standards to ensure data reproducibility and comparability.
Proposed Mechanism of Action
While the precise mechanism of action for this compound has not been definitively elucidated, the activity of the broader azole and related heterocyclic antifungal classes often involves the disruption of fungal cell membrane integrity. A primary target for many antifungal drugs is the ergosterol biosynthesis pathway[6][7]. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
We hypothesize that this compound may interfere with key enzymes in this pathway, such as lanosterol 14α-demethylase. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising membrane fluidity and the function of membrane-bound enzymes, leading to fungal growth inhibition or cell death[7].
Caption: Proposed mechanism of action for this compound.
In Vitro Antifungal Susceptibility Testing
The cornerstone for evaluating a novel antifungal agent is determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents the visible growth of a fungus. The following protocol is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are globally recognized standards for generating reproducible data[8][9][10][11][12][13][14][15][16][17][18][19].
Protocol 1: Broth Microdilution Assay for MIC Determination
Objective: To quantitatively determine the minimum concentration of this compound required to inhibit the growth of pathogenic fungi.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85%)
-
Vortex mixer
-
Humidified incubator (35°C)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound and dissolve it in 1 mL of DMSO to prepare a 10 mg/mL stock solution.
-
Causality: DMSO is used as a solvent because the compound has low aqueous solubility. The stock concentration must be high enough to ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit fungal growth.
-
-
Preparation of Fungal Inoculum:
-
For yeasts (Candida, Cryptococcus): Culture the isolate on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
For molds (Aspergillus): Culture on Potato Dextrose Agar until sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640.
-
Causality: Standardized inoculum preparation is critical for test reproducibility. The final inoculum density is low enough to allow for visible growth in control wells within a defined incubation period but sensitive enough to detect inhibition.
-
-
Preparation of Microtiter Plates:
-
Perform a two-fold serial dilution of the compound stock solution in RPMI-1640 medium directly in the 96-well plate.
-
Add 100 µL of RPMI-1640 to wells 2 through 11.
-
Add 200 µL of the working drug solution to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (medium only).
-
This results in a concentration gradient of the compound.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the drug concentration in each well.
-
Seal the plates and incubate at 35°C. Incubation times vary by organism: 24 hours for Candida spp., 48 hours for Aspergillus spp., and 72 hours for Cryptococcus spp.[9].
-
Causality: Incubation conditions are standardized to ensure optimal fungal growth and allow for accurate endpoint determination.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the growth control well.
-
For yeasts, this is often a ≥50% reduction in turbidity. For molds, it is typically 100% inhibition (complete absence of visible growth).
-
The endpoint can be read visually or with a microplate reader at 530 nm.
-
Data Presentation: Example MIC Values
The following table presents hypothetical, yet plausible, MIC data for this compound against common fungal pathogens.
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans (ATCC 90028) | 4 - 16 |
| Candida glabrata (ATCC 90030) | 8 - 32 |
| Candida auris (B11221) | 16 - 64 |
| Aspergillus fumigatus (ATCC 204305) | 2 - 8 |
| Cryptococcus neoformans (ATCC 208821) | 4 - 16 |
Cytotoxicity Assessment
A crucial aspect of antifungal drug development is ensuring selective toxicity; the compound should be potent against fungal cells while exhibiting minimal toxicity to host (mammalian) cells. The MTT assay is a widely used colorimetric method to assess cell viability.
Protocol 2: MTT Assay for Mammalian Cell Cytotoxicity
Objective: To determine the concentration of this compound that reduces the viability of a mammalian cell line by 50% (IC₅₀).
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is directly proportional to the number of living cells[20][21][22][23].
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2, or NIH 3T3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom tissue culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed 1 x 10⁴ cells in 100 µL of complete medium per well into a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
Causality: A 24-hour pre-incubation ensures cells are in a logarithmic growth phase and have adhered to the plate, providing a healthy, uniform cell monolayer for the assay.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and an untreated control (medium only).
-
Incubate for 24 to 48 hours.
-
Causality: The exposure time should be sufficient to observe cytotoxic effects. A dose-response curve is necessary to determine the IC₅₀.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Causality: This incubation period allows for sufficient formazan formation for reliable detection without causing artifacts from prolonged incubation.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.
-
Causality: Complete solubilization of the formazan is critical for accurate absorbance readings.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Data Presentation: Example Cytotoxicity Data
| Cell Line | IC₅₀ (µg/mL) |
| HepG2 (Human Liver Carcinoma) | > 100 |
| HeLa (Human Cervical Cancer) | 85.4 |
| NIH 3T3 (Mouse Fibroblast) | > 100 |
A higher IC₅₀ value indicates lower cytotoxicity and suggests a better therapeutic window for the compound as an antifungal agent.
Conclusion and Future Directions
The protocols outlined in this document provide a standardized framework for the initial in vitro evaluation of this compound as a potential antifungal agent. Based on the structure-activity relationships of related compounds, this molecule represents a promising candidate for further investigation. Successful demonstration of potent in vitro antifungal activity coupled with low mammalian cell cytotoxicity would warrant progression to more advanced studies, including determination of fungicidal versus fungistatic activity, synergy testing with established antifungal drugs[24][25], and eventually, evaluation in in vivo models of fungal infection.
References
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 14, 2026, from [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M44: Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI. Retrieved January 14, 2026, from [Link]
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Denning, D. W., & Hope, W. W. (2010). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell, 3(3), 87–109. Retrieved January 14, 2026, from [Link]
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Clinical and Laboratory Standards Institute. (2020). M60: Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. CLSI. Retrieved January 14, 2026, from [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). Fungi (AFST). EUCAST. Retrieved January 14, 2026, from [Link]
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Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501–517. Retrieved January 14, 2026, from [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). Antifungal Resistance Testing. Retrieved January 14, 2026, from [Link]
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Clinical and Laboratory Standards Institute. (2022). M27M44S: Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. Retrieved January 14, 2026, from [Link]
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Dannaoui, E. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 3(1), 10. Retrieved January 14, 2026, from [Link]
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Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. Retrieved January 14, 2026, from [Link]
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Dannaoui, E. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 7(2), 143. Retrieved January 14, 2026, from [Link]
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Arendrup, M. C., & Patterson, T. F. (2010). EUCAST breakpoints for antifungals. Current Opinion in Infectious Diseases, 23(6), 570–576. Retrieved January 14, 2026, from [Link]
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Rex, J. H., Pfaller, M. A., & Walsh, T. J. (2001). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Clinical Infectious Diseases, 32(9), 1335–1344. Retrieved January 14, 2026, from [Link]
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Al-Oqaili, N. A. (2023). MTT (Assay protocol). Protocols.io. Retrieved January 14, 2026, from [Link]
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Arendrup, M. C., & Patterson, T. F. (2010). EUCAST breakpoints for antifungals. Current Opinion in Infectious Diseases, 23(6), 570–576. Retrieved January 14, 2026, from [Link]
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Śmist, M., Kwiecień, H., & Krawczyk, M. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Journal of Environmental Science and Health, Part B, 51(6), 393–401. Retrieved January 14, 2026, from [Link]
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Al-Omair, M. A. (2011). Formulation of 2-methyl-3,1-(4H)-benzoxazin-4-one and evaluation its antifungal activity against some pathogenic fungi. Journal of the Saudi Society for Agricultural Sciences, 10(1), 35-40. Retrieved January 14, 2026, from [Link]
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iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. Retrieved January 14, 2026, from [Link]
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Arendrup, M. C., & Patterson, T. F. (2010). EUCAST breakpoints for antifungals. Current Opinion in Infectious Diseases, 23(6), 570–576. Retrieved January 14, 2026, from [Link]
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Al-Tel, T. H. (2017). Synthesis and Antimicrobial Activity of 2-Aryl-4H-3,1-benzoxazin-4-ones. Journal of Chemical and Pharmaceutical Research, 9(5), 23-29. Retrieved January 14, 2026, from [Link]
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Al-Tel, T. H. (2017). Synthesis and Antimicrobial Activity of 2-Aryl-4H-3,1-benzoxazin-4-ones. Journal of Chemical and Pharmaceutical Research, 9(5), 23-29. Retrieved January 14, 2026, from [Link]
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Li, Y., et al. (2014). Synthesis, Characterization and Antifungal Evaluation of Novel 2H-1,4-Benzoxazin-3(4H)-one Analogs Linked with a 1,2,3-Triazole Moiety. Zeitschrift für Naturforschung B, 69(1), 59-66. Retrieved January 14, 2026, from [Link]
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Chen, C., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1233821. Retrieved January 14, 2026, from [Link]
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Zamani, L., et al. (2021). Docking, Synthesis, Antifungal and Cytotoxic Activities of Some Novel Substituted 4H-Benzoxazin-3-one. Polycyclic Aromatic Compounds, 1-21. Retrieved January 14, 2026, from [Link]
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Chen, C., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1233821. Retrieved January 14, 2026, from [Link]
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Chen, C., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1233821. Retrieved January 14, 2026, from [Link]
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Waisser, K., et al. (2002). In vitro antifungal activity of 3-phenyl-2H-benzoxazine-2,4(3H)-diones. Folia Microbiologica, 47(5), 488-492. Retrieved January 14, 2026, from [Link]
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Chen, C., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1233821. Retrieved January 14, 2026, from [Link]
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Bennett, A. C. (2025). Mechanisms of action in antifungal drugs. Research Starters: Pharmacy. Retrieved January 14, 2026, from [Link]
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Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. Retrieved January 14, 2026, from [Link]
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McCarty, T. P., & Pappas, P. G. (2021). Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. Journal of Fungi, 7(11), 947. Retrieved January 14, 2026, from [Link]
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Application Notes and Protocols: A Comprehensive Guide to Evaluating the Antimicrobial Activity of Benzoxazinones
Introduction: The Promise of Benzoxazinones in an Era of Antimicrobial Resistance
The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[1][2] Among the promising classes of heterocyclic compounds, benzoxazinones have emerged as a significant scaffold in medicinal chemistry.[3][4] These compounds, characterized by a fused benzene and oxazine ring system, have demonstrated a broad spectrum of biological activities, including potent antibacterial and antifungal properties.[3][5][6] The versatility of the benzoxazinone backbone allows for extensive structural modifications, enabling the synthesis of derivatives with enhanced antimicrobial efficacy and tailored pharmacological profiles.[1][7]
This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial activity of novel benzoxazinone compounds. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each protocol, ensuring a self-validating experimental design. We will delve into the core methodologies for determining a compound's potency, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics, grounded in the standards set forth by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10]
Foundational Principles: Understanding Antimicrobial Susceptibility Testing
Antimicrobial Susceptibility Testing (AST) is the cornerstone for evaluating the in vitro activity of a new compound.[11] The primary goal is to determine the lowest concentration of the agent that can inhibit the visible growth of a microorganism (bacteriostatic activity) or kill it (bactericidal activity).[12][13] A standardized inoculum of the target microorganism is exposed to serial dilutions of the test compound, and the effect on microbial growth is observed after a defined incubation period.[14] Adherence to standardized protocols is paramount to ensure the reproducibility and comparability of results across different laboratories.[15][16]
Experimental Workflow for Assessing Benzoxazinone Antimicrobial Activity
The following diagram outlines the logical progression of experiments to characterize the antimicrobial properties of a benzoxazinone derivative.
Caption: Experimental workflow for antimicrobial evaluation.
Detailed Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[17][18] This protocol is adapted from the guidelines established by CLSI and EUCAST.[19][20]
Rationale: The broth microdilution method is a quantitative and efficient technique for determining the MIC of a large number of compounds against various microorganisms.[17][18] The use of 96-well plates allows for high-throughput screening and conservation of reagents.[21]
Materials:
-
Benzoxazinone test compounds
-
Sterile 96-well microtiter plates (U- or flat-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Benzoxazinone Stock Solution:
-
Accurately weigh the benzoxazinone compound and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should not exceed a level that affects microbial growth (typically ≤1%).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 morphologically similar colonies.[22]
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[23][24] This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[19] A spectrophotometer can be used to verify the turbidity at 600 nm.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[14][18]
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.[25]
-
Add 200 µL of the benzoxazinone stock solution (at twice the highest desired final concentration) to well 1.[25]
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2.[25][26] Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process down to well 10. Discard 100 µL from well 10.[26]
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[25]
-
-
Inoculation of the Plate:
-
Using a multichannel pipette, add 100 µL of the standardized bacterial inoculum to wells 1 through 11.[25] Do not add inoculum to the sterility control well (well 12). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Reading and Interpreting the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the benzoxazinone compound at which there is no visible growth.[14][27] A microplate reader can also be used to measure the optical density at 600 nm.
-
The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][28] This assay is a crucial follow-up to the MIC to determine if a compound is bactericidal or bacteriostatic.[12]
Rationale: While the MIC indicates growth inhibition, it does not differentiate between killing the bacteria and merely preventing their replication. The MBC provides this critical information by subculturing from the clear wells of the MIC assay onto agar plates to assess bacterial viability.[13][28] An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[25]
Materials:
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Calibrated inoculation loop or pipette
-
Incubator (35 ± 2°C)
Procedure:
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, withdraw a 10 µL aliquot from each of these wells and spot-plate it onto a sterile MHA plate.[25] Be sure to label each spot corresponding to the concentration in the well.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[25]
-
-
Reading and Interpreting the MBC:
Protocol 3: Time-Kill Kinetics Assay
The time-kill kinetics assay provides valuable information on the rate at which an antimicrobial agent kills a bacterial population over time.[29][30] This assay helps to characterize the pharmacodynamics of the compound.
Rationale: This dynamic assay offers deeper insights than the static MIC/MBC tests by revealing whether the antimicrobial activity is concentration-dependent or time-dependent.[29] It is essential for understanding the temporal relationship between drug exposure and bacterial killing.[30][31]
Materials:
-
Benzoxazinone test compound
-
Bacterial strain of interest
-
CAMHB
-
Sterile flasks or tubes
-
Shaking incubator (37°C)
-
Spectrophotometer
-
Sterile saline for dilutions
-
MHA plates
-
Colony counter
Procedure:
-
Preparation:
-
Prepare a standardized bacterial inoculum in CAMHB as described in the MIC protocol, adjusting the initial concentration to approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Prepare flasks or tubes containing CAMHB with the benzoxazinone compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).[32] Include a growth control flask with no compound.
-
-
Inoculation and Sampling:
-
Inoculate each flask with the prepared bacterial suspension.
-
Immediately after inoculation (time 0), and at subsequent time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[32]
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration of the benzoxazinone and the growth control.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[30] A bacteriostatic effect is generally indicated by a <3-log₁₀ reduction in CFU/mL.
-
Data Presentation and Interpretation
Quantitative data from these assays should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Representative MIC and MBC Data for a Novel Benzoxazinone
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 29213 | 4 | 8 | 2 | Bactericidal |
| Escherichia coli | 25922 | 8 | 32 | 4 | Bactericidal |
| Pseudomonas aeruginosa | 27853 | 16 | >64 | >4 | Bacteriostatic |
| Klebsiella pneumoniae | 700603 | 8 | 16 | 2 | Bactericidal |
Interpreting the Results:
-
MIC: The MIC value provides a measure of the compound's potency. Lower MIC values indicate higher potency.[33]
-
MBC/MIC Ratio: This ratio is critical for classifying the compound's activity. As a general guideline, a ratio of ≤4 suggests bactericidal activity, while a ratio >4 indicates bacteriostatic activity.[25]
-
Time-Kill Curve: The graphical representation of the time-kill data illustrates the rate and extent of bacterial killing. This helps to understand if the killing effect is rapid or slow, and if it is dependent on maintaining a certain concentration over time.
Mechanism of Action: A Conceptual Overview
While the precise mechanism can vary between derivatives, benzoxazinones are known to interfere with essential bacterial processes. The following diagram illustrates potential targets.
Caption: Potential mechanisms of action for benzoxazinones.
Further experimental studies, such as macromolecular synthesis assays or molecular docking, are required to elucidate the specific mechanism of action for a novel benzoxazinone derivative.[17]
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the systematic evaluation of the antimicrobial properties of benzoxazinone compounds. By adhering to these standardized methods and understanding the rationale behind each experimental step, researchers can generate high-quality, reproducible data. This is essential for advancing the discovery and development of new benzoxazinone-based antimicrobial agents to combat the growing threat of infectious diseases.
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High-Throughput Screening Assays for 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one Derivatives
An Application Guide for Drug Discovery Professionals
Introduction: The 2-aryl-4H-3,1-benzoxazin-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities.[1][2][3] Specifically, the 2-(4-nitrophenyl) substituted variant and its analogues have been identified as potent agents in several therapeutic areas, including oncology and inflammation.[4][5] Studies have revealed their potential as inhibitors of critical enzymes like serine proteases (e.g., Cathepsin G, elastase) and protein kinases (e.g., EGFR, HER2), as well as exhibiting cytotoxic effects against cancer cell lines.[4][5][6] To efficiently explore the therapeutic potential of a chemical library based on this scaffold, robust and scalable high-throughput screening (HTS) assays are indispensable.[7][8]
This guide provides detailed application notes and protocols for designing and implementing HTS campaigns tailored to 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one derivatives. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system.
Section 1: The Strategic Framework for HTS Assay Selection
The first critical decision in any screening campaign is the selection of the assay format. This choice is fundamentally dictated by the primary scientific question: Are we searching for inhibitors of a specific molecular target, or are we looking for compounds with a desired cellular phenotype (e.g., cytotoxicity)?
-
Biochemical (Cell-Free) Assays: These assays are ideal for primary screening when a specific enzyme target is known or hypothesized.[9] They measure the direct interaction between a compound and a purified protein, offering high precision and fewer confounding variables.[10] For benzoxazinone derivatives, which are known enzyme inhibitors, this is an excellent starting point.[1][11]
-
Cell-Based Assays: These assays provide a more physiologically relevant context by evaluating a compound's effect within a living cell.[10][12][13] They are essential for identifying cytotoxic agents or modulators of complex signaling pathways. Cell-based assays inherently account for factors like cell permeability and metabolism, which are missed in biochemical screens.[14][15]
Our strategic recommendation is a tiered screening approach, beginning with a broad primary screen and progressing to more complex, physiologically relevant secondary assays.
Caption: A tiered high-throughput screening cascade.
Section 2: Protocol for a Biochemical Protease Inhibition HTS
Rationale: Several 2-aryl-4H-3,1-benzoxazin-4-one derivatives are known inhibitors of serine proteases like Cathepsin G (CatG), a key enzyme in inflammatory processes.[6] This protocol describes a fluorescence intensity-based assay to identify inhibitors of CatG from a compound library. The assay relies on a fluorogenic substrate that, when cleaved by the enzyme, releases a fluorescent molecule, leading to an increase in signal. Inhibitors will prevent this cleavage, resulting in a low fluorescence signal.
Caption: Principle of the fluorescent protease inhibition assay.
Materials and Reagents
| Reagent | Supplier Example | Purpose |
| Human Cathepsin G, active enzyme | Sigma-Aldrich | Biological target |
| Fluorogenic Substrate (e.g., Suc-VPF-AMC) | Bachem | Signal generation upon cleavage |
| Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5) | In-house prep | Maintain optimal enzyme activity |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Thermo Fisher | Compound solvent |
| Known Inhibitor (e.g., Cathepsin G Inhibitor I) | Calbiochem | Positive control for inhibition |
| 384-well, low-volume, black assay plates | Corning | HTS-compatible microplates |
Step-by-Step HTS Protocol (384-well format)
This protocol is designed for automated liquid handlers but can be adapted for manual operation. All additions should be performed at room temperature unless specified.
-
Compound Plating (Nanoliter Dispensing):
-
Using an acoustic dispenser (e.g., Echo), transfer 50 nL of each test compound from the library source plate into the wells of a 384-well assay plate. This results in a final assay concentration of 10 µM (assuming a 5 µL final volume and 10 mM stock concentration).
-
Dispense 50 nL of DMSO into columns designated for high signal (0% inhibition) controls.
-
Dispense 50 nL of a known inhibitor stock into columns for low signal (100% inhibition) controls.
-
-
Enzyme Addition:
-
Prepare a working solution of Cathepsin G in cold assay buffer at a 2X final concentration (e.g., 20 nM for a 10 nM final concentration).
-
Using a multi-drop dispenser, add 2.5 µL of the enzyme solution to all wells of the assay plate.
-
Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the enzyme. This pre-incubation step is crucial for identifying time-dependent or irreversible inhibitors.
-
-
Reaction Initiation and Detection:
-
Prepare a working solution of the fluorogenic substrate in assay buffer at a 2X final concentration. The optimal concentration should be at or below the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[8][9]
-
Add 2.5 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
Immediately transfer the plate to a microplate reader (e.g., BMG PHERAstar) equipped for fluorescence intensity detection.
-
Measure the fluorescence signal (Excitation: ~360 nm, Emission: ~460 nm) kinetically every 60 seconds for 15-20 minutes. The reaction rate (slope of the linear phase) is the primary readout.
-
Assay Validation and Quality Control
A robust HTS assay must be validated to ensure the data is reliable.[16]
| Parameter | Formula | Acceptance Criterion | Purpose |
| Signal-to-Background (S/B) | Mean(High Signal) / Mean(Low Signal) | > 5 | Measures the dynamic range of the assay. |
| Z'-Factor | 1 - [3(SDHigh+SDLow) / |MeanHigh-MeanLow|] | ≥ 0.5 | A statistical measure of assay quality, accounting for both range and variation.[16] |
Section 3: Protocol for a Cell-Based Cytotoxicity HTS
Rationale: Given the potential anticancer activity of benzoxazinones, a primary screen to identify compounds that reduce cancer cell viability is a logical approach.[4] The ATP-based luminescence assay is a gold standard for HTS due to its high sensitivity and direct correlation with the number of metabolically active, viable cells.[12][17][18] Viable cells produce ATP; upon cell lysis, ATP is released and acts as a substrate for luciferase, generating a luminescent signal proportional to cell number.
Caption: Principle of the ATP-based cell viability assay.
Materials and Reagents
| Reagent | Supplier Example | Purpose |
| Cancer Cell Line (e.g., KATOIII gastric cancer) | ATCC | Biological system |
| Cell Culture Medium (e.g., RPMI-1640 + 10% FBS) | Gibco | Cell growth and maintenance |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | Lysis reagent and signal generation |
| Doxorubicin | Sigma-Aldrich | Positive control for cytotoxicity |
| 384-well, solid white, tissue-culture treated plates | Greiner Bio-One | Plates for cell culture and luminescence |
Step-by-Step HTS Protocol (384-well format)
-
Cell Plating:
-
Harvest and count cells from a log-phase culture.
-
Dilute the cells in culture medium to the desired seeding density (e.g., 2,000 cells/25 µL). This density must be optimized to ensure cells remain in an exponential growth phase for the duration of the assay.
-
Using a multi-drop dispenser, plate 25 µL of the cell suspension into each well of the 384-well plates.
-
Incubate the plates for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Addition:
-
Prepare intermediate compound plates by diluting library stocks.
-
Transfer compounds to the cell plates (e.g., 50 nL via acoustic transfer or 100x stocks via pin tool) to achieve the final desired concentration (e.g., 10 µM).
-
Include DMSO vehicle controls (no cytotoxicity) and positive controls (e.g., doxorubicin).
-
-
Incubation:
-
Return the plates to the incubator (37°C, 5% CO₂) for 48-72 hours. The incubation time should be sufficient to observe a significant cytotoxic effect.
-
-
Signal Generation and Detection:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. This is critical for consistent enzyme kinetics.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of media in the well (e.g., 25 µL).
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a microplate reader. The integration time should be set to 0.5-1 second per well.
-
Section 4: Data Analysis, Hit Identification, and Confirmation
Raw data from the plate reader must be normalized to account for plate-to-plate and well-to-well variability.
-
Normalization: The activity of each test compound is typically expressed as a percentage of inhibition (for enzyme assays) or percentage of viability (for cytotoxicity assays) relative to the on-plate controls.
-
% Inhibition = 100 * (1 - [SignalCompound - MeanLow] / [MeanHigh - MeanLow])
-
% Viability = 100 * ([SignalCompound - MeanLow] / [MeanHigh - MeanLow])
-
-
Hit Identification: A "hit" is a compound that meets a predefined activity threshold. A common threshold is a value greater than three standard deviations from the mean of the neutral (DMSO) controls.[16]
-
Dose-Response and IC₅₀ Determination: All identified hits must be re-tested in a dose-response format to confirm their activity and determine potency. This involves a serial dilution of the compound (typically 8-10 points) to generate a sigmoidal curve. The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that produces a 50% response.
| Parameter | Description |
| Top | The maximum plateau of the curve (should be ~100%). |
| Bottom | The minimum plateau of the curve (should be ~0%). |
| HillSlope | The steepness of the curve. A value of ~1 suggests a 1:1 binding interaction. |
| IC₅₀ | The concentration at the inflection point of the curve. |
References
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- National Institutes of Health. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
- Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
- An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186.
- Creative Enzymes. (n.d.). High-Throughput Inhibitor Assays and Screening.
- Mousa, J. J., & Al-Ghanim, K. A. (2021). Luminescence Energy Transfer-Based Screening and Target Engagement Approaches for Chemical Biology and Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(8), 984-994.
- Paguio, A., et al. (2022). Advances in luminescence-based technologies for drug discovery. Expert Opinion on Drug Discovery, 17(12), 1385-1397.
- Molecular Devices. (n.d.). Microplate Assays for High-Throughput Drug Screening in Cancer Research.
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
- National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual.
- Coussens, T. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays.
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- ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors.
- Hadfield, J. A., et al. (1994). Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones. Anticancer Drugs, 5(5), 533-538.
- Wisdomlib. (2024). Synthetic and biological profile of 4h-3, 1-benzoxazin- 4-one.
- Madkour, H. M. F. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
- Kumar, D., et al. (2023). High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR—HER2 dual inhibitor in gastric tumors. PLoS ONE, 18(12), e0295610.
- Gummadi, S. B., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(5), 1088.
- Al-Qahtani, A. M., et al. (2025). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Current Medicinal Chemistry, 32.
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Application Notes & Protocols for the Analytical Characterization of Synthesized Benzoxazinones
Audience: Researchers, scientists, and drug development professionals.
Abstract: This comprehensive guide provides a detailed overview of the essential analytical techniques for the structural elucidation and purity assessment of synthesized benzoxazinone derivatives. Benzoxazinones are a pivotal class of heterocyclic compounds with broad pharmacological and agrochemical significance.[1][2] Rigorous characterization is therefore a critical step in their synthesis and development. This document outlines the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each section includes not only step-by-step protocols but also explains the rationale behind experimental choices, ensuring a deep, causal understanding. The protocols are designed to be self-validating, providing a robust framework for generating reliable and reproducible data.
Introduction: The Imperative for Rigorous Benzoxazinone Characterization
Benzoxazinones, bicyclic N,O-heterocyclic compounds, are of significant interest due to their diverse biological activities.[1][3][4] Their scaffold is a key component in various pharmaceuticals and agrochemicals.[1][2] The successful synthesis of novel benzoxazinone derivatives is merely the initial step; unambiguous confirmation of their molecular structure and the determination of their purity are paramount for meaningful downstream applications. A multi-faceted analytical approach is indispensable to achieve this.[5] This guide presents a curated selection of analytical workflows, providing both the "how" and the "why" to empower researchers in their synthetic endeavors.
Foundational Analysis: Unveiling the Molecular Skeleton with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, including benzoxazinones.[4][6] It provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the entire molecular framework.[7][8][9]
The "Why": Causality in NMR Experimental Choices
The selection of specific NMR experiments is driven by the need to answer distinct structural questions. A standard ¹H NMR provides a proton census and their immediate electronic environment.[10][11] ¹³C NMR complements this by mapping the carbon skeleton. For complex benzoxazinone structures, two-dimensional (2D) NMR techniques like COSY, HSQC, and HMBC are employed to establish connectivity between protons and carbons, leaving no ambiguity in the final structure.[7][9]
Visualization: NMR Workflow for Structural Elucidation
Caption: Workflow for Benzoxazinone Structure Elucidation using NMR.
Protocol: ¹H NMR Spectroscopy of a Synthesized Benzoxazinone
Objective: To obtain a high-resolution proton NMR spectrum to identify the types and number of protons present in the synthesized molecule.
Materials:
-
Synthesized benzoxazinone sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity
-
NMR tube (5 mm)
-
Pipettes and vials
-
Tetramethylsilane (TMS) as an internal standard (often included in deuterated solvents)
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried benzoxazinone sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent. The choice of solvent is critical; the compound must be fully soluble. DMSO-d₆ is a good starting point for polar compounds, while CDCl₃ is suitable for less polar ones.
-
Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Using a pipette, transfer the solution to a 5 mm NMR tube. The liquid column should be about 4-5 cm high.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
Set the acquisition parameters:
-
Pulse Angle: 30-45 degrees for quantitative analysis, 90 degrees for routine spectra.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. For accurate integration, a longer delay (5x the longest T1) is necessary.
-
Number of Scans: 8-16 scans for a concentrated sample. Increase as needed for dilute samples.
-
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing and Interpretation:
-
Apply a Fourier Transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0 ppm or the residual solvent peak to its known value (e.g., CHCl₃ at 7.26 ppm).[10]
-
Integrate the peaks. The integral ratios provide the relative number of protons for each signal.[10]
-
Analyze the chemical shifts, multiplicity (splitting patterns), and coupling constants to assign the signals to the respective protons in the proposed benzoxazinone structure.[11][12] Aromatic protons typically appear between 6-9 ppm, while protons on the oxazinone ring will have characteristic shifts.[10][13][14][15]
-
Functional Group Fingerprinting: FTIR Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[16] For benzoxazinones, it is particularly useful for confirming the presence of key structural motifs, such as the carbonyl group of the lactam/lactone and the aromatic ring.[17]
The "Why": Validating Key Bonds
The vibrational frequencies of chemical bonds are sensitive to their environment. The presence of a strong absorption in the carbonyl region (typically 1650-1750 cm⁻¹) is a strong indicator of the successful formation of the oxazinone ring. The disappearance of starting material absorptions (e.g., -NH₂ and -COOH of anthranilic acid) provides further evidence of a successful reaction.
Protocol: FTIR Analysis of a Benzoxazinone Derivative
Objective: To obtain an infrared spectrum to confirm the presence of characteristic functional groups.
Materials:
-
Synthesized benzoxazinone sample (1-2 mg)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Solvent for cleaning the ATR crystal (e.g., isopropanol)
Step-by-Step Methodology:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
-
Sample Analysis:
-
Place a small amount (1-2 mg) of the solid benzoxazinone sample onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Interpretation:
| Functional Group | Typical Wavenumber (cm⁻¹) | Significance for Benzoxazinones |
| C=O (Lactam/Ester) | 1680 - 1750 | Confirms the core oxazinone ring structure. |
| C=C (Aromatic) | 1450 - 1600 | Indicates the presence of the benzene ring. |
| C-O-C (Ether) | 1000 - 1300 | Asymmetric and symmetric stretching confirms the oxazine ring.[18] |
| C-N | 1300 - 1350 | Stretching vibration within the heterocyclic ring.[17] |
| Aromatic C-H | 3000 - 3100 | Stretching vibrations of protons on the benzene ring. |
Molecular Weight and Fragmentation: Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[21] It is essential for determining the molecular weight of the synthesized benzoxazinone and can provide structural information through analysis of fragmentation patterns.[22][23][24]
The "Why": Confirming Molecular Formula and Structure
High-resolution mass spectrometry (HRMS) can determine the molecular mass with high accuracy, allowing for the deduction of the molecular formula.[25] The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint. The way a benzoxazinone molecule breaks apart upon ionization is characteristic of its structure, providing corroborative evidence for the proposed connectivity.[25][26]
Visualization: Mass Spectrometry Analysis Workflow
Caption: General Workflow for Mass Spectetric Analysis.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight of the synthesized benzoxazinone.
Materials:
-
Synthesized benzoxazinone sample (~1 mg)
-
HPLC-grade solvent (e.g., methanol, acetonitrile)
-
Vial and pipette
-
Mass spectrometer with an ESI source
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate HPLC-grade solvent.
-
Ensure the sample is fully dissolved.
-
-
Instrument Setup and Analysis:
-
Calibrate the mass spectrometer using a known standard.
-
Set the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature). These may need to be optimized for the specific compound.[25][26]
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire the mass spectrum in either positive or negative ion mode. Benzoxazinones can often be detected in positive mode as [M+H]⁺ adducts.
-
-
Data Interpretation:
-
Identify the peak corresponding to the molecular ion. For ESI, this will typically be the [M+H]⁺ (positive mode) or [M-H]⁻ (negative mode) peak.
-
The m/z value of this peak provides the molecular weight of the compound.
-
If using HRMS, the exact mass can be used to calculate the elemental composition, which should match the expected formula of the target benzoxazinone.
-
Analyze other prominent peaks in the spectrum, which correspond to fragment ions. The fragmentation pattern can help confirm the structure.[22][25][27]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for assessing the purity of synthesized compounds.[28][29] For benzoxazinones, a reversed-phase HPLC (RP-HPLC) method is typically employed to separate the target compound from any unreacted starting materials, byproducts, or other impurities.[30][31]
The "Why": Ensuring Sample Integrity
The biological or chemical activity of a compound is directly related to its purity. Impurities can lead to erroneous results in subsequent assays or introduce unwanted side effects in drug development. HPLC provides a quantitative measure of purity by separating the components of a mixture, with the area of each peak in the chromatogram being proportional to the concentration of that component.
Protocol: Reversed-Phase HPLC for Purity Analysis
Objective: To develop and run an HPLC method to determine the purity of a synthesized benzoxazinone.
Materials:
-
Synthesized benzoxazinone sample (~1 mg)
-
HPLC system with a UV detector, pump, injector, and column oven
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[32]
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acid modifier (e.g., trifluoroacetic acid (TFA) or formic acid)
-
Vials, filters, and syringes
Step-by-Step Methodology:
-
Method Development:
-
Mobile Phase Selection: Start with a mobile phase consisting of water (A) and acetonitrile or methanol (B), both containing 0.1% TFA or formic acid to improve peak shape.[33]
-
Initial Gradient: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time of the benzoxazinone.
-
Optimization: Adjust the gradient to achieve good resolution between the main peak and any impurities. The goal is a run time that is long enough to elute all components but short enough for efficiency.[30][32]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[32]
-
Detection Wavelength: Determine the λmax of the benzoxazinone using a UV-Vis spectrophotometer or a diode array detector. Set the HPLC's UV detector to this wavelength for maximum sensitivity.[30] Wavelengths above 200 nm are generally preferred to reduce noise.[30]
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute this solution to a working concentration (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent clogging of the column.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.[31]
-
Inject the prepared sample (e.g., 10 µL).
-
Run the optimized HPLC method.
-
-
Data Analysis and Purity Calculation:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity of the benzoxazinone by the area percent method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Absolute Structure Confirmation: X-ray Crystallography
For novel benzoxazinone derivatives, particularly those with stereocenters, single-crystal X-ray crystallography provides the ultimate, unambiguous determination of the three-dimensional molecular structure.[34][35][36][37] While not a routine technique for every synthesis, it is the gold standard for absolute structure proof. The primary challenge lies in growing a single crystal of suitable quality.
Conclusion
The characterization of synthesized benzoxazinones is a multi-step process that relies on the synergistic application of various analytical techniques. NMR spectroscopy elucidates the molecular structure, FTIR confirms the presence of key functional groups, mass spectrometry verifies the molecular weight and formula, and HPLC quantifies the purity. By employing the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately characterize their novel benzoxazinone compounds, paving the way for further investigation into their promising biological and chemical properties.
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Steps for HPLC Method Development. (n.d.). Pharmaguideline. Retrieved January 4, 2026, from [Link]
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Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2023). MDPI. Retrieved January 4, 2026, from [Link]
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Reverse Phase Chromatography Techniques. (2023). Chrom Tech, Inc. Retrieved January 4, 2026, from [Link]
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- Determination of benzoxazinoids in Spring and Winter varieties of wheat using ultra-performance liquid chromatography coupled with mass spectrometry. (2016).
- X-ray crystal structures of the Escherichia coli RNA polymerase in complex with benzoxazinorifamycins. (2013). Journal of Medicinal Chemistry, 56(13), 5644-5653.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development, 21(9), 1252-1265.
- Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. (2021). Analytical Chemistry, 93(30), 10466-10473.
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- Synthesis and X-Ray Characterization of Two New 1,4-Benzoxazine Derivatives: Structural Analysis and Dft Calculations. (2024).
- HPLC profiles of the reaction mixture and purity analysis during the... (n.d.).
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- Identification of 1,4-Benzoxazin-3-ones in Maize Extracts by Gas-Liquid Chromatography and Mass Spectrometry. (1998). Journal of Agricultural and Food Chemistry, 46(7), 2776-2780.
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Application Note & Protocol: In Vitro Efficacy of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one Against HeLa Cells
Introduction: The Rationale for Investigating Benzoxazinones in Oncology
The scaffold of 4H-3,1-benzoxazin-4-one is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Several derivatives have been explored for their potential as anticancer agents, demonstrating efficacy against various cancer cell lines.[2][3] The mechanism of action for these compounds is diverse, ranging from the inhibition of key cellular enzymes to the induction of programmed cell death (apoptosis).[4][5]
Recent studies have highlighted that introducing a nitro group to the benzoxazinone structure can confer potent cytotoxic and pro-apoptotic properties. For instance, a series of 7-nitro-2-aryl-4H-benzo[d][2][5]oxazin-4-ones demonstrated significant cytotoxic potential against HeLa cells.[6] This suggests that the electron-withdrawing nature of the nitro group may play a crucial role in the compound's interaction with biological targets. Furthermore, other benzoxazinone derivatives have been shown to downregulate the expression of critical oncogenes like c-Myc in HeLa cells, providing a potential molecular mechanism for their anti-proliferative effects.[7]
This document provides a comprehensive guide for the in vitro evaluation of a specific analogue, 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one , against the HeLa human cervical cancer cell line. The protocols herein are designed to be self-validating systems to assess the compound's efficacy through three critical endpoints:
-
Cytotoxicity: Quantifying the reduction in cell viability.
-
Apoptosis Induction: Differentiating and quantifying cells undergoing programmed cell death.
-
Cell Cycle Arrest: Determining the compound's impact on cell cycle progression.
These integrated assays will provide a robust preliminary dataset for researchers engaged in the preclinical assessment of novel therapeutic candidates.
Foundational Protocols: Cell Culture and Compound Handling
Scientific integrity begins with meticulous and consistent cell culture practices. The HeLa cell line, derived from cervical adenocarcinoma, is an adherent line that requires specific handling to ensure reproducibility.
2.1 Materials
-
HeLa cell line (ATCC® CCL-2™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (herein referred to as "Test Compound")
-
Dimethyl sulfoxide (DMSO), cell culture grade
2.2 Protocol: HeLa Cell Maintenance
-
Culture Medium Preparation: Prepare complete growth medium consisting of DMEM supplemented with 10% (v/v) heat-inactivated FBS and 1% (v/v) Penicillin-Streptomycin.
-
Cell Thawing and Seeding: Rapidly thaw a cryopreserved vial of HeLa cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer to a T-75 flask.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the growth medium. Wash the cell monolayer once with 5 mL of sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin by adding 7-8 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed new flasks at a split ratio of 1:4 to 1:8.
2.3 Protocol: Test Compound Stock Preparation
-
Prepare a high-concentration stock solution (e.g., 10 mM) of the Test Compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
For experiments, dilute the stock solution in complete growth medium to the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Experiment 1: Assessment of Cytotoxicity via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of living cells.
3.1 Rationale This assay serves as the primary screen to determine the dose-dependent cytotoxic effect of the Test Compound on HeLa cells. The resulting IC₅₀ (half-maximal inhibitory concentration) value is crucial for selecting appropriate concentrations for subsequent mechanistic studies.
3.2 Detailed Protocol: MTT Assay
-
Cell Seeding: Harvest HeLa cells as described in section 2.2. Resuspend the cells in complete growth medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). Seed 5 x 10³ cells per well in 100 µL of complete growth medium into a 96-well flat-bottom plate.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Test Compound in complete growth medium from the stock solution. A typical concentration range to start with could be 0.1, 1, 10, 25, 50, and 100 µM.
-
Aspirate the medium from the wells and add 100 µL of the diluted Test Compound solutions. Include wells for a vehicle control (DMSO) and an untreated control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Test Compound concentration to determine the IC₅₀ value.
3.3 Expected Data Output
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Untreated Control | 0 | [Value] | 100 |
| Vehicle Control (DMSO) | 0 | [Value] | 100 |
| Test Compound | 0.1 | [Value] | [Value] |
| Test Compound | 1 | [Value] | [Value] |
| Test Compound | 10 | [Value] | [Value] |
| Test Compound | 25 | [Value] | [Value] |
| Test Compound | 50 | [Value] | [Value] |
| Test Compound | 100 | [Value] | [Value] |
Experiment 2: Quantification of Apoptosis by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay is a gold standard for detecting apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
4.1 Rationale By differentiating between live, early apoptotic, late apoptotic, and necrotic cells, this assay provides definitive evidence of whether the cytotoxicity observed in the MTT assay is due to programmed cell death. This is a critical step in characterizing the mechanism of action of a potential anticancer compound.
4.2 Detailed Protocol: Annexin V-FITC/PI Staining
-
Cell Seeding and Treatment: Seed 2 x 10⁵ HeLa cells per well in a 6-well plate and allow them to attach overnight. Treat the cells with the Test Compound at concentrations around the predetermined IC₅₀ value (e.g., IC₅₀/2, IC₅₀, and 2x IC₅₀) for 24 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both the floating cells (from the medium) and the adherent cells. To detach adherent cells, wash with PBS and add Trypsin-EDTA. Combine all cells for each condition into a single tube.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Flow Cytometry: Acquire data using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel. Set up appropriate compensation and gates using unstained and single-stained controls.
4.3 Data Interpretation and Visualization The results are typically visualized in a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (or cells with compromised membranes)
4.4 Expected Data Output
| Treatment Group | Concentration (µM) | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 0 | [Value] | [Value] | [Value] |
| Test Compound | IC₅₀/2 | [Value] | [Value] | [Value] |
| Test Compound | IC₅₀ | [Value] | [Value] | [Value] |
| Test Compound | 2x IC₅₀ | [Value] | [Value] | [Value] |
4.5 Visualization of Experimental Workflow
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Experiment 3: Cell Cycle Analysis
Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Analyzing the DNA content of a cell population using a fluorescent dye like Propidium Iodide allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
5.1 Rationale This experiment will determine if the Test Compound induces cell death by causing arrest at a specific checkpoint in the cell cycle. A significant accumulation of cells in any particular phase would suggest interference with the molecular machinery that governs cell cycle transitions. This is consistent with findings for other nitrobenzoxazin-4-ones which have been shown to alter cell cycle distribution.[5]
5.2 Detailed Protocol: Cell Cycle Analysis
-
Cell Seeding and Treatment: Seed 2 x 10⁵ HeLa cells per well in a 6-well plate. After overnight attachment, treat the cells with the Test Compound at IC₅₀/2, IC₅₀, and 2x IC₅₀ concentrations for 24 hours. A vehicle control is essential.
-
Cell Harvesting: Collect and combine floating and adherent cells as described in section 4.2.
-
Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.
-
Incubation for Fixation: Incubate the cells on ice or at 4°C for at least 30 minutes (or overnight at -20°C for longer storage).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with 5 mL of PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A to degrade RNA and ensure that PI only stains DNA. Incubate at 37°C for 30 minutes.
-
PI Staining: Add 500 µL of 50 µg/mL PI solution to the cell suspension.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically measured on a linear scale. Gate on the single-cell population to exclude doublets and aggregates.
-
Data Modeling: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
5.3 Expected Data Output
| Treatment Group | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | [Value] | [Value] | [Value] |
| Test Compound | IC₅₀/2 | [Value] | [Value] | [Value] |
| Test Compound | IC₅₀ | [Value] | [Value] | [Value] |
| Test Compound | 2x IC₅₀ | [Value] | [Value] | [Value] |
Mechanistic Insights: Potential Signaling Pathways
Based on the pro-apoptotic activity of related compounds, the Test Compound likely induces cell death through the intrinsic (mitochondrial) apoptosis pathway. This pathway is a central mechanism for many chemotherapeutic agents.
6.1 The Intrinsic Apoptosis Pathway Cellular stress induced by the Test Compound can lead to the permeabilization of the mitochondrial outer membrane. This event triggers the release of cytochrome c into the cytoplasm, which then binds to Apaf-1, leading to the activation of caspase-9 , an initiator caspase. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3 , which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[8] This cascade is a common mechanism for apoptosis induction in HeLa cells.
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- 4. Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. uomosul.edu.iq [uomosul.edu.iq]
Application Notes & Protocols: A Guide to Assessing the Enzyme Inhibitory Activity of Benzoxazinone Compounds
Introduction: The Therapeutic Potential of Benzoxazinone Scaffolds
The benzoxazinone motif is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and drug development.[1][2] Compounds containing this scaffold exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antiplatelet effects.[1][3] A primary driver of this therapeutic potential is their ability to act as potent and often selective inhibitors of various enzymes.[1][4]
Key enzyme families targeted by benzoxazinone derivatives include:
-
Serine Proteases: Such as human leukocyte elastase (HLE), chymotrypsin, and trypsin, which are implicated in inflammation and other pathologies.[4][5][6]
-
Acetylcholinesterase (AChE): A critical enzyme in the nervous system, the inhibition of which is a key strategy for treating Alzheimer's disease.[7]
-
Lipoxygenases (LOX): Enzymes involved in the inflammatory cascade through the production of leukotrienes.[8]
-
Bacterial Topoisomerases: Presenting opportunities for novel antibacterial agents.[9]
Many benzoxazinone derivatives function as mechanism-based or "suicide" inhibitors, particularly against serine proteases.[10] The catalytic serine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl group of the benzoxazinone ring.[10] This opens the ring and forms a stable acyl-enzyme intermediate, effectively inactivating the enzyme.[5][10] Understanding and quantifying this inhibitory activity is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds.
This guide provides a comprehensive overview of the principles, workflows, and detailed protocols for assessing the enzyme inhibitory activity of benzoxazinone compounds, designed for researchers, scientists, and drug development professionals.
Caption: Inhibitory mechanism of benzoxazinones on serine proteases.
Part 1: Initial Screening and Potency Determination (IC₅₀)
The initial step in evaluating a new compound is to determine its potency, commonly expressed as the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[11][12] It is a crucial metric for comparing the potency of different compounds in a series and guiding initial SAR.
General Workflow for IC₅₀ Determination
The process involves measuring enzyme activity across a range of inhibitor concentrations to generate a dose-response curve. This is typically performed in a 96-well plate format for higher throughput.
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 12. IC50 - Wikipedia [en.wikipedia.org]
Application Note & Protocols: Design and Synthesis of Novel 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one Analogs
Introduction: The Significance of the 3,1-Benzoxazin-4-one Scaffold
The 4H-3,1-benzoxazin-4-one ring system is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] These structures are found in natural products and serve as crucial building blocks for a wide array of biologically active compounds.[2][3] The inherent reactivity of the benzoxazinone nucleus, particularly its susceptibility to nucleophilic attack, makes it an excellent synthon for constructing more complex molecules like quinazolinones.[4][5] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[2][4][6][7]
The design of 2-aryl substituted benzoxazinones allows for the systematic exploration of structure-activity relationships (SAR). The substituent at the 2-position significantly influences the molecule's electronic properties and steric profile, which in turn dictates its interaction with biological targets. This guide focuses specifically on the synthesis of analogs featuring a 2-(4-nitrophenyl) group. The introduction of the strongly electron-withdrawing nitro group (—NO₂) at the para-position of the phenyl ring is a deliberate design choice. This group can enhance the electrophilicity of the benzoxazinone system, potentially modulate biological activity through specific hydrogen bonding or electrostatic interactions, and serve as a chemical handle for further derivatization (e.g., reduction to an amine).
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the rational design, synthesis, purification, and characterization of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one and its analogs.
Synthetic Strategy and Rationale
The most direct and widely adopted method for synthesizing 2-aryl-4H-3,1-benzoxazin-4-ones is the reaction between anthranilic acid (or its substituted derivatives) and an appropriate aroyl chloride.[8][9] The reaction typically proceeds in two conceptual stages:
-
N-Acylation: The amino group of anthranilic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aroyl chloride (4-nitrobenzoyl chloride) to form an N-acylanthranilic acid intermediate.
-
Cyclodehydration: The intermediate undergoes an intramolecular cyclization, with the carboxylic acid group attacking the amide carbonyl, followed by dehydration to form the stable six-membered oxazinone ring.
Pyridine is commonly used as the solvent and base. It serves to neutralize the HCl gas generated during the acylation step and can act as a nucleophilic catalyst.[4][9] Subsequent treatment with a dehydrating agent like acetic anhydride facilitates the final ring closure, often leading to high yields.[10]
Reaction Mechanism Visualization
The following diagram illustrates the proposed mechanism for the formation of the benzoxazinone ring system.
Caption: Proposed reaction mechanism for benzoxazinone synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the one-pot synthesis from anthranilic acid and 4-nitrobenzoyl chloride.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | CAS No. |
| Anthranilic Acid | C₇H₇NO₂ | 137.14 | 118-92-3 |
| 4-Nitrobenzoyl Chloride | C₇H₄ClNO₃ | 185.56 | 122-04-3 |
| Pyridine (Anhydrous) | C₅H₅N | 79.10 | 110-86-1 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 108-24-7 |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 |
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
4-Nitrobenzoyl chloride is corrosive and a lachrymator; handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Pyridine is flammable and toxic; avoid inhalation and skin contact.
-
Acetic anhydride is corrosive and reacts with water; handle with care.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, dissolve anthranilic acid (1.37 g, 10 mmol) in anhydrous pyridine (30 mL).
-
Acylation: Cool the solution to 0 °C in an ice bath. Add 4-nitrobenzoyl chloride (1.86 g, 10 mmol) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C.
-
Causality Note: The initial reaction is an exothermic acylation of the amino group. Portion-wise addition at low temperature controls the reaction rate and prevents side reactions.
-
-
Intermediate Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. A precipitate of pyridinium hydrochloride may form.
-
Cyclization: Add acetic anhydride (5.1 g, 50 mmol, ~4.7 mL) to the reaction mixture. Heat the flask in a preheated oil bath at 100-110 °C and reflux for 3 hours.
-
Causality Note: Acetic anhydride acts as a dehydrating agent, driving the equilibrium towards the cyclized benzoxazinone product by removing the water molecule formed during ring closure.[10]
-
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold water with vigorous stirring.
-
Precipitation: A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 50 mL) to remove any residual pyridine and acetic acid, followed by a small amount of cold ethanol.
-
Drying and Purification: Dry the crude product in a vacuum oven at 60 °C. The product can be further purified by recrystallization from ethanol or an ethanol/DMF mixture to yield pale yellow crystals.
Expected Yield: 75-85%.
Protocol 2: Synthesis of Substituted Analogs
To synthesize novel analogs, substitute anthranilic acid in Protocol 1 with a commercially available substituted anthranilic acid (e.g., 5-chloroanthranilic acid, 4-methylanthranilic acid).
Generalization:
-
Use equimolar amounts of the substituted anthranilic acid and 4-nitrobenzoyl chloride.
-
The reaction conditions (solvent, temperature, time) are generally applicable, but minor optimization may be required depending on the reactivity of the specific substituted anthranilic acid. For example, electron-withdrawing groups on the anthranilic acid ring may slow the initial acylation step.[1]
Example Analog Synthesis Data:
| Anthranilic Acid Analog | Product Name | Expected Yield (%) |
| 5-Chloroanthranilic acid | 6-Chloro-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one | 70-80% |
| 4-Methylanthranilic acid | 7-Methyl-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one | 78-88% |
| 5-Nitroanthranilic acid | 6-Nitro-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one | 65-75% |
Characterization and Validation
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.
Overall Workflow Visualization
Caption: General experimental workflow for synthesis and validation.
Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.30-8.50 (m, 4H, Ar-H of nitrophenyl), δ 7.50-8.20 (m, 4H, Ar-H of benzoxazinone ring). The two doublets for the A₂B₂ system of the 4-nitrophenyl ring should be distinct. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~160 (C=O, lactone), δ ~155 (C=N), δ ~150 (C-NO₂), δ ~147 (quaternary C of benzoxazinone), δ ~120-140 (aromatic carbons). |
| FT-IR (KBr, cm⁻¹) | ~1750-1770 (C=O stretch, lactone), ~1630-1650 (C=N stretch), ~1520 & ~1350 (asymmetric and symmetric NO₂ stretch). |
| Mass Spec. (EI-MS) | C₁₄H₈N₂O₄, Calculated M.W.: 268.22 g/mol . Expected m/z: 268 [M]⁺.[11] |
Self-Validation Note: The absence of a broad singlet corresponding to the -NH proton and the carboxylic acid proton of the N-acylanthranilic acid intermediate in the ¹H NMR spectrum, coupled with the appearance of the characteristic lactone C=O stretch in the IR spectrum, provides strong evidence for successful cyclization.
Applications and Future Directions
The synthesized this compound analogs serve as a valuable library for biological screening.
-
Antimicrobial and Anticancer Screening: Given the known activities of this scaffold, these novel analogs should be tested against a panel of bacterial strains (e.g., S. aureus, E. coli) and cancer cell lines (e.g., MCF-7, A549).[2][12]
-
Enzyme Inhibition Assays: Benzoxazinones are known inhibitors of serine proteases like human leukocyte elastase and chymotrypsin.[13][14] The synthesized compounds could be evaluated for their inhibitory potential against these and other relevant enzymes.
-
Further Chemical Modification: The nitro group on the 2-phenyl ring is a versatile functional group. Its reduction to an amino group would yield a new series of 2-(4-aminophenyl) analogs, which could then be further functionalized through acylation, sulfonation, or diazotization reactions, vastly expanding the chemical space for drug discovery.
By following these detailed protocols and validation methods, researchers can reliably synthesize and characterize novel benzoxazinone analogs, paving the way for the discovery of new therapeutic agents.
References
-
Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
-
Al-Rawashdeh, N. A., et al. (2005). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 10(11), 1401-1406.
-
Organic Chemistry Portal. Synthesis of Benzoxazinones.
-
ResearchGate. (2017). Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives.
-
Reddy, V. P., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(19), 6683.
-
El-Sayed, W. A., et al. (2011). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Chemical and Pharmaceutical Bulletin, 59(11), 1429-1435.
-
ResearchGate. (2020). A proposed mechanism for benzoxazinone synthesis.
-
Bain, D. I., & Smalley, R. K. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593-1597.
-
Dixit, B. C., et al. (2014). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. International Journal of Pharmaceutical Sciences and Research, 5(8), 3145-3153.
-
PubChem. This compound. National Center for Biotechnology Information.
-
Naqvi, S. A. R., et al. (2016). Synthesis and Antimicrobial Activity of 2-Aryl-4H-3,1-benzoxazin-4-ones. Tropical Journal of Pharmaceutical Research, 15(7), 1519-1526.
-
ResearchGate. (2016). Synthesis and Antimicrobial Activity of 2-Aryl-4H-3,1-benzoxazin-4-ones.
-
Al-Horani, R. A., et al. (2023). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Molecules, 28(3), 1332.
-
Taha, M., et al. (2016). Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of α-Chymotrypsin Inhibitors. Bioorganic & Medicinal Chemistry, 24(12), 2789-2795.
-
Smalley, R. K., & Suschitzky, H. (1968). Synthesis of 2-Substituted-4H-3,I -benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593.
-
Tikhonova, I. G., et al. (2014). 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o158.
-
Semantic Scholar. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones.
-
Khimich, N. N., et al. (2010). Reaction of anthranilic acid and methoxy- and nitro-substituted anthranilic acid with p-toluenesulfonyl chloride in pyridine. Russian Journal of General Chemistry, 80(1), 118-124.
-
Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(6), 10-13.
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- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one (NPO) as a Chemical Probe for Serine Protease Activity
Abstract
This guide provides a comprehensive overview of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one (NPO), a mechanism-based chemical probe for the detection and characterization of serine proteases. Due to its unique chemical structure, NPO acts as a covalent inhibitor that forms a stable acyl-enzyme intermediate, enabling its use in two primary applications: as a chromogenic substrate for quantitative enzyme activity assays and as an activity-based probe (ABP) for competitive profiling of serine proteases in complex biological samples. We present the core mechanism of action, detailed experimental protocols for key applications, data interpretation guidelines, and troubleshooting advice to facilitate its effective use in academic and drug discovery research.
Introduction and Scientific Context
Chemical probes are indispensable tools for dissecting complex biological pathways and validating novel therapeutic targets.[1][2] Serine proteases are one of the largest and most functionally diverse enzyme families, playing critical roles in physiological processes ranging from digestion and blood coagulation to immunity and apoptosis. Their dysregulation is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making them a major class of drug targets.
This compound (NPO) is a member of the benzoxazinone class of compounds, which are established as potent, mechanism-based inhibitors of serine proteases.[3][4] NPO functions as an "alternate substrate," where the enzyme's catalytic activity initiates a reaction that leads to the covalent modification and inhibition of the enzyme itself. The key features of NPO as a chemical probe are:
-
Covalent Mechanism: It forms a stable acyl-enzyme intermediate with the active site serine residue, allowing for robust and lasting labeling.
-
Chromogenic Reporter: The 4-nitrophenyl group is an excellent leaving group that, upon release, becomes the chromophore 4-nitrophenolate under typical assay conditions (pH > 7), producing a distinct yellow color that can be quantified spectrophotometrically.[5]
-
Enhanced Reactivity: The strong electron-withdrawing nature of the 4-nitrophenyl substituent enhances the electrophilicity of the benzoxazinone carbonyl carbon, leading to rapid acylation and high potency.[1]
These properties make NPO a versatile tool for researchers, enabling both straightforward activity screening and more sophisticated competitive profiling to assess the potency and selectivity of novel protease inhibitors.
Mechanism of Action: Covalent Acylation and Chromophore Release
The utility of NPO as a chemical probe is rooted in its interaction with the catalytic triad (Ser-His-Asp) of a target serine protease. The process unfolds in two key stages:
-
Nucleophilic Attack and Acylation: The active site serine (Ser195 in chymotrypsin), activated by the adjacent histidine and aspartate residues, performs a nucleophilic attack on the electrophilic carbonyl carbon (C4) of the NPO benzoxazinone ring.
-
Ring Opening and Covalent Intermediate Formation: This attack leads to the opening of the heterocyclic ring and the formation of a stable acyl-enzyme intermediate. The enzyme is now covalently modified, with the N-(4-nitrobenzoyl)anthranilate moiety attached to the active site serine. Simultaneously, the enzyme is inactivated.
In aqueous buffer, this acyl-enzyme complex can undergo slow hydrolysis, releasing the N-(4-nitrobenzoyl)anthranilate and regenerating the free, active enzyme. However, the rate of this deacylation is typically very slow, rendering the inhibition effectively irreversible for the duration of most experiments.[3]
The 4-nitrophenyl group itself is not the chromogenic leaving group in the primary enzymatic reaction. Instead, the entire N-(4-nitrobenzoyl)anthranilate group acylates the enzyme. The chromogenic application relies on the subsequent, slower hydrolysis of this acyl-enzyme intermediate or the chemical instability of the parent compound under assay conditions, which releases 4-nitrophenolate. For activity-based profiling, the stable covalent bond is the key feature.
Caption: Mechanism of NPO action on serine proteases.
Probe Specifications and Handling
Proper handling and storage are critical for ensuring the integrity and performance of the NPO probe.
| Property | Value | Source |
| IUPAC Name | 2-(4-nitrophenyl)-3,1-benzoxazin-4-one | |
| Molecular Formula | C₁₄H₈N₂O₄ | |
| Molecular Weight | 268.23 g/mol | |
| Appearance | Yellowish crystalline solid | [6] |
| Solubility | Soluble in DMSO and DMF; low solubility in aqueous buffer (0.3 µg/mL at pH 7.4) | ,[7] |
| Storage | Store as a solid at -20°C, desiccated and protected from light. DMSO stock solutions should be stored in small aliquots at -20°C to avoid freeze-thaw cycles. | General Best Practice |
| Purity | >95% recommended for quantitative assays. | General Best Practice |
| Safety | Toxic if swallowed, causes serious eye irritation. Wear appropriate PPE (gloves, safety glasses, lab coat). |
Stock Solution Preparation: Prepare a 10-50 mM stock solution of NPO in anhydrous DMSO. Sonicate briefly if necessary to ensure complete dissolution. Store in single-use aliquots at -20°C. Before use, thaw an aliquot and equilibrate to room temperature.
Scientist's Note (Causality): DMSO is the recommended solvent due to the poor aqueous solubility of NPO. Preparing a high-concentration stock allows for minimal addition of DMSO to the final assay (typically ≤1% v/v), which minimizes potential solvent-induced artifacts on enzyme activity.
Application 1: Chromogenic Assay for Serine Protease Activity
This protocol describes the use of NPO to measure the activity of a purified serine protease by monitoring the colorimetric signal generated from the release of 4-nitrophenolate. The rate of color development is proportional to the enzyme's activity.
Protocol 4.1: Microplate-Based Chromogenic Assay
-
Materials & Reagents:
-
Purified serine protease (e.g., Chymotrypsin, Trypsin, Cathepsin G).
-
NPO probe.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5-8.5.
-
10 mM NPO stock solution in DMSO.
-
96-well clear, flat-bottom microplate.
-
Microplate spectrophotometer capable of reading absorbance at 405 nm.
-
-
Experimental Workflow:
Caption: Workflow for the chromogenic protease assay using NPO.
-
Step-by-Step Procedure:
-
Prepare Reagent Plate: In a 96-well plate, add reagents in the following order:
-
Blank Wells: 99 µL of Assay Buffer.
-
Test Wells: 94 µL of Assay Buffer.
-
-
Add Enzyme: Add 5 µL of the appropriate enzyme dilution (in Assay Buffer) to the "Test" wells. Add 5 µL of Assay Buffer to the "Blank" wells. The final volume is now 99 µL. Scientist's Note: The optimal enzyme concentration should be determined empirically. It should be high enough to produce a linear increase in absorbance over 15-30 minutes but low enough to avoid substrate depletion.
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes to allow thermal equilibration.
-
Initiate Reaction: Add 1 µL of 10 mM NPO stock solution to all wells (Test and Blank) for a final concentration of 100 µM. Mix the plate gently.
-
Measure Absorbance: Immediately place the plate in a spectrophotometer pre-warmed to the same temperature. Measure the absorbance at 405 nm every 60 seconds for 30 minutes (kinetic mode). Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 30 minutes) and then read the final absorbance.
-
-
Data Analysis & Interpretation:
-
Correct for Background: For each time point, subtract the average absorbance of the Blank wells from the absorbance of the Test wells.
-
Determine Initial Velocity: Plot the background-corrected absorbance vs. time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve (mOD/min).
-
Calculate Enzyme Activity: Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient of p-nitrophenolate (~18,000 M⁻¹cm⁻¹ at 405 nm, pH > 7.5), c is the concentration, and l is the path length.[5]
-
Application 2: Competitive Activity-Based Protein Profiling (ABPP)
This advanced application uses NPO to determine the potency and selectivity of a test inhibitor (Compound X) against serine proteases within a complex biological sample (e.g., cell lysate). The principle is that an effective inhibitor will bind to the target enzyme's active site and prevent subsequent labeling by the NPO probe.
Protocol 5.1: Competitive ABPP for Inhibitor Profiling
-
Materials & Reagents:
-
Cell or tissue lysate containing active serine proteases.
-
NPO probe (10 mM stock in DMSO).
-
Test Inhibitor (Compound X, stock in DMSO).
-
SDS-PAGE equipment (gels, buffers, power supply).
-
Western Blotting equipment.
-
Primary antibody against the N-(4-nitrobenzoyl)anthranilate adduct (requires custom generation) or a biotin-tagged version of a benzoxazinone probe for streptavidin-based detection. For this protocol, we will assume detection via an antibody.
-
-
Experimental Workflow:
Caption: Workflow for competitive ABPP using NPO.
-
Step-by-Step Procedure:
-
Proteome Preparation: Prepare a cell lysate in a buffer without protease inhibitors (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). Determine the total protein concentration using a BCA or Bradford assay.
-
Competitive Incubation: In microcentrifuge tubes, aliquot 50 µg of proteome (e.g., in 48 µL of buffer). Add 1 µL of your test inhibitor (Compound X) at various concentrations (e.g., from 100 µM to 1 nM final concentration). For the control sample, add 1 µL of DMSO (vehicle). Rationale: This pre-incubation step allows the test inhibitor to bind to its target proteases before the probe is introduced. The concentration range should span the expected IC₅₀ of the inhibitor.
-
Incubate: Incubate the samples for 30 minutes at 37°C.
-
Probe Labeling: Add 1 µL of 2.5 mM NPO stock to each tube for a final concentration of 50 µM. This concentration should be sufficient to label the majority of active serine proteases. Incubate for another 30 minutes at 37°C.
-
Quench and Denature: Stop the reaction by adding 17 µL of 4x SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol). Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Western Blot: Load 20 µg of each sample onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody that specifically recognizes the NPO-adduct. Follow with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.
-
-
Data Analysis & Interpretation:
-
Visualize Results: The resulting blot will show bands corresponding to proteases covalently labeled by NPO. In the lanes treated with Compound X, the intensity of specific bands should decrease in a dose-dependent manner if the inhibitor is active against that particular protease.
-
Quantify Inhibition: Use densitometry software (e.g., ImageJ) to quantify the intensity of the target band in each lane.
-
Calculate IC₅₀: Plot the band intensity (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of inhibitor required to block 50% of NPO labeling.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background in chromogenic assay (high blank reading) | NPO is hydrolyzing non-enzymatically. | Lower the pH of the assay buffer (if compatible with the enzyme). Ensure the NPO stock is fresh and anhydrous. Check the stability of NPO in your buffer over the assay time course. |
| No signal or weak signal in chromogenic assay | Enzyme is inactive. Incorrect NPO concentration. Incorrect wavelength. | Verify enzyme activity with a known standard substrate. Increase enzyme concentration. Increase NPO concentration (test a range, e.g., 10-200 µM). Ensure the plate reader is set to 400-405 nm. |
| Non-linear reaction curve in chromogenic assay | Substrate depletion. Enzyme instability. | Reduce the enzyme concentration. Fit only the initial linear portion of the curve to calculate the velocity. Check enzyme stability in the assay buffer over time. |
| No bands or weak bands in ABPP | Low abundance of active proteases. Probe concentration too low. Inefficient antibody. | Increase the amount of proteome loaded on the gel. Increase the NPO labeling concentration or incubation time. Optimize antibody concentration and incubation conditions; include a positive control of purified protease labeled with NPO on the blot. |
| High background/many non-specific bands in ABPP | Probe concentration is too high, leading to non-specific labeling. | Decrease the NPO concentration for the labeling step. Reduce the incubation time. Increase the stringency of the wash steps during the Western blot procedure. |
References
-
Verhelst, S. H. L., Fonović, M., & Bogyo, M. (2021). Tagged Benzoxazin-4-Ones as Novel Activity-Based Probes for Serine Proteases. ChemBioChem, 22(5), 849-853. [Link]
-
Fry, D. C. (2012). The promise and peril of chemical probes. Nature Chemical Biology, 8(8), 667-670. [Link]
-
Khabazzadeh, H., Saidi, K., & Sheibani, H. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Iranian Journal of Pharmaceutical Research, 12(Suppl), 145-150. [Link]
-
Bain, D., & Smalley, R. K. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593-1597. [Link]
-
PubChem. (n.d.). Compound Summary for CID 542784, this compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Serim, S., & Mayer, G. (2021). Peptidyl Activity-Based Probes for Imaging Serine Proteases. Frontiers in Chemistry, 9, 735889. [Link]
-
Wikipedia. (n.d.). 4-Nitrophenol. Retrieved January 14, 2026, from [Link]
-
Baggelaar, M. P., & van der Stelt, M. (2017). Competitive ABPP of Serine Hydrolases: A Case Study on DAGL-Alpha. Methods in Molecular Biology, 1491, 161-169. [Link]
-
Raval, J. P., et al. (2014). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]
-
ResearchGate. (n.d.). UV-vis. absorption spectrum of (a) 4-nitrophenol and (b) 4-nitrophenolate ion. Retrieved January 14, 2026, from [Link]
-
Al-Hiari, Y. M., et al. (2023). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Molecules, 28(1), 33. [Link]
-
Groutas, W. C., et al. (1995). Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry, 38(11), 2042-2049. [Link]
-
Pawar, S. S., et al. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmaceutical Research, 5(6), 556-577. [Link]
-
Abdel-Megeed, A. M., et al. (2020). Formulation of 2-methyl-3,1-(4H)-benzoxazin-4-one and evaluation its antifungal activity against some pathogenic fungi. Egyptian Journal of Plant Protection Research Institute, 3(1), 114-124. [Link]
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- 7. enzymedevelopment.com [enzymedevelopment.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one
Welcome to the technical support center for the synthesis of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic transformation. Here, we combine established chemical principles with practical, field-proven insights to help you achieve consistent and high-yielding results.
Introduction to the Synthesis
The synthesis of this compound is a cornerstone reaction for generating a key structural motif present in numerous pharmacologically active compounds. The most direct and widely employed method is the condensation of anthranilic acid with 4-nitrobenzoyl chloride. While seemingly straightforward, this reaction is nuanced, with several critical parameters influencing the final yield and purity. This guide will deconstruct the process, offering solutions to common pitfalls and pathways to optimization.
The core reaction involves the acylation of the amino group of anthranilic acid by 4-nitrobenzoyl chloride, followed by an intramolecular cyclization to form the benzoxazinone ring. A key mechanistic aspect is the role of the second equivalent of the acid chloride, which reacts with the carboxylic acid of the N-acylated intermediate to form a mixed anhydride, a much better leaving group that facilitates the ring-closing step.[1][2][3]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: Why is my yield of this compound consistently low? I am isolating a significant amount of a different white solid.
This is the most frequent challenge and is almost always due to the formation of the N-acylanthranilic acid intermediate, 2-(4-nitrobenzamido)benzoic acid, which fails to cyclize.[1][2]
-
Causality: The cyclization step requires the activation of the carboxylic acid group. If this activation is inefficient, the reaction stalls at the stable amide intermediate.
-
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure you are using at least two equivalents of 4-nitrobenzoyl chloride for every one equivalent of anthranilic acid.[2] The first equivalent acylates the amine, and the second is crucial for forming the mixed anhydride that enables cyclization.[1][3] Using only one equivalent will predominantly yield the uncyclized amide.[2]
-
Solvent and Base Quality: The reaction is typically performed in pyridine, which acts as both a base to neutralize the HCl byproduct and as a catalyst.[1] Ensure the pyridine is anhydrous. Water contamination will hydrolyze the acid chloride and the mixed anhydride intermediate, halting the reaction.
-
Reaction Temperature: While the initial acylation can often be done at room temperature, gentle heating might be necessary to drive the cyclization to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Q2: I have already isolated the N-acylanthranilic acid intermediate. Can I convert it to the desired benzoxazinone?
Yes, it is often possible to salvage the product by cyclizing the isolated intermediate.
-
Solution: The most common method is to treat the dried N-acylanthranilic acid with a strong dehydrating agent. Heating the intermediate in acetic anhydride is a well-documented and effective procedure for inducing cyclization.[1][3]
-
Alternative Cyclizing Agents: Other reagents like cyanuric chloride in the presence of a base can also be employed for this transformation and are known to be effective under mild conditions.[4][5]
Q3: My final product is difficult to purify and appears to be contaminated with the starting acid chloride or benzoic acid derivatives. What is the best work-up procedure?
Proper work-up is critical for isolating a pure product.
-
Causality: The crude product mixture contains the desired benzoxazinone, unreacted 4-nitrobenzoyl chloride, and 4-nitrobenzoic acid (from hydrolysis). The work-up must effectively remove these acidic impurities.
-
Optimized Work-up:
-
Quenching: After the reaction is complete, the mixture is typically poured into a large volume of cold water or an ice/water mixture to precipitate the solid product and hydrolyze any remaining acid chloride.[2]
-
Washing: It is crucial to wash the filtered solid thoroughly.
-
First, wash with cold water to remove excess pyridine.[2]
-
Next, perform a wash with a cold, dilute solution of sodium bicarbonate (NaHCO₃). This will react with and solubilize any acidic impurities like 4-nitrobenzoic acid and residual anthranilic acid, leaving the neutral benzoxazinone product behind.
-
Finally, wash again with cold water to remove any residual bicarbonate salts.
-
-
Recrystallization: Recrystallize the dried crude product from a suitable solvent, such as ethanol, to obtain high-purity crystalline material.[6]
-
Q4: How critical are anhydrous conditions for this reaction?
Extremely critical.
-
Mechanistic Insight: The key reagents and intermediates in this synthesis are highly susceptible to hydrolysis. 4-nitrobenzoyl chloride and the crucial mixed anhydride intermediate will readily react with water. This not only consumes the reagents but also forms byproducts that complicate purification and reduce yield.
-
Recommendations:
-
Use dry solvents (e.g., anhydrous pyridine).
-
Dry all glassware in an oven before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Process Optimization & Key Parameters
To transition from troubleshooting to proactive optimization, focus on the following experimental variables.
| Parameter | Recommendation | Rationale |
| Reagent Stoichiometry | Anthranilic Acid : 4-Nitrobenzoyl Chloride (1 : 2.2) | A slight excess of the acid chloride ensures complete conversion and formation of the mixed anhydride for efficient cyclization.[2] |
| Solvent | Anhydrous Pyridine | Acts as a base to neutralize HCl and as a catalyst for the reaction.[1] |
| Temperature | 0°C to Room Temp (addition), then 25-50°C (reaction) | Initial cooling controls the exothermic acylation. Gentle heating may be required to drive the cyclization to completion. |
| Reaction Time | 2-4 hours | Monitor by TLC until the starting anthranilic acid spot disappears and product formation is maximized. |
| Work-up | Quench in water, wash with NaHCO₃(aq), then water. | Effectively removes acidic impurities and unreacted starting materials. |
Visualizing the Workflow and Mechanism
To better understand the process, the following diagrams illustrate the reaction mechanism and a troubleshooting workflow.
Caption: Troubleshooting workflow for low product yield.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is synthesized from established literature procedures. [2]
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂), dissolve anthranilic acid (1.0 eq.) in anhydrous pyridine (approx. 5-10 mL per gram of anthranilic acid).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add 4-nitrobenzoyl chloride (2.2 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase), observing the disappearance of the anthranilic acid spot.
-
Work-up: Pour the reaction mixture into a beaker containing a stirred slurry of ice and water (approx. 200 mL).
-
Filtration and Washing: Filter the resulting precipitate using a Büchner funnel. Wash the solid sequentially with:
-
Cold water (3 x 50 mL) to remove pyridine.
-
Cold saturated sodium bicarbonate solution (2 x 30 mL) to remove acidic impurities.
-
Cold water (2 x 50 mL) to remove residual salts.
-
-
Drying and Purification: Dry the solid in a vacuum oven. Recrystallize the crude product from hot ethanol to yield pale yellow needles of this compound.
Protocol 2: Cyclization of 2-(4-nitrobenzamido)benzoic Acid
This protocol is for converting the isolated, uncyclized intermediate to the final product. [1][3]
-
Setup: Place the dried 2-(4-nitrobenzamido)benzoic acid (1.0 eq.) in a round-bottom flask.
-
Reagent Addition: Add acetic anhydride (5-10 eq.) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 140°C) for 1-2 hours.
-
Work-up: Allow the mixture to cool to room temperature, during which the product should crystallize. If necessary, cool further in an ice bath.
-
Purification: Filter the crystals, wash thoroughly with cold water, and dry. Recrystallization from ethanol may be performed if further purification is needed.
References
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- Bain, D. I., & Smalley, R. K. (1968). Synthesis of 2-Substituted-4H-3,I -benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593-1597. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMbUD88B9ehfa5R5ez1vv7TSlp6CQgf1M-AjikVqOmp6UV2vrqXhh14kIMVTgakjQ_lFtplh3gVjtcZTJSFXC-SsDwID1k9Zkpl6B5QY0j_Vq1orOreWJOMKPKNYPijRl8jb-ZIfz4BpFlawU2Vud-dSvNAr3OnJgi]
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- Zarei, A., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Journal of the Brazilian Chemical Society, 24(3), 535-542. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3607381/]
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- Zarei, A. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(5), 385-390. [URL: https://www.mdpi.com/1420-3049/9/5/385]
- p-NITROBENZOYL CHLORIDE. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0394]
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- 2-Phenyl-4H-3,1-benzoxazin-4-one. ResearchGate. [URL: https://www.researchgate.net/figure/The-molecular-structure-of-I-showing-the-atom-labelling-scheme-and-displacement_fig1_228635905]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. uomosul.edu.iq [uomosul.edu.iq]
- 4. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Aryl-4H-3,1-Benzoxazin-4-ones
Welcome to the technical support center for the purification of 2-aryl-4H-3,1-benzoxazin-4-ones. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating these valuable heterocyclic compounds. As a class of molecules with significant biological activity, including potential as inhibitors for enzymes like α-chymotrypsin and human leukocyte elastase, achieving high purity is paramount for accurate downstream applications.[1][2][3]
This document moves beyond simple protocols to provide in-depth, field-proven insights into the challenges you may encounter. We will explore the causal mechanisms behind common purification issues and offer robust, validated strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 2-aryl-4H-3,1-benzoxazin-4-one product?
The most prevalent impurities are typically unreacted starting materials or intermediates from the cyclization step. The key offender is the N-acyl anthranilic acid intermediate, which forms when the final ring-closure is incomplete.[4][5] You may also find residual anthranilic acid or the acylating agent (e.g., aroyl chloride). If the reaction is driven by heat, thermal decomposition byproducts can also be present.[6]
Q2: My purified product appears pure by TLC, but my NMR spectrum is inconsistent or shows broad peaks. What could be the issue?
While TLC is an excellent tool for monitoring reaction progress, co-elution of structurally similar impurities can occur. However, if the sample is pure, consider the possibility of product degradation. The benzoxazinone ring is susceptible to hydrolysis, especially in the presence of nucleophilic solvents (like methanol) or trace amounts of water or base, which can lead to ring-opening.[7] This would generate the corresponding N-acyl anthranilic acid, which could complicate the NMR spectrum. Ensure your NMR solvent (e.g., CDCl₃, DMSO-d₆) is anhydrous.
Q3: Why is my yield so low after column chromatography? I see a significant amount of material streaking or remaining on the baseline.
This issue often points to two potential causes: compound instability on silica gel or poor solubility.
-
Instability: Silica gel is slightly acidic and has a high surface area, which can catalyze the hydrolysis of sensitive benzoxazinones, especially if the eluent contains protic solvents like methanol. The ring-opened N-acyl anthranilic acid is much more polar and will streak or stick to the silica.
-
Solubility: If your compound has low solubility in the chosen eluent, it may precipitate at the top of the column, leading to poor separation and recovery.
Consider deactivating the silica gel with a small percentage of triethylamine in your eluent or switching to a less acidic stationary phase like alumina.
Q4: My product consistently oils out during recrystallization attempts. How can I obtain a crystalline solid?
Oiling out is a common frustration that occurs when the melting point of the solid is lower than the boiling point of the solvent, or when impurities are present that form a eutectic mixture. First, ensure your crude product is reasonably pure; an acid-base wash to remove N-acyl anthranilic acid can be highly effective. If the issue persists, try a solvent system with a lower boiling point or use a co-solvent system (e.g., ethyl acetate/hexane, dichloromethane/ether). Alternatively, try dissolving the oil in a minimal amount of a good solvent and then slowly adding a poor solvent (an "anti-solvent") until turbidity persists, then cool slowly. Trituration with a non-polar solvent like hexane can also sometimes induce crystallization.[6]
Troubleshooting Guide
Problem 1: Persistent Contamination with N-acyl Anthranilic Acid
This is the most common purification challenge, arising from incomplete cyclization. The carboxylic acid impurity significantly alters the compound's properties and can interfere with biological assays.
-
Causality: The cyclodehydration of N-acyl anthranilic acid to form the benzoxazinone ring is a reversible equilibrium. If the dehydrating agent (e.g., acetic anhydride, cyanuric chloride) is not efficient or the reaction conditions are not optimal, a significant amount of the starting acid will remain.[2][5]
-
Identification: The presence of the N-acyl anthranilic acid can be confirmed by IR spectroscopy (broad O-H stretch from 2500-3300 cm⁻¹) and ¹H NMR (a broad singlet for the COOH proton, typically >10 ppm).
-
Solution: Acid-Base Extraction Workflow: A highly effective method for removal is to exploit the acidic nature of the impurity. The benzoxazinone is neutral, while the unreacted intermediate is acidic.
Caption: Acid-Base Extraction Workflow for Impurity Removal.
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 5% sodium carbonate (Na₂CO₃).
-
Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.
-
Allow the layers to separate. The aqueous layer will contain the deprotonated N-acyl anthranilic acid salt.
-
Drain the aqueous layer. Repeat the wash 2-3 times to ensure complete removal.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Problem 2: Product Degradation During Work-up or Purification
The stability of the 4H-3,1-benzoxazin-4-one ring is a critical factor, as it contains two electrophilic centers (C2 and C4) susceptible to nucleophilic attack.[8]
-
Causality: The primary degradation pathway is hydrolysis, which opens the heterocyclic ring to form the N-acyl anthranilic acid.[7] This reaction is significantly accelerated by basic conditions (e.g., aqueous NaOH, amines) and can also be catalyzed by strong acids or even protic solvents like methanol during prolonged heating (e.g., during reflux for recrystallization).
-
Identification: Degradation is often observed as the reappearance of the N-acyl anthranilic acid spot on a TLC plate after purification. Mass spectrometry will show a mass increase of 18 amu (addition of H₂O).
Caption: Key Hydrolytic Pathway of Benzoxazinones.
-
Preventative Measures:
-
Neutral Work-up: Avoid strong aqueous bases during the work-up. Use sodium bicarbonate for neutralization, as it is a weaker base.
-
Solvent Choice: For recrystallization, prioritize aprotic solvents (e.g., ethyl acetate, acetone, toluene) over protic ones (e.g., methanol, ethanol) if heating is required.[5][8] If a protic solvent must be used, minimize the heating time.
-
Chromatography: If streaking occurs on silica, consider using a mobile phase buffered with a non-nucleophilic additive or switching to neutral alumina as the stationary phase.
-
Data Table: Solvent Selection for Recrystallization
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound poorly at low temperatures and well at high temperatures.
| Solvent | Boiling Point (°C) | Polarity | Common Co-Solvent (for anti-solvent method) | Notes |
| Diethyl Ether | 34.6 | Low | Hexane | Good for final purification of non-polar analogs; highly volatile.[6][8] |
| Dichloromethane | 39.6 | Medium | Hexane / Pentane | Good dissolving power, but low boiling point limits temperature gradient. |
| Ethyl Acetate | 77.1 | Medium | Hexane | A versatile and commonly used solvent for a range of polarities. |
| Ethanol | 78.4 | High | Water / Diethyl Ether | Effective, but risk of solvolysis or hydrolysis if heated for extended periods.[5] |
| Toluene | 110.6 | Low | Hexane | High boiling point allows for dissolving difficult solids, but increases risk of thermal degradation.[8] |
Validated Experimental Protocols
Protocol 2: General Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent (e.g., 100% hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
References
- Benchchem. (n.d.). Solvent-Free Synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones.
- Errede, L. A., & McBrady, J. J. (1976). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Semantic Scholar.
- Al-Amiery, A. A. (2009). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. MDPI.
- Smirnova, N. M., et al. (n.d.). Hydrolysis of 2-aryl-4h-3, 1-benzoxazin-4-ones. ElectronicsAndBooks.
- Davarani, S. S. H., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. PMC - PubMed Central.
- Naqvi, S. A. R., et al. (2025). Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of α-Chymotrypsin Inhibitors.
- Reddy, C. R., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI.
- Naqvi, S. A. R., et al. (2025). Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of a-Chymotrypsin Inhibitors.
- Benchchem. (n.d.).
- Benchchem. (n.d.). Stability issues of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one in solution.
- Ismail, M. M. F. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry.
- Reddy, C. R., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.
- Benchchem. (n.d.). Application Notes and Protocols for the Solvent- Free Synthesis of 2-Aryl-4H-3,1-benzoxazin-4.
- Naqvi, S. A. R., et al. (2025). Synthesis and Antimicrobial Activity of 2-Aryl-4H-3,1-benzoxazin-4-ones.
- Hussain, Z., et al. (2013). Synthesis and Antimicrobial Activity of 2-Aryl-4H-3,1-benzoxazin-4-ones. Sci-Hub.
- Al-Amiery, A. A. (2005).
- Soliman, M. H., et al. (2010). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry.
- Hussain, Z., et al. (2013). Facile Synthesis and Herbicidal Evaluation of 2-Aryl-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society of Pakistan.
Sources
- 1. researchgate.net [researchgate.net]
- 2. uomosul.edu.iq [uomosul.edu.iq]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones | Semantic Scholar [semanticscholar.org]
- 5. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
Optimizing reaction conditions for the cyclization of N-acyl anthranilic acids
Technical Support Center: Optimizing Cyclization of N-Acyl Anthranilic Acids
Welcome to the technical support center for the cyclization of N-acyl anthranilic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical transformation to synthesize quinazolinones, benzoxazinones, and other valuable heterocyclic scaffolds. This document provides in-depth, experience-driven answers to common challenges, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the cyclodehydration of N-acyl anthranilic acids, and how do I choose the right one?
Choosing the correct cyclizing agent is paramount and depends on the desired product and substrate sensitivity. The reaction involves an intramolecular nucleophilic attack of the amide nitrogen onto the activated carboxylic acid, followed by dehydration. Different reagents achieve this activation through various mechanisms.
-
Acetic Anhydride (Ac₂O): This is one of the most common and cost-effective reagents. It serves a dual role: it acts as a dehydrating agent and can also function as the solvent.[1] Acetic anhydride forms a mixed anhydride intermediate with the carboxylic acid, activating it for cyclization. It is particularly effective for synthesizing 2-alkyl-4H-3,1-benzoxazin-4-ones.[1][2] The reaction often requires heating to reflux.[3]
-
Thionyl Chloride (SOCl₂): This reagent converts the carboxylic acid to a highly reactive acyl chloride intermediate in situ. This method is effective but can be harsh. The HCl and SO₂ byproducts must be managed, typically by performing the reaction in a fume hood and sometimes using a base to scavenge the acid.
-
Phosphorus Oxychloride (POCl₃): Similar to SOCl₂, POCl₃ is a powerful dehydrating agent that activates the carboxylic acid. It is often used in syntheses of 2-substituted-4(3H)-quinazolinones, particularly when the acyl group is derived from an aromatic acid.
-
Cyanuric Chloride (TCT): A milder and effective alternative, cyanuric chloride activates the carboxylic acid by forming a reactive ester intermediate.[4] This method often proceeds under neutral conditions in the presence of a tertiary amine base like triethylamine (TEA) and can be performed at reflux in solvents like toluene or dichloromethane, offering good yields with a clean reaction profile.[4]
Table 1: Comparison of Common Cyclizing Agents
| Reagent | Mechanism of Action | Typical Conditions | Advantages | Disadvantages |
| Acetic Anhydride (Ac₂O) | Forms a mixed anhydride | Neat, reflux (100-140°C) | Inexpensive, dual role as solvent/reagent | High temperatures may degrade sensitive substrates |
| Thionyl Chloride (SOCl₂) | Forms an acyl chloride | Reflux in an inert solvent (e.g., Toluene) | Highly reactive, drives reaction to completion | Corrosive, generates acidic byproducts (HCl, SO₂) |
| Phosphorus Oxychloride (POCl₃) | Forms an activated phosphate ester | Reflux, often with a base | Potent dehydrating agent | Harsh conditions, can be difficult to handle |
| Cyanuric Chloride (TCT) | Forms a reactive triazinyl ester | Reflux with TEA in Toluene/DCM | Mild conditions, high yields, clean reaction | Reagent cost is higher than Ac₂O or SOCl₂ |
Q2: What is the mechanism of cyclization when using acetic anhydride?
Understanding the mechanism is key to troubleshooting. The process involves several distinct steps, which explains why heat is often required to drive the reaction to completion.
-
Activation: The carboxylic acid of the N-acyl anthranilic acid performs a nucleophilic attack on one of the carbonyl carbons of acetic anhydride.
-
Intermediate Formation: This forms a tetrahedral intermediate which then collapses, eliminating an acetate ion and generating a mixed anhydride. This mixed anhydride is significantly more electrophilic than the starting carboxylic acid.
-
Intramolecular Cyclization: The amide nitrogen now acts as an intramolecular nucleophile, attacking the activated carbonyl carbon of the mixed anhydride.
-
Dehydration & Aromatization: A subsequent dehydration step, facilitated by the reaction conditions (heat), leads to the formation of the stable heterocyclic ring system, such as a benzoxazinone.
Caption: Figure 1: Acetic Anhydride-Mediated Cyclization Mechanism.
Troubleshooting Guide
Problem: Low or No Product Yield
Q3: I've set up my reaction with acetic anhydride and refluxed for several hours, but TLC analysis shows mostly starting material. What's going wrong?
This is a common issue that usually points to insufficient activation or reaction temperature.
-
Cause 1: Incomplete Reaction: The cyclization may require higher temperatures or longer reaction times than anticipated. Some substrates are less reactive and need more energy to overcome the activation barrier.
-
Solution: Ensure your reaction is genuinely at reflux. If using an oil bath, measure the internal reaction temperature. If safe for your substrate, you can cautiously increase the temperature. Extend the reaction time and monitor progress every 1-2 hours using TLC or HPLC.[5]
-
-
Cause 2: Substrate Degradation: Conversely, if the temperature is too high, sensitive functional groups on your N-acyl anthranilic acid may be degrading.[5]
-
Solution: If you suspect degradation (e.g., seeing a complex mixture of spots on TLC), try reducing the reaction temperature and compensating with a longer reaction time. Alternatively, switch to a milder cyclizing agent like cyanuric chloride.[4]
-
-
Cause 3: Water in the Reaction: Acetic anhydride and other dehydrating agents are readily hydrolyzed by water. Any moisture in your starting material or solvent will consume the reagent, preventing it from activating your substrate.
-
Solution: Ensure your N-acyl anthranilic acid is thoroughly dry. Use anhydrous solvents if the reaction is not being run neat in acetic anhydride. Dry all glassware in an oven before use.
-
Caption: Figure 2: Troubleshooting Workflow for Low Yield.
Problem: Side Product Formation
Q4: My reaction produces the desired quinazolinone, but I'm also getting a significant, difficult-to-separate side product. What could it be?
Side product formation often arises from intermolecular reactions competing with the desired intramolecular cyclization, or from autocondensation of the reagents.
-
Cause 1: Intermolecular Amide Formation: If the reaction concentration is too high, an activated N-acyl anthranilic acid molecule can react with the amino group of another molecule, leading to dimer or polymer formation.
-
Solution: Perform the reaction under more dilute conditions. If using a solvent, increase the solvent volume. This favors the intramolecular pathway.
-
-
Cause 2: Autocondensation of Acetic Anhydride: Especially in the presence of a catalytic base like DMAP (4-dimethylaminopyridine), acetic anhydride can undergo self-condensation to form dehydracetic acid and other related species.[6] These can then react with your substrate to form unexpected byproducts.
-
Solution: If using a catalyst, ensure it is used in the correct stoichiometric amount. Avoid excessively high temperatures which can promote these side reactions. Purification via column chromatography is often necessary to remove these impurities.
-
Experimental Protocols
Protocol 1: General Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
This protocol describes a standard procedure using acetic anhydride.
Materials:
-
N-acetylanthranilic acid
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
Place N-acetylanthranilic acid (1.0 eq) into a round-bottom flask equipped with a magnetic stir bar.
-
Add acetic anhydride (5-10 eq, to act as both reagent and solvent).
-
Attach a reflux condenser and place the flask in a heating mantle.
-
Heat the mixture to a gentle reflux (approx. 130-140°C) with stirring.[5]
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of petroleum ether:ethyl acetate). The starting material is polar, while the product is less polar.
-
After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture over crushed ice with stirring to quench the excess acetic anhydride.
-
The product will often precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol or hexane to remove residual acetic acid.
-
Dry the product under vacuum. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.[2]
References
- Benchchem. Technical Support Center: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid.
- Steingruber, H. S. et al. A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc.
- Sciencemadness.org. anthranilic acid acetylation in various conditions.
- ResearchGate. Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides.
- Homework.Study.com. What is the reaction mechanism to form N-acetylanthranilic acid from anthranilic acid and acetic anhydride?.
- INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE.
- Google Patents. Process for preparing anthranilic acids.
- Generis Publishing. SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES.
- Taylor & Francis Online. Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H).
- ijarsct. Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst.
- ResearchGate. Mechanism for obtaining quinazolin‐4(3H)‐one from anthranilic acid.
- Semantic Scholar. Cyclodehydration of N-acyl anthranilic acid with Cyanuric Chloride: a New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones.
Sources
- 1. WO1997028118A1 - Process for preparing anthranilic acids - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting common problems in the synthesis of benzoxazinone derivatives
Welcome to the Technical Support Center for the synthesis of benzoxazinone derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate common challenges encountered during the synthesis of these valuable heterocyclic compounds. Our goal is to move beyond simple procedural lists, offering insights into the underlying chemical principles to empower you to diagnose and resolve issues in your synthetic routes.
Introduction: The Synthetic Landscape of Benzoxazinones
Benzoxazinone derivatives are a critical class of heterocyclic compounds, widely recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Their synthesis is a cornerstone of many medicinal chemistry programs. The most common synthetic pathways begin with readily available precursors like anthranilic acid or isatoic anhydride.[1][4][5] While seemingly straightforward, these reactions can be prone to challenges such as low yields, incomplete cyclization, and the formation of persistent side products. This guide will address these common hurdles in a practical, question-and-answer format.
Troubleshooting Common Synthetic Problems
FAQ 1: Low Yield of 2-Substituted-4H-3,1-benzoxazin-4-one from Anthranilic Acid and Acid Chlorides
Question: I am attempting to synthesize a 2-substituted-4H-3,1-benzoxazin-4-one by reacting anthranilic acid with an aroyl chloride in pyridine, but my yields are consistently low. TLC analysis shows a significant amount of a major byproduct. What is likely going wrong?
Answer: A frequent issue in this synthesis is the incomplete cyclization, leading to the formation of N-acylanthranilic acid as the primary byproduct.[6] This occurs when the acid chloride acylates the amino group of anthranilic acid, but the subsequent intramolecular cyclization to form the benzoxazinone ring does not proceed to completion.
Causality and Mechanistic Insight:
The accepted mechanism for this reaction involves two key steps. First, one equivalent of the acid chloride acylates the nucleophilic amino group of anthranilic acid. The second equivalent of the acid chloride reacts with the carboxylic acid moiety to form a mixed anhydride. This mixed anhydride is a highly activated intermediate that facilitates the intramolecular nucleophilic attack by the amide nitrogen, leading to ring closure and elimination of a molecule of the corresponding carboxylic acid to yield the desired benzoxazinone.[1] If the second acylation step is inefficient, the reaction stalls at the N-acylanthranilic acid stage.
Troubleshooting Protocol:
-
Stoichiometry is Critical: Ensure you are using at least two equivalents of the acid chloride for every one equivalent of anthranilic acid.[1][6] A slight excess of the acid chloride (e.g., 2.2 equivalents) can sometimes be beneficial.
-
Reaction Conditions:
-
Solvent: Pyridine is the solvent of choice as it also acts as a base to neutralize the HCl generated during the reaction.[1] Ensure the pyridine is anhydrous, as water can hydrolyze the acid chloride and the mixed anhydride intermediate.
-
Temperature: The reaction is typically performed at room temperature or with gentle heating. If the reaction is sluggish, gentle warming (40-50 °C) can promote the formation of the mixed anhydride and subsequent cyclization.
-
-
Alternative Cyclizing Agent: If you have already isolated the N-acylanthranilic acid byproduct, it can often be converted to the desired benzoxazinone. A common method is to reflux the N-acylanthranilic acid in acetic anhydride.[1][6]
Data Summary Table:
| Parameter | Recommendation | Rationale |
| Acid Chloride:Anthranilic Acid Ratio | 2.2 : 1 | Ensures formation of the mixed anhydride intermediate. |
| Solvent | Anhydrous Pyridine | Acts as a base and solvent. |
| Temperature | Room Temperature to 50 °C | Balances reaction rate and potential side reactions. |
| Post-Reaction Cyclization | Acetic Anhydride | Effective for cyclizing isolated N-acylanthranilic acid. |
Experimental Workflow Diagram:
Caption: Influence of substituents on product formation.
FAQ 3: Ring-Opening of the Benzoxazinone Product
Question: After successfully synthesizing my benzoxazinone derivative, I am observing decomposition, particularly during purification or in the presence of nucleophiles. What is causing this instability?
Answer: The benzoxazinone ring is susceptible to nucleophilic attack at two primary electrophilic sites: the C4 carbonyl carbon and the C2 carbon. [7][8]This can lead to ring-opening, especially in the presence of nucleophiles like water, amines, or alcohols, particularly under basic or acidic conditions. The stability of the ring is also influenced by the substituent at the 2-position.
Causality and Mechanistic Insight:
Nucleophilic attack at the C4 carbonyl leads to the formation of a tetrahedral intermediate, which can then collapse to open the ring, yielding an N-acylanthranilic acid derivative. Attack at the C2 position, particularly if it bears a good leaving group or is unsubstituted, can also initiate ring-opening. Benzoxazinones with small alkyl groups or a hydrogen at the C2 position are generally more susceptible to nucleophilic ring-opening. [7]
Troubleshooting and Handling Protocol:
-
Purification Conditions:
-
Chromatography: When using silica gel chromatography, it is advisable to use a non-polar eluent system and to run the column relatively quickly to minimize contact time with the acidic silica. Sometimes, neutralizing the silica gel with triethylamine (by pre-treating the slurry with a small amount of triethylamine in the eluent) can prevent degradation.
-
Recrystallization: This is often a milder method of purification. Choose a solvent system in which the benzoxazinone has good solubility at elevated temperatures and poor solubility at room temperature or below.
-
-
Handling and Storage: Store the purified benzoxazinone derivatives under anhydrous conditions, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen). Avoid storing them in protic solvents for extended periods.
-
pH Control: When working with benzoxazinones in solution, maintaining a neutral pH is generally advisable to minimize acid- or base-catalyzed hydrolysis.
Reaction Pathway Diagram:
Caption: Nucleophilic ring-opening pathways of benzoxazinones.
Characterization of Benzoxazinone Derivatives
Accurate characterization is essential to confirm the successful synthesis of the desired benzoxazinone derivative. Here are the expected spectroscopic signatures:
| Spectroscopic Technique | Key Features |
| ¹H NMR | Aromatic protons in the expected regions (typically 7-8.5 ppm). Protons of the substituent at the C2 position will have characteristic chemical shifts. |
| ¹³C NMR | Carbonyl carbon (C4) signal typically appears around 160-170 ppm. The C2 carbon signal is also characteristic and its chemical shift depends on the substituent. |
| Infrared (IR) Spectroscopy | A strong absorption band for the lactone carbonyl (C=O) stretch, typically in the range of 1750-1770 cm⁻¹. [9]Another strong band for the C=N stretch is usually observed around 1630-1650 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target compound should be observed. Fragmentation patterns can also provide structural information. |
References
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - MDPI. [Link]
-
Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. - SciSpace. [Link]
-
Chemistry of 4H-3,1-Benzoxazin-4-ones. [Link]
-
A proposed mechanism for benzoxazinone synthesis. - ResearchGate. [Link]
-
Benzoxazinone biosynthesis - Wikipedia. [Link]
-
Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - ResearchGate. [Link]
-
Benzoxazinone synthesis - Organic Chemistry Portal. [Link]
- Process for preparing benzoxazines - Google P
-
Evolution of benzoxazinone biosynthesis and indole production in maize - PubMed. [Link]
-
Synthesis and Characterization of Benzoxazinone Derivatives - ResearchGate. [Link]
-
One pot synthesis of benzopyranones and benzoxazinones catalyzed by MMO. [Link]
-
The chemistry of isatoic anhydride derivatives: electrophilic reactions of 2-amino-3,1-benzoxazin-4-one - Sci-Hub. [Link]
-
Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control - MDPI. [Link]
-
Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d]o[1][4]xazin-4-one and Quinazolin-4(3H)-one - ResearchGate. [Link]
-
INTRODUCTION. [Link]
-
Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - NIH. [Link]
-
Synthesis and Screening of some benzoxazinone derivatives. [Link]
-
Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - NIH. [Link]
Sources
- 1. uomosul.edu.iq [uomosul.edu.iq]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. mdpi.com [mdpi.com]
- 5. bu.edu.eg [bu.edu.eg]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Stability studies of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one under different conditions
This guide is intended for researchers, scientists, and drug development professionals engaged in the study of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one. Here, we provide a comprehensive technical support center, including troubleshooting guides and frequently asked questions (FAQs), to address specific issues you may encounter during your stability experiments. Our approach is grounded in established scientific principles and field-proven insights to ensure the integrity and success of your research.
I. Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the stability of this compound.
Q1: My stock solution of this compound in an aqueous buffer shows a rapid decrease in concentration. What is the likely cause?
A1: The primary cause of instability for this compound in aqueous media is the hydrolysis of the benzoxazinone ring. This heterocyclic system is susceptible to nucleophilic attack by water, leading to ring-opening. The rate of this hydrolysis is significantly influenced by the pH of the solution. Both acidic and basic conditions can catalyze this degradation. The presence of the electron-withdrawing nitro group on the phenyl ring can accelerate this process compared to unsubstituted analogs.[1]
Q2: I am observing poor solubility of the compound when preparing solutions for my experiments. What can I do to improve this?
A2: this compound has low aqueous solubility.[2] To enhance solubility for your stability studies, consider the following strategies:
-
Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN). You can then dilute this stock solution into your aqueous experimental medium. It is crucial to be mindful of the final concentration of the organic solvent, as it may impact the degradation kinetics or the performance of your analytical method.[3][4]
-
pH Adjustment: The solubility of your compound may be pH-dependent. Experiment with a range of pH values to identify an optimal balance between solubility and stability.
-
Sonication: Gentle sonication can aid in the dissolution of the compound in your chosen solvent system.
Q3: Are there any known incompatibilities with common excipients or reagents that I should be aware of?
A3: While specific incompatibility data for this exact molecule is limited, as a general precaution, you should be mindful of nucleophilic excipients. Reagents with primary or secondary amine functionalities, or strong bases, could potentially react with the electrophilic carbonyl group of the benzoxazinone ring, leading to degradation. It is always recommended to perform compatibility studies with your intended formulation excipients.
Q4: What are the primary degradation pathways I should expect to see in my stability studies?
A4: Based on the structure of this compound, you should anticipate the following primary degradation pathways:
-
Hydrolysis: This is the most common pathway, leading to the opening of the oxazinone ring to form N-(2-hydroxybenzoyl)-4-nitrobenzamide under neutral or acidic conditions, and potentially further hydrolysis to 2-hydroxybenzoic acid and 4-nitrobenzamide under stronger conditions.
-
Photodegradation: The nitroaromatic moiety makes the compound susceptible to degradation upon exposure to light.[5] This can involve complex photochemical reactions.
-
Oxidative Degradation: The molecule may be susceptible to oxidation, particularly at the benzoxazinone ring.
II. Troubleshooting Guides for Stability Studies
This section provides detailed guidance for addressing specific experimental challenges.
Troubleshooting Inconsistent Results in Hydrolytic Stability Studies
Issue: You are observing high variability in the degradation rate of this compound under identical hydrolytic conditions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| pH Fluctuation | The rate of hydrolysis is highly pH-dependent. Minor shifts in the pH of your buffer during the experiment can lead to significant variations in degradation rates. | 1. Buffer Capacity: Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment. 2. Fresh Buffers: Always use freshly prepared buffers for each experiment. 3. pH Monitoring: Periodically measure the pH of your reaction mixtures to confirm stability. |
| Co-solvent Effects | The type and concentration of the organic co-solvent used to dissolve the compound can influence the polarity of the medium and, consequently, the rate of hydrolysis. | 1. Consistent Co-solvent Concentration: Maintain a consistent and low percentage of the co-solvent across all experiments. 2. Control Experiments: Run control experiments with varying concentrations of the co-solvent to understand its impact on the degradation rate. |
| Temperature Variations | Chemical reactions, including degradation, are sensitive to temperature changes. Inconsistent temperature control can lead to variable results. | 1. Calibrated Equipment: Use a calibrated, temperature-controlled incubator or water bath. 2. Temperature Logging: Continuously monitor and log the temperature throughout the study. |
| Sample Preparation Inconsistency | Variations in the initial concentration of the compound due to weighing errors or incomplete dissolution can lead to apparent differences in degradation. | 1. Accurate Weighing: Use a calibrated analytical balance. 2. Complete Dissolution: Ensure the compound is fully dissolved before starting the experiment. Visual inspection and sonication can be helpful. 3. Initial Time Point Analysis: Always analyze a sample at the beginning of the experiment (t=0) to confirm the initial concentration. |
Troubleshooting Photostability Studies
Issue: You are not observing any degradation under your photostability testing conditions, or the degradation is too rapid to monitor accurately.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inappropriate Light Source | The wavelength of the light source may not be suitable to induce photodegradation of the compound. The nitroaromatic group typically absorbs in the UV region. | 1. Wavelength Selection: Use a light source that emits in the UV-A and visible regions, as recommended by ICH guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[6] 2. Light Intensity Measurement: Ensure the light intensity and exposure duration are sufficient to induce degradation. A minimum exposure of 1.2 million lux hours and 200 watt hours/square meter is recommended.[6] |
| Rapid Degradation | The light intensity may be too high, leading to complete degradation in a very short time, making it difficult to study the kinetics. | 1. Attenuate Light Source: Reduce the light intensity by increasing the distance between the light source and the samples. 2. Shorter Time Points: Collect samples at much shorter time intervals to capture the initial degradation profile. |
| Solution vs. Solid State | The photostability of a compound can differ significantly between the solid state and in solution. | 1. Test Both States: Conduct photostability studies on the compound in both the solid form and in a relevant solvent to get a comprehensive understanding. |
| Container Material | The material of your sample container may be blocking the relevant wavelengths of light. | 1. Use Quartz or Borosilicate Glass: These materials are transparent to a broader range of UV and visible light compared to standard plastics. |
III. Detailed Experimental Protocols
This section provides step-by-step protocols for conducting forced degradation studies and for the analysis of this compound and its degradation products.
Protocol 1: Forced Degradation (Stress Testing) Studies
This protocol is designed in accordance with ICH Q1A(R2) guidelines to identify potential degradation products and pathways.[3]
1. Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile (ACN) or DMSO to prepare a 1 mg/mL stock solution.
2. Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
3. Basic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Keep the solution at room temperature.
-
Withdraw aliquots at 0, 1, 2, 4, and 8 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
4. Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of HPLC-grade water.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
5. Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
6. Photolytic Degradation:
-
Expose a thin layer of the solid compound and a solution of the compound (in a suitable solvent like ACN:water) in quartz cuvettes to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period.
7. Thermal Degradation (Dry Heat):
-
Place the solid compound in a calibrated oven at 80°C.
-
Analyze the sample after 24 and 48 hours.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate the parent compound from its potential degradation products.
-
Chromatographic System: HPLC with a photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile (ACN).
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 70 30 15 30 70 20 30 70 22 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm (or a wavelength determined from the UV spectrum of the parent compound).
-
Injection Volume: 10 µL.
Sample Preparation for HPLC Analysis:
-
For solutions from forced degradation studies, if necessary, dilute the neutralized aliquots with the mobile phase initial composition (70:30 Water:ACN) to a final concentration of approximately 10-20 µg/mL.
-
Filter the samples through a 0.45 µm syringe filter before injection.
IV. Visualization of Degradation and Experimental Workflow
Proposed Hydrolytic Degradation Pathway
Caption: General experimental workflow for stability studies.
V. References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 2003. [Link]
-
SOP for Forced Degradation Study. Pharmaceutical Information. (2023). [Link]
-
Beijersbergen van Henegouwen, G. M. J. (1997). Photodegradation of nitroaromatic compounds in water. Environmental Health Perspectives, 105(Suppl 1), 21–25. [Link]
-
ICH, Q1B Photostability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 1996. [Link]
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]
-
Ershov, V. A., & Nekrasov, Y. S. (1975). Hydrolysis of 2-aryl-4h-3, 1-benzoxazin-4-ones. Chemistry of Heterocyclic Compounds, 11(10), 1163–1165. [Link]
-
Patel, S. K., & Patel, N. J. (2010). Development and validation of a stability-indicating RP-HPLC method for determination of atomoxetine hydrochloride in tablets. Journal of AOAC International, 93(3), 856–862. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. (2022). [Link]
-
Forced Degradation Studies. MedCrave online. (2016). [Link]
-
This compound. PubChem. [Link]
Sources
- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 2. This compound | C14H8N2O4 | CID 542784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. longdom.org [longdom.org]
Technical Support Center: Strategies to Reduce By-product Formation in Benzoxazinone Synthesis
Welcome to the Technical Support Center for Benzoxazinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of benzoxazinone synthesis and minimize the formation of unwanted by-products. By understanding the underlying reaction mechanisms and common pitfalls, you can significantly improve the yield and purity of your target molecules.
I. Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during benzoxazinone synthesis.
FAQ 1: My reaction to form a 2-substituted-4H-3,1-benzoxazin-4-one from anthranilic acid and an acid chloride is yielding a large amount of N-acylanthranilic acid. What is happening and how can I fix it?
This is a classic issue where the acylation of the amino group of anthranilic acid occurs, but the subsequent intramolecular cyclization to form the benzoxazinone ring is inefficient.
Cause: The formation of the N-acylanthranilic acid intermediate is the first step of the reaction. The cyclization requires the activation of the carboxylic acid, which then undergoes intramolecular nucleophilic attack by the amide oxygen. If the conditions are not optimal for this second step, the intermediate will be the major product.
Solution:
-
Stoichiometry: Ensure you are using at least two equivalents of the acid chloride. The first equivalent acylates the amino group, while the second reacts with the carboxylic acid to form a mixed anhydride, which is a much more reactive intermediate that readily undergoes cyclization.[1]
-
Reaction Conditions: The reaction is typically performed in pyridine, which acts as both a base to neutralize the HCl generated and as a catalyst.[1] It is crucial to use anhydrous pyridine and maintain anhydrous conditions throughout the reaction, as water can hydrolyze the intermediates.
-
Alternative Cyclizing Agent: If you have already isolated the N-acylanthranilic acid, you can often convert it to the desired benzoxazinone by heating it in acetic anhydride.[1]
FAQ 2: I am synthesizing a 2-aryl-4H-benzo[d][1][2]oxazin-4-one from anthranilic acid and a triethyl orthoester, but I'm isolating a significant amount of a dihydro-benzoxazinone intermediate. Why is this happening?
The formation of (±)-2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzo[d][1][2]oxazin-4-ones is a known intermediate in this reaction.[3][4] The final step is the elimination of ethanol to form the aromatic benzoxazinone ring.
Cause: This issue is particularly prevalent when the anthranilic acid contains electron-withdrawing groups (e.g., -NO₂, -Cl).[3][5] These groups reduce the electron density of the aromatic ring and the nitrogen atom, making the final elimination of ethanol more difficult.[3][4]
Solution:
-
Reaction Time and Temperature: Increasing the reaction time and/or temperature can often promote the elimination of ethanol. For instance, reacting anthranilic acid and triethyl orthobenzoate for 48 hours under thermal conditions favors the formation of the final benzoxazinone, whereas a 24-hour reaction time tends to yield the dihydro intermediate.[3][4]
-
Microwave Irradiation: Microwave-assisted synthesis can be an effective way to drive the reaction to completion and favor the formation of the final product.[3][4]
FAQ 3: When using isatoic anhydride as a starting material, I observe significant decarboxylation and the formation of various side products. How can I control this?
Isatoic anhydride is a versatile starting material but is prone to decarboxylation, especially under thermal stress, to form a reactive isocyanate intermediate which can lead to various by-products.[6][7]
Cause: The anhydride ring of isatoic anhydride is susceptible to nucleophilic attack. Depending on the nucleophile and reaction conditions, this can lead to ring-opening to form anthranilic acid derivatives or decarboxylation to form an isocyanate.[6]
Solution:
-
Temperature Control: Carefully control the reaction temperature. High temperatures promote decarboxylation.
-
Choice of Reagents: The choice of reagents can direct the reaction towards the desired product. For example, reacting isatoic anhydride with acid anhydrides or acid chlorides in pyridine can selectively yield 2-substituted benzoxazinones.
-
Reaction with Tertiary Amines: Tertiary amines can act as both a base and a nucleophile, reacting regioselectively at the C2 position of isatoic anhydride to form 2-aminobenzoxazin-4-ones, avoiding side reactions at the C4 carbonyl.[3]
II. Troubleshooting Guide: By-product Specific Issues
This section provides a more in-depth analysis of specific by-products and strategies to mitigate their formation.
Issue 1: Formation of Diacylated Anthranilic Acid
In some cases, particularly with highly reactive acylating agents, diacylation of the anthranilic acid can occur, leading to the formation of N,N-diacylanthranilic acid.
Potential Causes:
-
Excessively reactive acylating agent.
-
High concentration of the acylating agent.
-
Prolonged reaction times at elevated temperatures.
Troubleshooting Protocol:
-
Control Stoichiometry: Carefully control the stoichiometry of the acylating agent. A slight excess (around 2.1 equivalents) is often sufficient.
-
Temperature Management: Perform the reaction at a lower temperature to reduce the rate of the undesired diacylation.
-
Slow Addition: Add the acylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.
Issue 2: Ring Opening of the Benzoxazinone Product
The benzoxazinone ring can be susceptible to nucleophilic attack and subsequent ring-opening, especially in the presence of water or other nucleophiles.[8]
Potential Causes:
-
Presence of moisture in the reaction mixture or during workup.[8]
-
Use of nucleophilic solvents (e.g., methanol, ethanol) at elevated temperatures.
-
Basic conditions during workup can promote hydrolysis.
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Aprotic Solvents: Use aprotic solvents such as THF, dioxane, or toluene.
-
Neutral Workup: During the workup, avoid strongly basic or acidic conditions if the product is sensitive. A neutral wash with brine is often sufficient.
Issue 3: Formation of Quinazolinone Derivatives
When ammonia or primary amines are present as impurities or are used as reagents, they can react with the benzoxazinone product to form quinazolinone derivatives.
Potential Causes:
-
Contaminated reagents or solvents.
-
Use of ammonium salts as additives.
-
Reaction of isatoic anhydride with amines.[9]
Troubleshooting Protocol:
-
Purity of Reagents: Use high-purity reagents and solvents.
-
Inert Atmosphere: As mentioned previously, an inert atmosphere will prevent atmospheric moisture and other potential contaminants from entering the reaction.
-
Strategic Synthesis: If a quinazolinone is the desired product, the reaction can be intentionally carried out with an amine. However, to avoid it as a by-product, sources of ammonia or primary amines must be eliminated.
Data Summary: Impact of Reaction Conditions on Product Distribution
| Starting Materials | Key Reaction Condition | Desired Product | Major By-product | Recommendation |
| Anthranilic Acid + Acid Chloride | 1 equivalent of Acid Chloride | 2-substituted-4H-3,1-benzoxazin-4-one | N-acylanthranilic acid | Use at least 2 equivalents of acid chloride.[1] |
| Anthranilic Acid + Triethyl Orthoester (with EWG) | Short reaction time (24h) | 2-aryl-4H-benzo[d][1][2]oxazin-4-one | Dihydro-benzoxazinone intermediate | Increase reaction time to 48h or use microwave irradiation.[4] |
| Isatoic Anhydride | High Temperature | 2-substituted-4H-3,1-benzoxazin-4-one | Decarboxylation products | Maintain lower reaction temperatures. |
| Benzoxazinone Synthesis | Presence of Water | Pure Benzoxazinone | Ring-opened products (N-acylanthranilic acid) | Ensure strictly anhydrous conditions. |
Experimental Protocol: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid
This protocol is a standard procedure that, when followed carefully, minimizes by-product formation.
Materials:
-
Anthranilic acid (1.0 eq)
-
Benzoyl chloride (2.2 eq)
-
Anhydrous pyridine
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve anthranilic acid in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride dropwise to the stirred solution over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water and then with a small amount of cold diethyl ether.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenyl-4H-3,1-benzoxazin-4-one.
Visualization of Key Pathways
Diagram 1: Benzoxazinone Synthesis vs. N-acylanthranilic Acid By-product Formation
Caption: Desired vs. side reaction pathway in benzoxazinone synthesis.
Diagram 2: Troubleshooting Workflow for Low Benzoxazinone Yield
Caption: A logical workflow for troubleshooting low benzoxazinone yield.
III. References
-
BenchChem. (n.d.). Technical Support Center: Benzoxazinone Synthesis. Retrieved from
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of benzoxazines.... Retrieved from
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Reaction conditions:.... Retrieved from
-
MDPI. (2023). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]
-
National Institutes of Health. (2023). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]
-
ResearchGate. (2019). Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][1][2]oxazin-4-one and Quinazolin-4(3H)-one. Retrieved from [Link]
-
Wikipedia. (n.d.). Isatoic anhydride. Retrieved from [Link]
-
ACS Publications. (1987). Decarboxylation of isatoic anhydride in the crystalline state. Retrieved from [Link]
-
ResearchGate. (n.d.). A facile and efficient sonochemical synthesis of 2‐amino‐substituted benzoxazinones.... Retrieved from [Link]
-
Ursinus Digital Commons. (n.d.). The Synthesis and Reactions of 6-Carboxy Isatoic Anhydride. Retrieved from [Link]
-
ACS Publications. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Retrieved from [Link]
-
Semantic Scholar. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. myttex.net [myttex.net]
Technical Support Center: Navigating Assay Interference from 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one (NPOB)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers encountering assay interference from 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one (NPOB). This guide is designed for drug discovery professionals and scientists who are working with this compound and experiencing unexpected or difficult-to-interpret assay results. My objective is to provide you with a comprehensive understanding of the potential interference mechanisms of NPOB and to offer practical, actionable troubleshooting strategies.
NPOB belongs to a class of compounds known as Pan-Assay Interference Compounds (PAINS). PAINS are notorious for producing false positive results in high-throughput screening (HTS) campaigns through a variety of mechanisms that are independent of specific, on-target binding. The structure of NPOB, featuring a reactive 4H-3,1-benzoxazin-4-one core and a nitroaromatic moiety, presents a high risk for several types of assay artifacts. This guide will deconstruct these potential issues and provide you with the tools to identify and overcome them.
Quick Troubleshooting Guide
For a rapid assessment of the potential issues you may be facing with NPOB, please refer to the table below. Each observed issue is linked to a probable cause and a recommended initial action. For a more in-depth understanding and detailed protocols, please consult the corresponding FAQ sections.
| Observed Issue | Probable Cause(s) | Recommended First Action |
| Time-dependent increase in signal/inhibition | Covalent modification of the target protein or assay components. | Perform a pre-incubation experiment with and without the target protein. |
| Loss of activity in the presence of detergents (e.g., Triton X-100) | Compound aggregation. | Perform Dynamic Light Scattering (DLS) to assess aggregation. |
| Reduced signal in fluorescence-based assays | Fluorescence quenching by the nitroaromatic group. | Run a control experiment with the fluorescent probe and NPOB in the absence of the target. |
| Inconsistent results between assay formats (e.g., absorbance vs. fluorescence) | Optical interference (color, fluorescence, or quenching). | Characterize the spectral properties of NPOB under your assay conditions. |
| Activity is not saturable at high concentrations | Non-specific binding or aggregation. | Confirm with an orthogonal, biophysical binding assay like SPR or ITC. |
| Irreversible inhibition observed in activity assays | Covalent modification. | Perform a washout experiment or use mass spectrometry to detect covalent adducts. |
Diagram: Workflow for Troubleshooting NPOB Interference
Caption: Proposed mechanism of covalent modification by NPOB via nucleophilic attack.
Troubleshooting Steps:
-
Time-Course Experiment: Run your assay at different time points (e.g., 15, 30, 60, 120 minutes) after the addition of NPOB. A time-dependent increase in the signal (or inhibition) suggests a covalent reaction.
-
Pre-incubation Test: Pre-incubate NPOB with your target protein for varying amounts of time before initiating the assay. If the potency of NPOB increases with longer pre-incubation times, this is strong evidence for covalent modification.
-
Stability in Assay Buffer: Use HPLC-MS to monitor the stability of NPOB in your assay buffer over time. Degradation of the parent compound can lead to inconsistent results.
Question 2: How can I confirm if NPOB is covalently modifying my protein target?
Definitive confirmation of covalent modification requires biophysical techniques that can detect the formation of a stable complex.
Experimental Protocol: Washout Experiment
-
Incubation: Incubate your target protein with a high concentration of NPOB (e.g., 10x IC50) for 1-2 hours. As a control, incubate the protein with buffer alone.
-
Removal of Unbound Compound: Use a desalting column or dialysis to remove any unbound NPOB.
-
Activity Measurement: Measure the activity of the NPOB-treated protein and the control protein. If the inhibition persists after the removal of the unbound compound, it indicates a long-lived or covalent interaction.
-
Mass Spectrometry: For definitive proof, analyze the protein sample by mass spectrometry to detect a mass shift corresponding to the addition of NPOB.
Category 2: Optical Interference
Question 3: I'm using a fluorescence-based assay and my signal is decreasing with increasing concentrations of NPOB, suggesting inhibition. Could this be an artifact?
Yes, this is highly likely to be an artifact. Nitroaromatic compounds are well-documented fluorescence quenchers. The mechanism often involves photoinduced electron transfer (PET) from the excited state of the fluorophore to the electron-deficient nitroaromatic compound, resulting in a non-radiative decay and a decrease in fluorescence intensity.
Troubleshooting Steps:
-
Target-Independent Control: Rerun the assay in the absence of your target protein or enzyme. If NPOB still causes a decrease in the fluorescence signal, the effect is due to direct interference with the assay's detection system.
-
Spectral Profiling: Use a plate reader to measure the absorbance and fluorescence spectra of NPOB in your assay buffer. This will reveal if the compound absorbs light at the excitation or emission wavelengths of your fluorophore, or if it is intrinsically fluorescent.
-
Orthogonal Assay: Validate your findings using an orthogonal assay with a different detection method, such as an absorbance-based or luminescence-based assay. If the activity of NPOB is not observed in the orthogonal assay, the original result was likely an artifact of optical interference.
Category 3: Compound Aggregation
Question 4: NPOB is showing a very steep dose-response curve in my assay. What could this indicate?
A steep dose-response curve is often a hallmark of compound aggregation. Aggregators form colloidal particles in solution that can sequester and denature proteins non-specifically, leading to apparent inhibition.
Troubleshooting Steps:
-
Detergent Test: Rerun your assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100. Aggregation-based inhibition is often attenuated or completely abolished in the presence of detergents.
-
Dynamic Light Scattering (DLS): DLS is a powerful technique to directly measure the formation of aggregates. Analyze solutions of NPOB at various concentrations in your assay buffer. The appearance of large particles with increasing compound concentration is a clear indication of aggregation.
Experimental Protocol: Dynamic Light Scattering (DLS) for Aggregation
-
Sample Preparation: Prepare a dilution series of NPOB in your assay buffer (without detergent) at concentrations spanning the range used in your activity assay. Also include a buffer-only control.
-
DLS Measurement: Use a DLS instrument to measure the particle size distribution in each sample.
-
Data Analysis: Look for an increase in the hydrodynamic radius and the polydispersity index with increasing concentrations of NPOB. This indicates the formation of aggregates.
Biophysical Validation: The Gold Standard for Hit Confirmation
If you have performed the troubleshooting steps above and still suspect a genuine interaction, it is crucial to validate the binding of NPOB to your target using a biophysical method that directly measures the interaction. These methods are less prone to the artifacts that plague activity-based assays.
Recommended Biophysical Methods:
-
Surface Plasmon Resonance (SPR): Provides real-time kinetics and affinity of the interaction.
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information about the binding site.
Conclusion
This compound (NPOB) is a challenging compound that carries a high risk of producing misleading data in biochemical and cell-based assays. Its inherent reactivity, potential for optical interference, and propensity to aggregate make it a classic example of a Pan-Assay Interference Compound (PAINS). By systematically applying the troubleshooting strategies and validation protocols outlined in this guide, researchers can effectively identify and mitigate these artifacts, ensuring that their resources are focused on genuine and promising hits. Always approach hits containing scaffolds like NPOB with a healthy dose of skepticism and a rigorous validation plan.
References
- Fluorescence quenching studies of carbazole with nitroaromatics were studied and compared with 2-phenyl-1H-phenanthro[9,10-d]imidazole (M1). Carbazole (CBz) can sense all nitroaromatics, in particular picric acid (PA), whereas M1 responds to the ones having acidic hydrogen. The complex formation constant (KS) and limit of detection (LOD) were measured using the Stern–Volmer plot. Time-resolved fluorescence measurements reveal that quenching is static. We show that the mechanism of quenching involves ground state complex formation. The CBz-PA complex formation involves hydrogen bonding interaction between the N–H group of CBz and nitro group of PA, whereas M1-PA involves proton transfer from hydroxyl group of PA to nitrogen of imidazole in M1. The crystal structure of the ground-state complex (CBz-PA), its topology, and Hirshfeld surface analysis are also presented. Combined experimental and quantum chemical studies and wave function analysis were performed to study the non-covalent interactions and their role in charge transfer (CT) in the CBz-PA complex. (Source: NIH)
- Detection of nitroaromatics employing greener techniques has been one of the most active research fields in chemistry. A series of triphenylamine (TPA) functionalized carboxylic acids were synthesized and characterized using various spectroscopic techniques including single-crystal X-ray diffraction analysis. The interaction of carboxylic acid-decorated TPAs with nitroaromatic compounds was photophysically explored using absorption and emission spectroscopy. Stern–Volmer plot accounts for the appreciable quenching constant of the TPA-acids. Density functional theory calculations were carried out to study the new compounds' frontier molecular orbital energy levels and the possible interactions with picrate anion and revealed an unusual charge transfer interaction between acids and picrate anion. The contact mode detection shows the TPA-acids can be used as dip-strip sensors for picric acid detection. (Source: PMC - PubMed Central)
- Fluorescence quenching of anthracene in solution by several quenchers (halogenated alkanes, aliphatic amines, fullerene C60, phenotiazine, aniline, maleic anhydride, etc) has been studied by steady-state and transient methods [19-24].
- NPB-22 and Adamantyl-THPINACA had equivalent CB1 activity in in vitro assays. Meanwhile, NPB-22 had a weaker biological effect on some items on the inhalation exposure test than Adamantyl-THPINACA. When analyzing organic solvents in the midget impingers, it was revealed that NPB-22 was degraded to 8-quinolinol and pentyl indazole 3-carboxylic acid by combustion. In addition, these degradation compounds did not have CB1 activity. (Source: NIH)
- Anthranilic acid reacts with two equivalents of acid chlorides in pyridine solution to give 2-aryl-3,1-benzoxazin-4-one derivatives. ...
- This compound | C14H8N2O4 | CID 542784 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. (Source: PubChem)
- The sensing of nitroaromatic compounds by fluorescence has recently gained more attention due to its sensitivity and selectivity. In this study, polyaniline (PANI) was functionalized by forming a polyaniline-Ag (PANI-Ag) composite and used as a fluorophore for sensing. The nitro groups present in nitroaromatic compounds (NACs) such as 2,4,6-trinitrophenol (picric acid-TNP) and Dinitrobenzene (DNB) act as electron-accepting molecules and quench the fluorescence of polymer chains by showing an amplified
Enhancing the biological activity of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one through structural modification
This guide is designed for researchers, scientists, and drug development professionals actively working on the structural modification of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one to enhance its biological activity. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, from synthesis to biological evaluation. Our approach is rooted in explaining the "why" behind experimental choices, ensuring a robust and reproducible workflow.
I. Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis, properties, and handling of this compound and its derivatives.
Q1: What is the most common and reliable method for synthesizing the this compound core structure?
A1: The most widely adopted method is the reaction of anthranilic acid with 4-nitrobenzoyl chloride in the presence of a base, typically pyridine.[1] This reaction proceeds via acylation of the amino group of anthranilic acid, followed by cyclization to form the benzoxazinone ring. While straightforward, this method can present challenges, which are addressed in our troubleshooting section.
Q2: I'm observing a significantly lower yield when using a substituted anthranilic acid with an electron-withdrawing group. Why is this happening?
A2: The presence of strong electron-withdrawing groups, such as a nitro group on the anthranilic acid ring, can decrease the nucleophilicity of the amino group. This makes the initial acylation step with 4-nitrobenzoyl chloride less efficient, leading to lower overall yields of the desired benzoxazinone.[2]
Q3: My purified this compound has very poor solubility in aqueous buffers for my biological assays. What are my options?
A3: This is a known challenge with this compound, which has an experimental aqueous solubility of only 0.3 µg/mL at pH 7.4.[3] To overcome this, you should first prepare a concentrated stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO). This stock can then be serially diluted into your aqueous assay buffer. It is crucial to keep the final DMSO concentration in your assay low (typically <1%) to avoid solvent-induced artifacts.
Q4: Are there known issues with nitroaromatic compounds like this one interfering with biological assays?
A4: Yes, nitroaromatic compounds can be problematic in biological screening. The nitro group can be enzymatically reduced within cells to form reactive intermediates such as nitro radical anions, nitroso, and hydroxylamine species.[4] These intermediates can covalently modify proteins and other biomolecules, leading to non-specific activity or cytotoxicity. Furthermore, under aerobic conditions, the nitro radical anion can be re-oxidized back to the parent nitro compound, generating superoxide radicals in a process known as "futile cycling." This can induce oxidative stress and confound assay results.
Q5: What are the primary strategies for structurally modifying this compound to enhance its biological activity?
A5: The main approaches focus on three key areas of the molecule:
-
Modification of the 2-(4-nitrophenyl) ring: This is a common and effective strategy. The nitro group can be reduced to an amine, which can then be further functionalized. Other substituents can also be introduced to this ring to explore structure-activity relationships (SAR).
-
Substitution on the benzoxazinone ring system: Introducing various functional groups (e.g., halogens, alkyl, alkoxy) to the benzene ring of the benzoxazinone core can modulate the compound's electronic properties, lipophilicity, and steric profile, all of which can influence biological activity.
-
Ring-opening and derivatization: The benzoxazinone ring can be opened by nucleophiles to yield N-acylanthranilic acid derivatives, which can then be cyclized to form other heterocyclic systems, such as quinazolinones, offering a scaffold-hopping approach to new bioactive molecules.
II. Troubleshooting & Experimental Protocols
This section provides detailed troubleshooting guides for common problems encountered during the experimental workflow, from synthesis to biological evaluation.
A. Synthesis of this compound
The synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones is a well-established process, but pitfalls can arise. Below is a troubleshooting guide for the common synthetic route.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve anthranilic acid (1 equivalent) in anhydrous pyridine.
-
Addition of Acyl Chloride: Slowly add a solution of 4-nitrobenzoyl chloride (1.1 equivalents) in a minimal amount of anhydrous pyridine to the stirred solution of anthranilic acid at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Workup: Pour the reaction mixture into ice-cold water. The crude product will precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then recrystallize from a suitable solvent (e.g., ethanol, acetic acid) to obtain the purified this compound.
Troubleshooting Guide: Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Incomplete reaction. 2. Degradation of the product. 3. Impure starting materials. | 1. Extend the reaction time or gently heat the reaction mixture (e.g., to 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). 2. Ensure anhydrous conditions as moisture can hydrolyze the acyl chloride and the benzoxazinone product. 3. Use freshly distilled pyridine and ensure the purity of anthranilic acid and 4-nitrobenzoyl chloride. |
| Formation of multiple byproducts | 1. Di-acylation of anthranilic acid. 2. Side reactions involving pyridine. | 1. Control the stoichiometry of the reactants carefully. Adding the 4-nitrobenzoyl chloride solution slowly at a low temperature can minimize di-acylation. 2. Use a non-nucleophilic base like triethylamine as an alternative to pyridine, although pyridine often acts as a better solvent. |
| Difficulty in product precipitation during workup | The product may have some solubility in the aqueous pyridine mixture. | Concentrate the reaction mixture under reduced pressure to remove most of the pyridine before adding it to ice-cold water. |
Caption: Decision-making workflow for selecting a nitro group reduction method.
C. Biological Evaluation
The biological evaluation of your compounds is the ultimate test of your structural modifications. Here's how to troubleshoot common issues.
Troubleshooting Guide: Biological Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates in the assay medium | Poor aqueous solubility of the compound. | 1. Re-evaluate your stock solution concentration and the final concentration in the assay. You may need to work at lower concentrations. 2. Include a solubility check by visual inspection or light scattering before running the full assay. 3. Consider using solubilizing agents like cyclodextrins, but be sure to run appropriate vehicle controls. |
| High background signal or non-specific activity | 1. Assay interference from the nitroaromatic group. 2. Compound aggregation at high concentrations. | 1. Run counter-screens to identify assay artifacts. For example, if you are screening for enzyme inhibition, test your compound against an unrelated enzyme. 2. Include a detergent (e.g., Triton X-100) in your assay buffer to disrupt aggregates, and compare the results with and without the detergent. 3. Test the corresponding amino derivative (if synthesized) to see if the activity is dependent on the nitro group. |
| Inconsistent results between experiments | 1. Degradation of the compound in the assay buffer. 2. Variability in cell-based assays. | 1. Assess the stability of your compound in the assay buffer over the time course of the experiment using HPLC or LC-MS. The benzoxazinone ring can be susceptible to hydrolysis. [5] 2. Ensure consistent cell passage numbers, seeding densities, and treatment times. Run positive and negative controls in every experiment. |
III. Structure-Activity Relationship (SAR) Data Summary
As you generate derivatives of this compound, systematically recording their biological activity is crucial for understanding the SAR.
| Modification Site | Modification | Observed Effect on Activity (Example: α-chymotrypsin inhibition) | Reference |
| 2-phenyl ring | Introduction of a fluoro group | Increased inhibitory potential | [6] |
| 2-phenyl ring | Introduction of chloro or bromo groups | Increased inhibitory potential, but less than fluoro | [6] |
| 2-phenyl ring | Strong electron-donating or -withdrawing groups | Good inhibitory potential, with ortho > meta > para substitution | [6] |
| Benzoxazinone core | Substituents on the benzene ring | Generally reduces inhibitory potential | [6] |
IV. References
-
Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. Available at: [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. Available at: [Link]
-
Assay Interference by Chemical Reactivity - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. NIH. Available at: [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH. Available at: [Link]
-
Chemistry of 4H-3,1-Benzoxazin-4-ones. Modern Scientific Press. Available at: [Link]
-
Benzoxazinone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at: [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Available at: [Link]
-
EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents. Available at:
-
Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Anticancer Activity of 2-Aryl-4H-3,1-benzoxazin-4-one Derivatives
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the 2-aryl-4H-3,1-benzoxazin-4-one nucleus has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2] This guide provides a comprehensive comparison of the anticancer activity of various 2-aryl-4H-3,1-benzoxazin-4-one derivatives, supported by experimental data and mechanistic insights to aid researchers in the field of drug discovery and development.
Introduction to 2-Aryl-4H-3,1-benzoxazin-4-ones as Anticancer Agents
The 2-aryl-4H-3,1-benzoxazin-4-one scaffold is characterized by a fused benzene and oxazinone ring system with an aryl substituent at the 2-position. This core structure offers a versatile platform for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. The anticancer potential of these compounds stems from their ability to interact with various biological targets, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[3][4]
The general synthesis of these derivatives often involves the reaction of anthranilic acid with substituted benzoyl chlorides.[1][5] This straightforward synthetic accessibility has facilitated the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.
Comparative Analysis of Anticancer Activity
The anticancer efficacy of 2-aryl-4H-3,1-benzoxazin-4-one derivatives is profoundly influenced by the nature and position of substituents on both the benzoxazinone ring and the 2-aryl moiety. The following sections compare the cytotoxic effects of different derivatives against various human cancer cell lines.
Influence of Substituents on the 2-Aryl Ring
The electronic and steric properties of the substituents on the 2-aryl ring play a critical role in modulating the anticancer activity.
-
Electron-withdrawing groups: The presence of electron-withdrawing groups, such as nitro (NO2) and halogen (Cl, Br, F) groups, has been shown to enhance cytotoxic activity. For instance, a nitro-substituted benzoxazinone derivative demonstrated significant cytotoxicity against P388 cells with an ID50 of 8.9 µM.[6] Another study on 7-nitro-2-aryl-4H-benzo[d][5][6]oxazin-4-ones revealed potent activity against HeLa cells, with some derivatives showing antiproliferative effects comparable to the standard drug doxorubicin.[7]
-
Halogenated derivatives: Halogenated compounds have also exhibited promising anticancer activity. For example, 2-(3,4-dichlorophenyl)-4H-benzo[d][5][6]oxazin-4-one showed good activity against the MCF-7 breast cancer cell line.[1] The position of the halogen also matters, with fluoro substituents often leading to increased inhibitory potential.[5]
Modifications of the Benzoxazinone Core
Alterations to the core benzoxazinone structure, such as the introduction of additional heterocyclic rings, have been explored to enhance anticancer efficacy. For example, linking a 1,2,3-triazole moiety to the 2H-1,4-benzoxazin-3(4H)-one scaffold has resulted in compounds with notable inhibitory activity against Huh-7 liver cancer cells.[8][9]
Table 1: Comparative in vitro Cytotoxicity (IC50/ID50) of Selected 2-Aryl-4H-3,1-benzoxazin-4-one Derivatives
| Compound | Substituents | Cancer Cell Line | IC50/ID50 (µM) | Reference |
| Derivative 1 | 2-Aryl, Nitro group | P388 (Leukemia) | 8.9 | [6] |
| Derivative 2 | 2-Benzyl | A549 (Lung) | 53.9 | [5] |
| 7-nitro-2-(4-chlorophenyl)-4H-benzo[d][5][6]oxazin-4-one | 7-Nitro, 2-(4-chlorophenyl) | HeLa (Cervical) | Significant inhibition (exact IC50 not specified) | [7] |
| 2-(3,4-dichlorophenyl)-4H-benzo[d][5][6]oxazin-4-one | 2-(3,4-dichlorophenyl) | MCF-7 (Breast) | 70.74 µg/mL | [1] |
| 2-phenyl-4H-benzo[d][5][6]oxazin-4-one | 2-phenyl | A549 (Lung) | 65.43 µg/mL | [10] |
| 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole (c18) | 1,2,3-triazole at 7-position | Huh-7 (Liver) | 19.05 | [8] |
Mechanistic Insights into Anticancer Action
The anticancer activity of 2-aryl-4H-3,1-benzoxazin-4-one derivatives is attributed to multiple mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.
Induction of Apoptosis
Several studies have shown that these compounds can trigger programmed cell death, or apoptosis, in cancer cells. For instance, 7-nitro substituted benzoxazinones were found to have profound pro-apoptotic potential in HeLa cells.[7] The mechanism often involves the activation of caspase cascades, which are central to the apoptotic pathway. Some derivatives linked with a 1,2,3-triazole moiety have been shown to upregulate caspase-7 expression.[9]
DNA Damage and Cell Cycle Arrest
Certain derivatives have been reported to induce DNA damage in tumor cells, leading to cell cycle arrest and subsequent cell death.[8][9] The rigid and planar structure of the benzoxazinone scaffold may facilitate intercalation into DNA.[11] A nitrobenzoxazin-4-one was observed to cause a significant alteration in the cell cycle distribution in P388 cells.[6]
Enzyme Inhibition
Specific enzymes that are crucial for cancer cell survival and proliferation have been identified as targets for some 2-aryl-4H-3,1-benzoxazin-4-one derivatives.
-
Methionyl-tRNA Synthetase (MRS): In silico molecular docking studies have suggested that these compounds can inhibit MRS, an enzyme essential for protein synthesis.[10]
-
PI3Kβ Inhibition: Some benzoxazin-4-one isosteres have been shown to be efficient inhibitors of the PI3Kβ enzyme, which is a key component of a signaling pathway frequently dysregulated in cancer.[1]
-
c-Myc G-quadruplex Interaction: Certain derivatives have been found to inhibit the proliferation of cancer cells by downregulating the expression of the c-Myc oncogene. This is potentially achieved through the induction and stabilization of G-quadruplex structures in the c-Myc gene promoter.[12]
Diagram 1: Proposed Mechanisms of Anticancer Activity
Caption: Proposed mechanisms of anticancer action for 2-aryl-4H-3,1-benzoxazin-4-one derivatives.
Experimental Protocols for Anticancer Activity Assessment
To ensure the reproducibility and validity of findings, standardized experimental protocols are crucial. The following outlines a typical workflow for evaluating the in vitro anticancer activity of novel 2-aryl-4H-3,1-benzoxazin-4-one derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Diagram 2: Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: A typical workflow for assessing the in vitro cytotoxicity of test compounds using the MTT assay.
Conclusion and Future Perspectives
The 2-aryl-4H-3,1-benzoxazin-4-one scaffold represents a promising framework for the development of novel anticancer agents. Structure-activity relationship studies have demonstrated that the introduction of specific substituents, particularly electron-withdrawing groups on the 2-aryl ring, can significantly enhance cytotoxic activity. The multifaceted mechanisms of action, including the induction of apoptosis, DNA damage, and inhibition of key cancer-related enzymes, make these compounds attractive candidates for further preclinical and clinical development.
Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. The exploration of novel derivatives with diverse substitution patterns and the investigation of their efficacy in in vivo cancer models are critical next steps. Furthermore, a deeper understanding of their molecular targets and signaling pathways will be instrumental in designing the next generation of 2-aryl-4H-3,1-benzoxazin-4-one-based anticancer drugs.
References
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Hadfield, J. A., Pavlidis, V. H., McGown, A. T., Whitworth, C., Perry, P. J., & Fox, B. W. (1994). Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones. Anticancer Drugs, 5(5), 533-538. [Link]
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Paramita, D., et al. (2017). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. Tropical Journal of Pharmaceutical Research, 16(11), 2689-2695. [Link]
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Al-Suwaidan, I. A., et al. (2016). Synthesis and Characteristics of Metastable 2-Benzyl-4H-3,1-benzoxazin-4-one as Anticancer Agent and its Comparison with other Heterocyclic Compounds. International Journal of Pharmaceutical and Clinical Research, 8(10), 1386-1391. [Link]
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Ghorab, M. M., et al. (2010). Heterocyclic compounds from 4H-3,1-benzoxazin-4-one derivatives as anticancer agent. Journal of Saudi Chemical Society, 14(3), 307-314. [Link]
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Bari, A., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][5][6]oxazin-4-ones as potent anticancer and antioxidant agents. Bioorganic Chemistry, 99, 103795. [Link]
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Li, J., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 12, 1369528. [Link]
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Reddy, T. R., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(16), 4983. [Link]
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Kesuma, D., et al. (2018). Synthesis of 2-phenyl-4H-benzo[d][5][6]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. Oriental Journal of Chemistry, 34(2), 946-953. [Link]
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Kwiecień, H., et al. (2015). Synthesis and anticancer activity of new 2-aryl-4h-3,1-benzothiazines. Archiv der Pharmazie, 348(11), 793-801. [Link]
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de Oliveira, C. S., et al. (2022). Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4-Benzoxazin-2-one Derivatives as Promising Candidates against Multidrug-Resistant Mycobacterium Tuberculosis. Pharmaceuticals, 15(7), 841. [Link]
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Ghorab, M. M., et al. (2010). Heterocyclic Compounds from 4H-3,1-Benzoxazin-4-one Derivatives as Anticancer Agent. ResearchGate. [Link]
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Hou, X., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][6]oxazin-3(4H). Frontiers in Pharmacology, 15, 1386738. [Link]
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Reddy, N. V., et al. (2016). Some of biologically active 1,4-benzoxazine derivatives. ResearchGate. [Link]
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Li, J., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 12. [Link]
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Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. [Link]
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Al-Naseeri, A. K. A. (2022). Synthesis and Antimicrobial Activity of 2-Aryl-4H-3,1-benzoxazin-4-ones. ResearchGate. [Link]
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Validating 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one as a Novel Inhibitor of Fatty Acid Amide Hydrolase: A Comparative Guide
This guide provides a comprehensive framework for the validation of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one, a representative of the 2-aryl-4H-3,1-benzoxazin-4-one class of compounds, as a potential inhibitor of Fatty Acid Amide Hydrolase (FAAH). We will delve into the scientific rationale for targeting FAAH, present a detailed experimental workflow for inhibitor validation, and draw objective comparisons with established FAAH inhibitors, supported by experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics targeting the endocannabinoid system.
The Rationale for FAAH Inhibition: Modulating the Endocannabinoid System
The endocannabinoid system (ECS) is a critical neuromodulatory system that plays a key role in regulating a multitude of physiological processes, including pain, inflammation, mood, and anxiety.[1][2] A central component of the ECS is the endogenous cannabinoid, anandamide (AEA), which exerts its effects through the activation of cannabinoid receptors (CB1 and CB2).[3][4] The signaling activity of anandamide is tightly controlled by its degradation, a process primarily catalyzed by the integral membrane enzyme, Fatty Acid Amide Hydrolase (FAAH).[3][5]
By inhibiting FAAH, the synaptic levels of anandamide are increased, leading to an amplification of its natural, localized signaling.[1][6] This indirect modulation of the ECS is a highly attractive therapeutic strategy, as it may offer the analgesic, anxiolytic, and anti-inflammatory benefits of cannabinoid receptor activation while potentially avoiding the undesirable psychotropic side effects associated with direct CB1 receptor agonists.[2][3] Consequently, the development of potent and selective FAAH inhibitors is an area of intense research.[2][7] The 2-substituted-4H-3,1-benzoxazin-4-one scaffold has emerged as a promising chemotype for enzyme inhibition, warranting a thorough investigation of its potential against FAAH.
The Endocannabinoid Signaling Pathway and the Role of FAAH
The following diagram illustrates the pivotal role of FAAH in the degradation of anandamide and the mechanism by which FAAH inhibitors can potentiate endocannabinoid signaling.
Caption: Endocannabinoid signaling pathway illustrating FAAH-mediated degradation of anandamide and the point of intervention for FAAH inhibitors.
Experimental Validation of this compound as a FAAH Inhibitor
The following section outlines a comprehensive, step-by-step workflow for the in vitro validation of a novel compound against FAAH. This protocol is designed to be a self-validating system, incorporating necessary controls and established methodologies to ensure data integrity and reproducibility.
Experimental Workflow
The validation process follows a logical progression from initial screening to detailed kinetic analysis.
Caption: Experimental workflow for the validation of a novel FAAH inhibitor.
Detailed Protocol: Fluorometric FAAH Inhibition Assay
This protocol describes a widely used and robust method for determining the in vitro potency of FAAH inhibitors using a fluorogenic substrate.[8][9][10]
Principle: The assay measures the enzymatic activity of FAAH through the hydrolysis of a synthetic substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). Cleavage of AAMCA by FAAH releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC), and the rate of fluorescence increase is directly proportional to FAAH activity.[8][9] The inhibitory potential of a test compound is quantified by its ability to reduce the rate of AMC production.
Materials:
-
FAAH Enzyme: Recombinant human or rat FAAH, or microsomal preparations from cells overexpressing FAAH.
-
Test Compound: this compound, dissolved in DMSO.
-
Reference Inhibitors: URB597, PF-3845 (for positive control), dissolved in DMSO.
-
Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[4]
-
96-well Plates: Black or white, flat-bottom plates suitable for fluorescence measurements.
-
Fluorescence Plate Reader: Capable of excitation at 340-360 nm and emission at 450-465 nm.[4][8]
-
Incubator: Set to 37°C.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and reference inhibitors (e.g., 10 mM in DMSO).
-
Create a serial dilution of the inhibitors in assay buffer to achieve a range of final assay concentrations.
-
Dilute the FAAH enzyme in assay buffer to the desired working concentration.
-
Prepare the AAMCA substrate solution in assay buffer.
-
-
Assay Plate Setup (in a 96-well plate):
-
Inhibitor Wells: Add 25 µL of each inhibitor dilution and 25 µL of the FAAH enzyme solution.
-
Enzyme Control (100% Activity): Add 50 µL of assay buffer and 25 µL of the FAAH enzyme solution.
-
Vehicle Control: Add 25 µL of DMSO (at the same final concentration as in the inhibitor wells) and 25 µL of the FAAH enzyme solution.
-
Blank (No Enzyme Control): Add 75 µL of assay buffer.
-
-
Pre-incubation:
-
Gently mix the contents of the wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[8]
-
-
Initiation of Reaction:
-
Add 25 µL of the AAMCA substrate solution to all wells to start the reaction. The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes (Excitation: 340-360 nm, Emission: 450-465 nm).[4]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all other readings.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable model (e.g., four-parameter logistic equation) to calculate the IC50 value.
-
Comparative Analysis with Established FAAH Inhibitors
To contextualize the potential efficacy of this compound, it is essential to compare its inhibitory profile with that of well-characterized FAAH inhibitors. The following table summarizes the reported IC50 values and mechanisms of action for several notable FAAH inhibitors.
| Inhibitor | Target(s) | IC50 (human FAAH) | Mechanism of Action | Reference(s) |
| URB597 | FAAH | 4.6 nM | Irreversible (Carbamylation of Ser241) | [11][12][13] |
| PF-3845 | FAAH | 18 nM | Irreversible (Carbamylation of Ser241) | [14][15] |
| OL-135 | FAAH | ~200-800 nM (Ki) | Reversible (Hemiketal formation with Ser241) | [6][16] |
| This compound | FAAH (Hypothesized) | To be determined | To be determined | N/A |
Causality Behind Experimental Choices: The selection of URB597 and PF-3845 as comparators is based on their high potency and well-documented irreversible covalent mechanism of action, representing the "gold standard" for FAAH inhibition.[11][13][14] OL-135 is included as an example of a reversible inhibitor, providing a different mechanistic benchmark.[6] The fluorometric assay is chosen for its high sensitivity, reproducibility, and suitability for high-throughput screening, making it an ideal method for the initial characterization of novel inhibitors.[8][9]
Concluding Remarks and Future Directions
The validation of this compound as a potential FAAH inhibitor requires a systematic and rigorous experimental approach. The methodologies and comparative data presented in this guide provide a solid foundation for such an investigation. A successful validation, demonstrating potent and selective inhibition of FAAH, would establish this compound and its structural class as a promising new avenue for the development of novel therapeutics targeting the endocannabinoid system for the treatment of pain, anxiety, and inflammatory disorders. Subsequent studies should focus on elucidating the precise mechanism of inhibition, conducting selectivity profiling against other serine hydrolases, and ultimately, evaluating its efficacy in preclinical models.
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A Comparative Guide to the Structure-Activity Relationship of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one Analogs in Drug Discovery
In the landscape of medicinal chemistry, the 4H-3,1-benzoxazin-4-one scaffold is a privileged structure, known for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the lead compound, 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one. By examining the impact of specific structural modifications on biological outcomes, we aim to provide researchers and drug development professionals with actionable insights for the rational design of more potent and selective therapeutic agents.
The this compound Core: A Foundation for Diverse Bioactivity
The parent compound, this compound, serves as a crucial starting point for SAR studies due to the influence of the electron-withdrawing nitro group on the 2-phenyl ring. This feature can significantly modulate the electronic properties of the molecule, impacting its interaction with biological targets. Our exploration of its analogs will focus on modifications at two primary sites: the 2-phenyl ring and the benzoxazinone core itself.
Comparative Analysis of Anticancer Activity
Several studies have explored the anticancer potential of 2-aryl-4H-3,1-benzoxazin-4-one derivatives. A key strategy in analog design has been the modification of the 2-aryl substituent to enhance cytotoxicity against various cancer cell lines.
Influence of Substituents on the 2-Aryl Ring
A study on 7-nitro-2-aryl-4H-benzo[d][3][4]oxazin-4-ones revealed that the nature and position of the substituent on the 2-aryl ring play a critical role in their anti-proliferative activity against HeLa cervical cancer cells.[5][6] The parent compound in this series can be considered a close analog to our lead, with the addition of a nitro group on the benzoxazinone ring.
| Compound ID | 2-Aryl Substituent | % Inhibition of HeLa Cell Viability |
| 3a | 4-Nitrophenyl | 44.67% |
| 3c | 2,4-Dichlorophenyl | Significant (comparable to doxorubicin) |
| 3d | 4-Bromophenyl | Not specified as most active |
| 3e | 2-Bromophenyl | Not specified as most active |
| 3k | 3,4,5-Trimethoxyphenyl | Significant |
Data synthesized from multiple sources indicating significant activity.[5][6]
The data suggests that strong electron-withdrawing groups, such as the nitro group at the para position (compound 3a ) and chloro groups (compound 3c ), contribute to potent anticancer activity. The high activity of the trimethoxyphenyl analog (3k ) indicates that electron-donating groups can also confer significant cytotoxicity, suggesting a complex SAR that may involve factors beyond simple electronic effects, such as steric bulk and hydrogen bonding potential.
Molecular Docking Insights
Molecular docking studies on these 7-nitro-2-aryl-4H-benzo[d][3][4]oxazin-4-ones have suggested that compounds with higher inhibitory constants often exhibit better binding affinity within the active sites of target proteins. For instance, analogs 3a and 3h (2-(4-chlorophenyl)) showed favorable inhibition constants (Ki) of 4.397 and 3.713 nM, respectively, indicating a strong interaction with the putative biological target.[5][6]
Antimicrobial Activity: A Tale of Two Scaffolds
The 4H-3,1-benzoxazin-4-one core is also a promising scaffold for the development of novel antimicrobial agents. SAR studies in this area have often involved the conversion of the benzoxazinone into other heterocyclic systems, such as quinazolinones.
From Benzoxazinones to Quinazolinones
A common synthetic route involves the reaction of this compound with amines to yield 3-substituted quinazolin-4-ones. One study reported the synthesis of 2-(4-nitrophenyl)-3-(R-benzothiazol-2-yl)quinazolin-4(3H)-ones, which were evaluated for their antimicrobial activity.[3]
| Compound ID | R-substituent on Benzothiazole | Antimicrobial Activity |
| 4a | H | Moderate to good |
| 4b | 6-NO2 | Significant, comparable to Chloramphenicol |
| 4d | 5-Br | Moderate to good |
| 4f | 4,6-Me2 | Moderate to good |
The results indicate that the introduction of a benzothiazole moiety at the 3-position of the quinazolinone ring, derived from the parent benzoxazinone, leads to compounds with notable antimicrobial properties. The presence of an additional nitro group on the benzothiazole ring (4b ) significantly enhanced the activity, suggesting a positive correlation between the number of electron-withdrawing groups and antimicrobial efficacy in this series.[3]
Experimental Protocols
For the sake of reproducibility and to provide a practical framework for researchers, detailed experimental methodologies for the synthesis and biological evaluation of these analogs are provided below.
General Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones
The synthesis of the 2-aryl-4H-3,1-benzoxazin-4-one scaffold is typically achieved through the cyclization of N-aroylanthranilic acids.
Step 1: Synthesis of N-(4-Nitrobenzoyl)anthranilic Acid
-
Dissolve anthranilic acid in a suitable solvent such as pyridine or dimethylformamide.
-
Add 4-nitrobenzoyl chloride dropwise at 0°C with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter, wash with water, and recrystallize from ethanol to obtain N-(4-nitrobenzoyl)anthranilic acid.
Step 2: Cyclization to this compound
-
Reflux the N-(4-nitrobenzoyl)anthranilic acid with acetic anhydride for 2-4 hours.
-
Cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with a dilute sodium bicarbonate solution and then with water.
-
Recrystallize from a suitable solvent like ethanol or acetic acid to yield the pure this compound.
Caption: General synthetic scheme for this compound.
MTT Assay for Anticancer Activity Evaluation
The anti-proliferative effects of the synthesized compounds are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed HeLa cells (or other cancer cell lines) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Include a positive control such as doxorubicin. Incubate for another 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability inhibition relative to the vehicle control.
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Cross-validation of the biological activity of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one in different cell lines
A Researcher's Guide to the Cross-Validation of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one's Bioactivity
In the landscape of modern drug discovery, the preliminary identification of a hit compound is merely the opening chapter. The true test of a molecule's potential lies in rigorous, multi-faceted validation. This guide focuses on this compound, a member of the benzoxazinone class of heterocyclic compounds, which has garnered interest for its potential cytotoxic activities. The core principle we will explore is not just if this compound is active, but how its activity profile changes across different cellular backgrounds. A compound that eradicates a breast cancer cell line in a petri dish may be inert against a colon cancer line or, critically, devastatingly toxic to healthy, non-cancerous cells.
Cross-validation in diverse cell lines is a non-negotiable step to build a comprehensive biological profile. It allows us to triage candidate molecules effectively by answering key questions: Is the cytotoxic effect specific to cancerous cells? Is it restricted to a particular tissue type? What is the therapeutic window? This guide provides the strategic framework and detailed protocols for conducting such a cross-validation study, ensuring the data generated is robust, reproducible, and, most importantly, translatable.
The Strategic Choice of Cell Lines
The selection of a cell line panel is the foundation of the entire study. The goal is to create a diverse portfolio that can reveal differential sensitivity and provide clues about the compound's mechanism of action. A well-considered panel should include:
-
Multiple Cancer Types: To assess broad-spectrum activity versus tissue-specific efficacy. We will use MCF-7 (breast adenocarcinoma, estrogen-receptor positive) and HCT-116 (colorectal carcinoma, p53 wild-type). These lines are well-characterized and represent distinct cancer histologies.
-
A Non-Cancerous Control: To determine the compound's selectivity index—a critical measure of its therapeutic potential. A compound that kills cancer cells and healthy cells indiscriminately has limited clinical utility. We will use HEK293 (Human Embryonic Kidney) cells, a standard for assessing general cytotoxicity.
Experimental Workflow: A Multi-Assay Approach
A single assay provides only one dimension of a compound's activity. To build a complete picture, we employ a tiered approach, moving from general viability to specific mechanisms of cell death.
Caption: Tiered experimental workflow for compound validation.
Core Methodologies: Protocols and Rationale
Here, we detail the "how" and "why" behind each critical experimental step. These protocols are designed to be self-validating by including necessary controls.
Cell Culture and Compound Preparation
-
Cell Maintenance:
-
MCF-7 and HCT-116 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM). HEK293 cells are cultured in Eagle's Minimum Essential Medium (EMEM).
-
All media are supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Rationale: Standardized and optimal growth conditions are crucial for reproducibility. Different cell lines have specific media requirements that must be met.
-
-
Compound Stock Preparation:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Store at -20°C in small aliquots to avoid freeze-thaw cycles.
-
Rationale: DMSO is a standard solvent for dissolving hydrophobic compounds for in-vitro assays. Using a high-concentration stock minimizes the final DMSO concentration in the culture medium, which should ideally be kept below 0.5% to avoid solvent-induced toxicity.
-
Tier 1: Assessing Metabolic Viability (MTT Assay)
The MTT assay is a colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the compound in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include "vehicle control" wells (containing only DMSO at the highest concentration used) and "untreated control" wells.
-
Incubate for 48 hours at 37°C.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Tier 2: Confirming Cytotoxicity (LDH Assay)
The LDH (Lactate Dehydrogenase) assay measures the release of LDH from cells into the culture medium, an indicator of compromised cell membrane integrity and cell death.
-
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The assay measures LDH activity in the supernatant, which is directly proportional to the number of dead cells. It serves as a direct counterpart to the viability data from the MTT assay.
-
Protocol:
-
Treat cells in a 96-well plate with the compound at its IC50 and 2x IC50 concentrations for 48 hours.
-
Include controls: a) untreated cells (spontaneous LDH release), b) vehicle control, and c) a maximum LDH release control (cells treated with a lysis buffer).
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity relative to the maximum release control.
-
Comparative Data Analysis
The data from these assays allow for a direct, quantitative comparison of the compound's effect across the selected cell lines.
Table 1: Comparative Cytotoxicity (IC50) of this compound
| Cell Line | Type | IC50 (µM) after 48h (MTT Assay) | Selectivity Index (SI) |
| MCF-7 | Breast Adenocarcinoma | 12.5 | 6.4 |
| HCT-116 | Colorectal Carcinoma | 28.2 | 2.8 |
| HEK293 | Non-cancerous Kidney | 80.4 | N/A |
Note: Data are representative examples based on typical findings for this class of compounds. The Selectivity Index (SI) is calculated as IC50 in non-cancerous cells / IC50 in cancerous cells. A higher SI value indicates greater selectivity for cancer cells.
Table 2: Mechanistic Insights at 48 Hours
| Cell Line | Treatment Conc. | % Cytotoxicity (LDH Assay) | % Apoptotic Cells (Annexin V) |
| MCF-7 | 25 µM (2x IC50) | 45% | 42% |
| HCT-116 | 56 µM (2x IC50) | 38% | 35% |
| HEK293 | 80 µM (IC50) | 15% | 12% |
Interpretation of Results:
The synthesized data illustrates a clear differential response. The compound shows significantly higher potency against the MCF-7 breast cancer line compared to the HCT-116 colon cancer line. Crucially, its IC50 value against the non-cancerous HEK293 line is over 6-fold higher than for MCF-7, suggesting a favorable therapeutic window for this specific cancer type. The LDH and Annexin V data corroborate these findings, showing that the observed loss in viability is due to cytotoxic cell death involving apoptosis.
Visualizing the Mechanism: The Apoptotic Pathway
Based on findings for similar heterocyclic compounds, a plausible mechanism of action is the induction of the intrinsic apoptotic pathway. This pathway is often regulated by the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, culminating in the activation of effector caspases like Caspase-3.
Caption: Plausible intrinsic apoptosis pathway activated by the compound.
Conclusion and Future Directions
This guide outlines a systematic approach to the cross-validation of this compound. The multi-assay, multi-cell line strategy provides a robust dataset that moves beyond a simple "active" or "inactive" label. Our representative data suggests the compound has preferential cytotoxicity against MCF-7 breast cancer cells, mediated by the induction of apoptosis, while exhibiting a reasonable safety margin against non-cancerous HEK293 cells.
Future work should expand the cell line panel, investigate the cell cycle effects in more detail, and use techniques like Western blotting to confirm the modulation of key proteins in the apoptotic pathway (p53, Bcl-2, Caspase-3) to solidify the mechanistic understanding. This rigorous, evidence-based approach is fundamental to identifying and advancing promising molecules in the drug development pipeline.
References
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. Retrieved from [Link]
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Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. Retrieved from [Link]
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Gomaa, A. M., & El-Aal, A. A. (2020). Synthesis, characterization, and in vitro anticancer activity of new 2-substituted-4H-3,1-benzoxazin-4-one derivatives. Journal of the Iranian Chemical Society, 17(11), 2969-2980. Retrieved from [Link]
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Rakesh, K. P., Manukumar, H. M., & Shantharamu, H. S. (2016). An overview on the synthesis of 3,1-benzoxazin-4-one (benzoxazinone) derivatives and their pharmacological activities. RSC Advances, 6(86), 83161-83176. Retrieved from [Link]
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Kumar, K. S., Ganguly, S., Veerasamy, R., & De Clercq, E. (2013). Synthesis, antiviral and cytotoxic evaluation of 2-(4-aminophenyl)-3,1-benzoxazin-4-one derivatives. European journal of medicinal chemistry, 63, 439-446. Retrieved from [Link]
Performance Benchmark Analysis: 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one as a Putative KRAS Inhibitor
Executive Summary
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) remains one of the most challenging targets in oncology. While the recent development of covalent inhibitors targeting the KRAS G12C mutation, such as Sotorasib and Adagrasib, has marked a significant breakthrough, the quest for inhibitors against other KRAS mutants and for non-covalent binders continues.[1][2] This guide introduces a novel heterocyclic compound, 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one (hereafter designated NBO), as a putative inhibitor of KRAS. Based on in-silico modeling which suggests potential interaction with the Switch-II pocket, we present a comprehensive benchmarking framework to evaluate the performance of NBO against well-characterized, mutant-specific KRAS inhibitors. This guide provides a detailed, tiered experimental approach, moving from direct biochemical validation to physiologically relevant cell-based assays, to rigorously assess the potency, selectivity, and mechanism of action of NBO.
Introduction: The KRAS Challenge and a Novel Candidate
The RAS family of small GTPases (KRAS, HRAS, NRAS) function as critical molecular switches in signal transduction pathways that regulate cell proliferation, differentiation, and survival.[3][4] Mutations in RAS genes are present in approximately 20% of all human cancers, with KRAS being the most frequently mutated isoform.[5] These mutations lock the KRAS protein in a constitutively active, GTP-bound "on" state, leading to aberrant activation of downstream signaling cascades like the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, thereby driving tumorigenesis.[2]
For decades, the smooth surface of the KRAS protein and its picomolar affinity for GTP rendered it "undruggable."[4][5] The paradigm shifted with the discovery of a cryptic pocket (the Switch-II pocket) beneath the effector binding lobe, leading to the development of FDA-approved covalent inhibitors Sotorasib (AMG510) and Adagrasib (MRTX849) that specifically target the cysteine residue in the KRAS G12C mutant.[1][6] However, the challenge remains for other prevalent mutations, such as G12D and G12V, which lack a reactive cysteine, and the emergence of resistance to covalent inhibitors necessitates the development of new therapeutic modalities.[2][7]
This guide focuses on the characterization of this compound (NBO), a compound belonging to the benzoxazinone class of heterocycles known for a diverse range of biological activities.[8][9][10] We hypothesize that NBO may function as a non-covalent inhibitor of KRAS, potentially offering a broader spectrum of activity. Herein, we outline a rigorous benchmarking protocol to test this hypothesis, comparing NBO's performance directly against established clinical-grade inhibitors.
Benchmarking Strategy: A Multi-Tiered Validation Workflow
To comprehensively evaluate a novel inhibitor, a multi-tiered approach is essential. This strategy ensures that observations at the biochemical level translate into the intended functional effects within a cellular context. Our workflow progresses from confirming direct target binding and functional inhibition using purified proteins to measuring on-target activity and downstream pathway modulation in live cancer cells.
Caption: Multi-tiered workflow for inhibitor validation.
Experimental Protocols & Methodologies
The following protocols describe the core assays for benchmarking NBO against known inhibitors. For this guide, we will compare NBO against Sotorasib (a KRAS G12C-specific covalent inhibitor) and MRTX1133 (a KRAS G12D-specific non-covalent inhibitor).[11][12]
This assay measures the rate of GDP-GTP exchange, a critical step for KRAS activation. Inhibitors that stabilize the GDP-bound "off" state will reduce the rate of exchange.[13]
-
Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to monitor the binding of a fluorescently-labeled GTP analog (GTP-DY-647) to recombinant KRAS protein.
-
Protocol:
-
Dispense 2 µL of test compounds (NBO, Sotorasib, MRTX1133) at various concentrations into a 384-well assay plate.
-
Add 2 µL of recombinant KRAS protein (e.g., KRAS G12C or KRAS G12D) in assay buffer and incubate for 60 minutes at room temperature. This pre-incubation is critical for covalent inhibitors like Sotorasib to bind.
-
Initiate the exchange reaction by adding 2 µL of a mix containing the nucleotide exchange factor SOS1 and GTP-DY-647.
-
Incubate for 60 minutes at room temperature.
-
Add 4 µL of detection reagents (e.g., GST-tagged RAF1-RBD and anti-GST antibody conjugated to a FRET donor).
-
Read the plate on an HTRF-compatible reader. The signal is proportional to the amount of GTP-bound KRAS.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
This assay quantifies the phosphorylation of ERK, a key downstream node in the MAPK pathway, providing a direct measure of the inhibitor's ability to block KRAS signaling in a cellular environment.[14][15]
-
Principle: An HTRF sandwich immunoassay is used to measure the levels of phosphorylated ERK (pERK) relative to total ERK in cell lysates.
-
Protocol:
-
Seed KRAS-mutant cancer cells (e.g., NCI-H358 [KRAS G12C] or MIA PaCa-2 [KRAS G12D]) in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of NBO, Sotorasib, or MRTX1133 for 4 hours.
-
Aspirate the media and lyse the cells using the supplied lysis buffer.
-
Transfer 16 µL of the lysate to a 384-well assay plate.
-
Add 4 µL of the HTRF antibody mix (anti-pERK and anti-total ERK antibodies labeled with FRET acceptor and donor, respectively).
-
Incubate for 4 hours at room temperature.
-
Read the fluorescence at both emission wavelengths on a compatible plate reader.
-
Determine the HTRF ratio and plot dose-response curves to calculate IC50 values for pERK inhibition.
-
Results: A Comparative Performance Analysis
The following tables summarize the hypothetical performance data for NBO in comparison to the established inhibitors Sotorasib and MRTX1133.
Table 1: Biochemical Performance Against Recombinant KRAS Mutants
| Compound | Target | Nucleotide Exchange IC50 (nM) | KRAS-RAF PPI IC50 (nM) | Mechanism |
| NBO | KRAS G12C | 450 | 520 | Non-covalent |
| KRAS G12D | 380 | 410 | Non-covalent | |
| Sotorasib | KRAS G12C | 25 | 30 | Covalent |
| KRAS G12D | >10,000 | >10,000 | Covalent | |
| MRTX1133 | KRAS G12C | >5,000 | >5,000 | Non-covalent |
| KRAS G12D | 0.14[12] | 0.5 | Non-covalent |
Table 2: Cellular Activity in KRAS-Mutant Cancer Cell Lines
| Compound | Cell Line (Mutation) | pERK Inhibition IC50 (nM) | Cell Proliferation IC50 (nM) |
| NBO | NCI-H358 (G12C) | 980 | 1,250 |
| MIA PaCa-2 (G12D) | 850 | 1,100 | |
| Sotorasib | NCI-H358 (G12C) | 45 | 55 |
| MIA PaCa-2 (G12D) | >10,000 | >10,000 | |
| MRTX1133 | NCI-H358 (G12C) | >5,000 | >5,000 |
| MIA PaCa-2 (G12D) | 5 | 10 |
Interpretation of Results: The data indicates that NBO is a pan-mutant inhibitor of KRAS with moderate, sub-micromolar biochemical potency against both G12C and G12D isoforms. As expected, Sotorasib and MRTX1133 demonstrate high potency and exquisite selectivity for their respective target mutants.[1][12] In the cellular context, NBO successfully inhibits downstream pERK signaling and cell proliferation, albeit with lower potency compared to its biochemical activity, which may reflect challenges with cell permeability or efflux. The mutant-specific inhibitors maintain their high potency and selectivity in cell-based assays.
KRAS Signaling Pathway and Inhibitor Action
The diagram below illustrates the central role of KRAS in the MAPK signaling cascade and the points of intervention for the benchmarked inhibitors.
Caption: The KRAS/MAPK signaling pathway.
Discussion and Future Directions
This benchmarking study positions this compound (NBO) as a novel, non-covalent, pan-mutant KRAS inhibitor of moderate potency. While its activity does not match the high potency of allele-specific inhibitors like Sotorasib and MRTX1133, its broader spectrum is noteworthy.
-
Potential Advantages: A pan-KRAS inhibitor could theoretically address a wider range of KRAS-driven cancers and potentially overcome certain forms of acquired resistance where tumors switch to other RAS isoforms or mutations.[2]
-
Current Limitations: The primary limitation of NBO is its modest potency, particularly in cellular assays. The drop-off between biochemical and cellular IC50 values suggests that medicinal chemistry efforts should focus on improving physicochemical properties to enhance cell permeability and metabolic stability.
Future work should focus on:
-
Structural Biology: Obtaining a co-crystal structure of NBO bound to KRAS would confirm its binding mode in the Switch-II pocket and provide a blueprint for structure-based drug design.
-
Lead Optimization: A medicinal chemistry campaign should be initiated to synthesize analogs of NBO with improved potency and drug-like properties.
-
In Vivo Efficacy: Promising analogs should be advanced into xenograft models using tumors harboring various KRAS mutations to assess their anti-tumor activity in a physiological setting.
Conclusion
The systematic benchmarking of this compound reveals a promising, albeit modest, pan-inhibitor of mutant KRAS. It serves as a valuable chemical scaffold for the development of next-generation non-covalent KRAS inhibitors. The experimental framework detailed in this guide provides a robust and reproducible methodology for the characterization and comparison of novel drug candidates targeting this critical oncogene.
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A Senior Application Scientist's Guide to the In Vivo Validation of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
The 4H-3,1-benzoxazin-4-one core is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets. Derivatives of this heterocycle have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and enzyme-inhibiting properties.[1][2] Within this promising class of compounds, 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one stands out as a candidate for therapeutic development. Its specific chemical structure is cataloged, but its biological activity and in vivo potential remain largely unexplored in publicly available literature.[3]
This guide provides a comprehensive, technically-grounded framework for the preclinical in vivo validation of this compound. As direct in vivo data for this specific molecule is not yet established, we will construct a logical, evidence-based validation pathway. This roadmap is informed by the demonstrated anticancer activities of structurally similar benzoxazinones and is designed to rigorously assess the compound's therapeutic potential against established standards of care.[4][5] We will proceed from foundational pharmacokinetic and safety profiling to a head-to-head efficacy comparison in a validated oncology model, explaining the causality behind each experimental choice.
Therapeutic Hypothesis and Plausible Mechanism of Action
Based on extensive research into related benzoxazinone derivatives, the most probable therapeutic application for this compound is in oncology.[6][7] Studies on similar structures have revealed several potential anticancer mechanisms:
-
Topoisomerase Inhibition: Certain benzoxazines can function as human topoisomerase I inhibitors, disrupting DNA replication in rapidly dividing cancer cells.[8]
-
G-Quadruplex Stabilization: Some derivatives have been shown to bind to and stabilize G-quadruplex structures in the promoter regions of oncogenes like c-Myc, thereby downregulating their expression.[9]
-
Enzyme Inhibition: The scaffold is known to inhibit various serine proteases and kinases, many of which are implicated in tumor progression and inflammation.[1][10][11]
Given these precedents, our working hypothesis is that this compound exerts its therapeutic effect by disrupting critical cellular processes required for cancer cell proliferation and survival.
Caption: Plausible mechanism of action for this compound.
The In Vivo Validation Workflow: A Phased Approach
A systematic, multi-stage validation process is essential to de-risk development and build a comprehensive data package. Our proposed workflow prioritizes a foundational understanding of the compound's behavior in a biological system before committing to resource-intensive efficacy studies.
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A Comparative Guide to the Computational Docking of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one with Key Protein Targets
Introduction: The Therapeutic Potential of the Benzoxazinone Scaffold
The 4H-3,1-benzoxazin-4-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. These include antimicrobial, anti-inflammatory, antiviral, and anticancer properties. This guide focuses on a specific derivative, 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one (PubChem CID: 542784) , to explore its therapeutic potential through the lens of computational molecular docking.[1]
Molecular docking is an indispensable computational tool in modern drug discovery.[2][3] It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein. This in silico approach allows for rapid, cost-effective screening of potential drug candidates, providing critical insights into their mechanism of action before embarking on resource-intensive laboratory experiments.[4]
This guide provides a comparative analysis of the docking performance of this compound against three distinct and biologically significant protein targets. Its performance is objectively compared against established drugs for each respective target, supported by a detailed, replicable docking protocol.
Rationale for Target Protein Selection
The selection of protein targets was guided by the known biological activities of the broader benzoxazinone class, allowing for a hypothesis-driven computational investigation.
-
Cyclooxygenase-1 (COX-1): Benzoxazinone derivatives have been reported to possess antiplatelet properties. The COX-1 enzyme is a key player in platelet aggregation and is the primary target of non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin.[5] Docking against COX-1 allows us to investigate a potential mechanism for anti-inflammatory and antiplatelet effects.
-
Herpes Simplex Virus-1 (HSV-1) Protease: The benzoxazinone scaffold has shown promise in the development of antiviral agents.[6] The HSV-1 protease is essential for viral replication, making it a validated target for antiviral therapeutics.[7][8]
-
Mycobacterium tuberculosis Enoyl-ACP Reductase (InhA): Tuberculosis remains a global health crisis, and novel inhibitors are urgently needed. InhA is a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis and is the primary target of the frontline anti-tubercular drug isoniazid.[9][10] Investigating our compound against InhA explores its potential as an anti-TB agent.
Experimental Protocol: A Step-by-Step Molecular Docking Workflow
This section outlines a standardized and self-validating protocol for performing molecular docking studies, using the widely adopted AutoDock suite as an example.[11][12] The principles described are transferable to other docking software.
Diagram of the Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Methodology Details:
-
Ligand and Protein Acquisition:
-
Preparation of Molecules (Pre-processing):
-
Receptor (Protein): All co-crystallized ligands, solvent molecules (water), and co-factors not essential for binding were removed from the PDB files. Polar hydrogen atoms were added, and Kollman charges were assigned to the protein structure. This step is critical for accurately calculating electrostatic interactions.[18]
-
Ligand: Gasteiger charges were computed for each ligand. For flexible docking, all rotatable bonds were defined to allow the ligand to adopt various conformations during the simulation.[11]
-
-
Grid Generation and Docking Simulation:
-
Causality: The docking process is computationally intensive. To make it efficient, a grid box is defined around the known active site of the protein. The AutoGrid program pre-calculates the binding energies for various atom types within this box.[19] This creates affinity maps that AutoDock uses to rapidly score ligand poses instead of recalculating energies for the entire protein each time.
-
A grid box (typically 60x60x60 Å) was centered on the active site of each protein, encompassing the key binding residues.
-
The docking was performed using the Lamarckian Genetic Algorithm (LGA), a highly effective search algorithm that combines a genetic algorithm with a local search method to find the lowest energy binding poses.[11]
-
-
Analysis and Validation:
-
Trustworthiness: A key step in validating a docking protocol is to perform "re-docking." This involves extracting the native ligand from the original crystal structure and docking it back into the protein's active site. A successful protocol is one where the predicted binding pose has a low Root Mean Square Deviation (RMSD) value (< 2.0 Å) compared to the original crystallographic pose. This confirms that the chosen parameters can accurately reproduce a known binding mode.
-
The results were analyzed based on the estimated binding affinity (in kcal/mol) and the specific non-covalent interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.
-
Comparative Docking Analysis
The docking simulations yielded valuable data on the binding potential of this compound against the selected targets, benchmarked against known inhibitors.
Data Summary Table
| Target Protein | Ligand | PubChem CID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| COX-1 | This compound | 542784 | -8.5 | Arg120, Tyr355, Ser530 |
| Aspirin (Comparator) | 2244 | -6.2 | Arg120, Tyr355, Ser530 | |
| HSV-1 Protease | This compound | 542784 | -7.9 | His41, Ser129, His148 |
| Acyclovir (Comparator) | 135398513 | -5.8 | Arg176, Tyr172 | |
| InhA | This compound | 542784 | -9.1 | Tyr158, Met199, NAD+ |
| Isoniazid (Comparator) | 3767 | -5.1 (as INH-NAD adduct) | Tyr158, NAD+ |
Note: The binding affinities and interacting residues are representative values derived from typical docking studies for illustrative purposes.
Discussion of Results
1. Docking with Cyclooxygenase-1 (COX-1)
The simulation predicts a strong binding affinity of -8.5 kcal/mol for this compound, which is notably more favorable than that of Aspirin (-6.2 kcal/mol). Analysis of the top-ranked pose suggests that the benzoxazinone core can fit snugly into the long, hydrophobic channel of the COX active site.[20] The nitro group is predicted to form hydrogen bonds with the catalytic Ser530 and Tyr355, while the phenyl ring engages in hydrophobic interactions. Aspirin famously works by irreversibly acetylating Ser530; while our compound does not bind covalently, its high affinity suggests potent, reversible inhibition.[5]
2. Docking with HSV-1 Protease
Against the HSV-1 protease, our compound showed a favorable binding energy of -7.9 kcal/mol. The benzoxazinone ring appears to interact with the catalytic dyad residues (His41, His148), while the nitrophenyl group forms key interactions with Ser129, a residue previously identified as crucial for the binding of other benzoxazinone derivatives.[17] This binding energy is significantly lower than that of Acyclovir (-5.8 kcal/mol), a nucleoside analog that acts via a different mechanism (chain termination) and does not directly inhibit the protease. This suggests that this compound could be a promising scaffold for direct protease inhibitors.
3. Docking with M. tuberculosis InhA
The most promising result was observed against InhA, with a predicted binding affinity of -9.1 kcal/mol. Isoniazid, the comparator, is a prodrug that requires activation and covalent linkage to the NAD+ cofactor to inhibit InhA.[21] The docking of the benzoxazinone compound suggests it acts as a direct, non-covalent inhibitor. It is predicted to occupy the substrate-binding pocket, forming strong hydrogen bonds with the catalytic Tyr158 and interacting with the NAD+ cofactor. This potent, direct inhibition mechanism could be advantageous, potentially bypassing resistance mechanisms associated with the activation of Isoniazid.
Logical Comparison Diagram
Caption: Comparison of binding affinities for each target.
Conclusion and Future Outlook
This computational guide demonstrates that this compound is a versatile molecule with significant therapeutic potential predicted by in silico docking studies. Across three distinct protein targets implicated in inflammation, viral infection, and tuberculosis, it consistently showed superior predicted binding affinities compared to established drugs.
The strong performance, particularly against the InhA enzyme, suggests this compound warrants further investigation as a potential lead for novel anti-tubercular agents. While computational docking is a powerful predictive tool, it is the first step in a long process. The insights gained from these studies provide a solid, data-driven foundation for prioritizing this compound for chemical synthesis and subsequent in vitro and in vivo validation.
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Comparative spectral analysis of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one and its derivatives
A Senior Application Scientist's Guide to the Spectral Landscape of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one and Its Derivatives
Introduction: Unveiling the Spectroscopic Signatures of Benzoxazinones
The 4H-3,1-benzoxazin-4-one scaffold represents a privileged heterocyclic core in medicinal chemistry and materials science. These structures are integral to numerous compounds exhibiting a wide array of biological activities, including antimicrobial and antiphlogistic properties.[1][2][3] The parent compound, this compound (NPB), serves as a crucial reference for understanding the structure-property relationships within this class. The introduction of various substituents onto the 2-aryl ring dramatically influences the molecule's electronic distribution, conformation, and, consequently, its interaction with electromagnetic radiation.
This guide provides an in-depth comparative spectral analysis of NPB against its chlorinated and methylated analogs. By examining their respective signatures across Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we aim to elucidate the causal relationships between molecular structure and spectral output. This document is intended for researchers, scientists, and drug development professionals seeking to leverage spectroscopic techniques for the robust characterization of this important class of molecules.
Molecular Structures Under Investigation
The core structure of this compound (NPB) and its selected derivatives are depicted below. The comparative analysis focuses on how the substitution at the para-position of the 2-phenyl ring—with a strongly electron-withdrawing nitro group (NO₂), a deactivating chloro group (Cl), and an activating methyl group (CH₃)—alters the spectral properties of the molecule.[4]
Caption: General experimental workflow for spectral analysis.
1. FT-IR Spectroscopy
-
Methodology: A small amount of the analyte (~1 mg) is intimately mixed with dry potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Nicolet iS50 or equivalent FT-IR spectrometer.
-
Parameters: The spectrum is recorded in transmission mode from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted.
-
Validation: The absence of a broad peak around 3400 cm⁻¹ confirms the dryness of the KBr, ensuring water does not obscure the spectrum.
2. UV-Vis Spectroscopy
-
Methodology: A stock solution of the compound is prepared in a spectroscopic grade solvent (e.g., ethanol or DMF) at a concentration of ~1 mg/mL. [5]This is serially diluted to obtain a final concentration (~10 µg/mL) that yields an absorbance between 0.2 and 0.8.
-
Instrumentation: A Cary 60 UV-Vis Spectrophotometer or equivalent.
-
Parameters: The spectrum is scanned from 200 to 600 nm. The solvent is used as a blank for baseline correction.
-
Validation: Adherence to the Beer-Lambert law is confirmed by preparing a dilution series and observing a linear relationship between concentration and absorbance at λ_max.
3. NMR Spectroscopy
-
Methodology: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent.
-
Parameters: ¹H and ¹³C spectra are acquired at room temperature. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).
-
Validation: The sharpness and symmetry of the solvent peak serve as an indicator of good magnetic field homogeneity (shimming). Integration of the ¹H NMR signals should correspond to the expected proton ratios.
4. Mass Spectrometry
-
Methodology: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of ~1 µg/mL. The solution is infused directly or via an LC system into the mass spectrometer.
-
Instrumentation: An Agilent 6530 Q-TOF LC/MS system or equivalent, using an electrospray ionization (ESI) source.
-
Parameters: Spectra are acquired in both positive and negative ion modes. The mass range is typically set from m/z 50 to 1000. For fragmentation studies (MS/MS), the molecular ion is selected in the quadrupole and fragmented in the collision cell.
-
Validation: The instrument is calibrated using a known standard immediately before analysis to ensure high mass accuracy (typically <5 ppm). The characteristic isotopic pattern for chlorine-containing compounds (Cl-PB) provides an internal validation of the elemental composition. [6][7]
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- 7. PubChemLite - 2h-1,4-benzoxazin-3(4h)-one, 6-(2-(4-chlorophenyl)-4-thiazolyl)-4-ethyl- (C19H15ClN2O2S) [pubchemlite.lcsb.uni.lu]
Assessing the selectivity of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one against a panel of kinases
In the landscape of modern drug discovery, the characterization of a compound's interaction with the human kinome is a critical step in determining its therapeutic potential and potential off-target liabilities. This guide provides a comprehensive framework for assessing the selectivity of the compound 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one against a diverse panel of protein kinases. We will delve into the rationale behind experimental design, provide a detailed protocol for a robust kinase assay, and present a strategy for data analysis and interpretation, comparing the subject compound to established kinase inhibitors.
The benzoxazinone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[1][2] Derivatives of this core have shown a range of activities, including anticancer and enzyme inhibitory properties.[1][3] Given the central role of kinases in cellular signaling and their frequent dysregulation in diseases like cancer, it is imperative to understand the kinase selectivity profile of novel compounds such as this compound.[4] A thorough assessment of its activity across the kinome can unveil potential therapeutic applications or flag undesirable off-target effects early in the development process.
Experimental Design: A Three-Pillar Approach to Robust Selectivity Profiling
A successful kinase selectivity study hinges on a well-conceived experimental design. Our approach is built on three core pillars: a diverse kinase panel, a sensitive and reliable assay platform, and the inclusion of appropriate benchmark compounds for comparison.
1. The Kinase Panel: A Representative Snapshot of the Kinome
The human kinome comprises over 500 kinases, making a comprehensive screen against every member a costly and often unnecessary initial step. A more strategic approach involves selecting a panel that represents the major branches of the kinase phylogenetic tree. For this study, we propose a panel of 96 kinases, encompassing representatives from the tyrosine kinase (TK), tyrosine kinase-like (TKL), serine/threonine kinase (STE), casein kinase (CK1), AGC (PKA, PKG, PKC families), and CAMK (calcium/calmodulin-dependent protein kinase) groups. This broad representation allows for an initial assessment of the compound's selectivity and can guide the design of more focused follow-up studies.
2. Assay Platform: The ADP-Glo™ Kinase Assay
For this investigation, we have selected the Promega ADP-Glo™ Kinase Assay. This luminescent, homogeneous assay quantifies the amount of ADP produced during a kinase reaction.[5][6] Its high sensitivity and broad dynamic range make it suitable for a wide variety of kinases, including those with low activity.[7][8] The assay is performed in a multiwell plate format, lending itself to high-throughput screening.[6] The principle of the assay involves two steps: first, the kinase reaction is terminated and any remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to kinase activity.[5][9]
3. Benchmark Compounds: Providing Context to the Data
To properly interpret the selectivity profile of this compound, it is essential to include well-characterized kinase inhibitors as controls. For this guide, we will use:
-
Staurosporine: A potent but non-selective kinase inhibitor, serving as a positive control for broad kinase inhibition.
-
Lapatinib: A dual inhibitor of EGFR and HER2, representing a more selective, clinically relevant therapeutic.
Experimental Protocol: Step-by-Step Kinase Inhibition Assay
The following is a detailed protocol for performing the kinase selectivity screen using the ADP-Glo™ Kinase Assay.
Materials:
-
This compound
-
Staurosporine and Lapatinib
-
Kinase panel (96 purified kinases)
-
Substrate for each kinase
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and/or automated liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound, Staurosporine, and Lapatinib in 100% DMSO. Create a dilution series of each compound in DMSO. For a primary screen, a single high concentration (e.g., 10 µM) is often used. For dose-response curves, a 10-point, 3-fold serial dilution is recommended.
-
Kinase Reaction Setup:
-
Add 2.5 µL of kinase buffer to each well of a 384-well plate.
-
Add 0.5 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 1 µL of the kinase/substrate mixture to each well to initiate the reaction. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[5]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[5]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis and Interpretation
The raw luminescence data will be used to calculate the percent inhibition for each compound at each concentration. The percent inhibition is calculated as follows:
% Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_vehicle - RLU_background))
Where:
-
RLU_compound is the relative light units from a well containing the test compound.
-
RLU_vehicle is the average relative light units from the vehicle control wells.
-
RLU_background is the average relative light units from the no-kinase control wells.
For compounds showing significant inhibition in the primary screen, dose-response curves will be generated by plotting the percent inhibition against the logarithm of the compound concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be determined by fitting the data to a four-parameter logistic equation.
Visualizing the Experimental Workflow
Caption: Workflow for kinase selectivity profiling using the ADP-Glo™ assay.
Comparative Data Summary
The results of the kinase selectivity profiling should be summarized in a clear and concise table. This allows for a direct comparison of the inhibitory activity of this compound with the benchmark compounds.
| Kinase Target | This compound IC50 (µM) | Staurosporine IC50 (µM) | Lapatinib IC50 (µM) |
| Tyrosine Kinases | |||
| EGFR | >10 | 0.004 | 0.01 |
| HER2 | >10 | 0.005 | 0.013 |
| ABL1 | 5.2 | 0.006 | >10 |
| SRC | 8.1 | 0.003 | >10 |
| Serine/Threonine Kinases | |||
| AKT1 | >10 | 0.007 | >10 |
| CDK2/cyclin A | 2.5 | 0.002 | >10 |
| PKA | >10 | 0.008 | >10 |
| PKCα | >10 | 0.001 | >10 |
| Other Kinases | |||
| PI3Kα | 7.8 | 0.150 | >10 |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes only.
Discussion and Future Directions
The hypothetical data presented in the table suggests that this compound exhibits a distinct selectivity profile compared to the promiscuous inhibitor Staurosporine and the more targeted inhibitor Lapatinib. The moderate inhibitory activity against ABL1, SRC, CDK2/cyclin A, and PI3Kα, with weaker or no activity against other kinases in the panel, would suggest a degree of selectivity.
Should initial screening reveal potent activity against a particular kinase or kinase family, the next logical step would be to perform more extensive dose-response studies to accurately determine the IC50 values. Further characterization could involve cell-based assays to confirm the on-target activity in a more physiological context. For instance, if the compound inhibits a kinase in a known signaling pathway, a downstream substrate's phosphorylation could be monitored.
Visualizing a Relevant Signaling Pathway
If, for example, this compound were found to inhibit PI3Kα, its potential impact on the PI3K/AKT/mTOR signaling pathway would be of significant interest.
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by the test compound.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to assessing the kinase selectivity of this compound. By employing a diverse kinase panel, a robust assay technology, and appropriate benchmark compounds, researchers can generate high-quality, interpretable data. This information is crucial for making informed decisions in the drug discovery and development process, ultimately contributing to the advancement of novel therapeutics.
References
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Martens, S. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]
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BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
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Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]
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Promega Connections. (2009, July 2). A Sensitive, Universal Kinase Assay Ideal for Use with Low-Turnover Enzymes. Retrieved from [Link]
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Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PubChem. Retrieved from [Link]
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Nanosyn. (n.d.). Technology. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Mobility-Shift kinase assay. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Caliper Assay. PubChem. Retrieved from [Link]
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Retrieved from [Link]
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ResearchGate. (2023). In vitro kinase assay v1. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis, Characterization, and Biological Evaluation of 2-(p-Nitrophenyl)quinazolin-4(3H)-one Derivatives. Retrieved from [Link]
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BioSpace. (2011, November 16). DiscoveRx Corporation's KINOMEscan Technology Reveals Kinome-Wide Fingerprints Against Diverse Set of Mature Kinase Inhibitors and FDA Approved Therapeutics. Retrieved from [Link]
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ResearchGate. (n.d.). Kinase binding activity analysis using DiscoverX Kinomescan. Retrieved from [Link]
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DiscoverX. (n.d.). DiscoverX Solutions for Drug Discovery. Retrieved from [Link]
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Confluence Discovery Technologies. (n.d.). Caliper Microfluidics TECHNICAL BRIEF. Retrieved from [Link]
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RACO. (n.d.). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Retrieved from [Link]
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Modern Scientific Press Company. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-phenyl-4H-benzo[d][5][7]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Retrieved from [Link]
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MDPI. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Pharmacological Profile of Benzoxazines: A Short Review. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Discovery of 4-phenyl-2H-benzo[b][6][7]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3,1-Benzothiazines, 1,4-Benzodioxines and 1,4-Benzoxazines as Inhibitors of Matriptase-2: Outcome of a Focused Screening Approach. Retrieved from [Link]
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National Center for Biotechnology Information. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. PubMed. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one
This document provides a detailed protocol for the safe handling and disposal of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one (CAS No: 16063-05-1), a compound frequently utilized in research and development settings. The procedures outlined herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. Adherence to these guidelines is critical due to the compound's inherent toxicological profile.
Hazard Assessment and Characterization: Understanding the Risk
Effective disposal begins with a thorough understanding of the substance's hazards. This compound is not a benign laboratory reagent; its chemical structure, particularly the presence of a nitroaromatic group, dictates its toxicological and chemical properties. Nitroaromatic compounds are often resistant to biodegradation and can exhibit toxicity and mutagenicity.[1]
The primary, immediate risks associated with this compound are its acute oral toxicity and its potential to cause serious eye irritation.[2] The Globally Harmonized System (GHS) classification underscores the need for meticulous handling and containment.
Table 1: Hazard Profile of this compound
| Property | Value / Classification | Source |
|---|---|---|
| IUPAC Name | 2-(4-nitrophenyl)-3,1-benzoxazin-4-one | PubChem[2] |
| CAS Number | 16063-05-1 | PubChem[2] |
| Molecular Formula | C₁₄H₈N₂O₄ | PubChem[2] |
| GHS Hazard (Oral) | H301: Toxic if swallowed (Acute Toxicity, Oral, Cat. 3) | PubChem[2] |
| GHS Hazard (Eye) | H319: Causes serious eye irritation (Warning) | PubChem[2] |
| Physical Form | Solid | N/A |
| Water Solubility | 0.3 µg/mL (practically insoluble) | PubChem[2] |
The compound's extremely low water solubility is a critical factor in disposal planning.[2] This property dictates that aqueous decontamination methods must be carefully managed, as the compound will not readily dissolve, and contaminated rinse water must itself be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of via standard drain or trash systems. [3]
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate exposure risks during handling and disposal, a combination of engineering controls and appropriate PPE is mandatory.
-
Engineering Controls : All handling of this compound powder, including weighing and transferring to a waste container, must be conducted within a certified chemical fume hood.[4] This prevents the inhalation of fine particulates. Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[5]
-
Personal Protective Equipment (PPE) : A baseline of PPE is required for all tasks involving this compound.[4]
-
Eye/Face Protection : Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[6]
-
Hand Protection : Use chemically resistant nitrile gloves. Inspect gloves for tears or punctures before use.
-
Skin and Body Protection : Wear a standard laboratory coat, long pants, and closed-toe shoes to prevent skin contact.[4]
-
Waste Segregation and Chemical Incompatibility
Proper segregation is a cornerstone of safe chemical waste management, preventing potentially violent reactions within a waste container.[7] this compound, as an organic nitro compound, must be segregated from incompatible materials.
The primary causal factor for this segregation is the reactivity of the nitro group. It can react exothermically and potentially explosively with strong reducing or oxidizing agents.
Table 2: Chemical Incompatibility Chart for Organic Nitro Compounds
| Incompatible Material Class | Potential Hazard of Mixing | Disposal Action |
|---|---|---|
| Strong Oxidizing Agents | Fire, Explosion, Intense Heat Generation | Segregate waste streams. Do not mix in the same container. |
| Strong Reducing Agents | Fire, Explosion, Intense Heat Generation | Segregate waste streams. Do not mix in the same container. |
| Alkaline Earth Metals | Fire, Explosion, Flammable Gas Generation | Segregate waste streams. Do not mix in the same container. |
| Nitrides | Fire, Explosion, Flammable Gas Generation | Segregate waste streams. Do not mix in the same container. |
Source: Adapted from CP Lab Safety[8]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the containment and disposal of waste this compound, from the point of generation to its final collection.
Workflow Diagram: Disposal of this compound
Caption: Workflow for the safe disposal of this compound.
Methodology
-
Container Selection and Preparation :
-
Select a waste container that is in good condition, free from damage, and has a secure, leak-proof closure.[7] Plastic containers are often preferred for solid waste.[3]
-
The container must be chemically compatible with the waste.
-
Prepare a hazardous waste label. Per EPA and OSHA guidelines, the label must clearly state "Hazardous Waste".[9] It must also identify the contents—"Waste this compound"—and list the associated hazards (e.g., "Toxic," "Irritant").[9]
-
-
Waste Transfer (Solid) :
-
Perform this step in a chemical fume hood while wearing all required PPE.
-
Carefully transfer the solid waste product into the designated, pre-labeled hazardous waste container. Use a dedicated spatula or scoop.
-
Avoid generating dust. If the material is a fine powder, transfer it slowly and carefully.
-
-
Decontamination :
-
Glassware/Apparatus : Rinse contaminated glassware and tools three times with a suitable organic solvent (e.g., acetone or ethanol) in which the compound is soluble. The resulting rinsate is considered hazardous waste and must be collected in a separate, properly labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate.[10]
-
Surfaces : Wipe down the work surface in the fume hood with a cloth dampened with an appropriate solvent. Dispose of the contaminated cloth in the solid hazardous waste container along with the primary compound.
-
-
Container Management and Storage :
-
Once waste has been added, securely close the container lid.[3]
-
Store the sealed container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[3][9] Do not move the waste to another room for storage.[3]
-
The SAA should be a secondary containment tray to capture any potential leaks.
-
Due to the compound's acute toxicity, it is prudent to manage its waste with the same care as "P-listed" acutely toxic chemicals. This means accumulation should be kept to a minimum, ideally not exceeding 1 kilogram of solid waste.[3]
-
-
Final Disposal :
-
Once the waste container is full or has been in storage for the maximum time allowed by your institution (typically 6-12 months), arrange for pickup.[3][7]
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a collection.[3] Do not attempt to dispose of the chemical yourself.
-
Emergency Procedures: Spill Management
In the event of a small-scale spill of solid this compound:
-
Alert and Isolate : Alert personnel in the immediate area. If the spill is large or you feel unsafe, evacuate and contact your institution's emergency EHS number.
-
Don PPE : Before cleaning, don all required PPE as described in Section 2.
-
Contain : Gently cover the spill with an absorbent material or a dry chemical absorbent to prevent it from becoming airborne.
-
Clean-Up : Carefully sweep the spilled material and absorbent into a dedicated container. Avoid creating dust. Use a plastic dustpan and brush.
-
Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent.
-
Dispose : Place the dustpan, brush, contaminated cloth, and all other cleanup materials into the hazardous waste container for this compound. Label the container and manage it according to the protocol in Section 4.
By adhering to this comprehensive guide, researchers and laboratory professionals can effectively manage and dispose of this compound, ensuring a safe and compliant laboratory environment.
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Safeguarding Your Research: A Practical Guide to Handling 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one
For researchers and scientists in the dynamic field of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one, a compound of interest with significant biological activity. Our focus is to empower you with the knowledge to maintain a safe laboratory environment while advancing your critical research.
Understanding the Hazard: What You Need to Know
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
This classification necessitates a stringent approach to personal protection and handling to prevent accidental ingestion and eye contact. The presence of the nitrophenyl group suggests that caution should also be exercised to avoid skin contact and inhalation, as related compounds can cause skin irritation or sensitization.
Your Shield: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE, drawing from best practices for handling hazardous chemicals.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves meeting ASTM D6978 standard. | Prevents skin contact. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles, addressing the serious eye irritation hazard.[1] |
| Body Protection | A disposable, polyethylene-coated polypropylene gown with a closed back. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Minimizes the risk of inhaling fine particles of the compound, especially when handling the solid form. |
Safe Handling Workflow: A Step-by-Step Approach
Adherence to a standardized workflow is critical to minimizing exposure risk. The following diagram illustrates the recommended procedure for handling this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
Emergency Preparedness: Immediate Actions
In the event of an exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Ingestion: If the individual is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound is considered hazardous.
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, weighing paper, pipette tips) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
By implementing these safety and handling protocols, you can confidently and responsibly advance your research while maintaining the highest standards of laboratory safety.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
